KIN1400
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-[(1,3-benzothiazol-2-ylamino)-[4-(difluoromethoxy)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O2S/c25-23(26)31-16-10-7-15(8-11-16)20(29-24-28-18-5-1-2-6-19(18)32-24)17-12-9-14-4-3-13-27-21(14)22(17)30/h1-13,20,23,30H,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSHHDISKUSKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KIN1400: A Deep Dive into its Mechanism of Action in the Antiviral Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
KIN1400 is a novel small-molecule agonist of the innate immune system that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Unlike direct-acting antivirals that target viral components, this compound is a host-directed immunomodulatory agent. It functions by activating the host's intrinsic antiviral mechanisms, specifically the RIG-I-like receptor (RLR) signaling pathway. The core of its mechanism of action lies in the activation of a signaling cascade mediated by the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3), culminating in the expression of a suite of antiviral genes. This host-centric approach offers the potential to overcome the challenge of viral resistance, a common limitation of conventional antiviral therapies.
Core Mechanism of Action: The RLR-MAVS-IRF3 Axis
This compound functions as a potent activator of the innate immune system, initiating a signaling cascade that mimics the host's natural response to viral RNA.[1] Its mechanism is independent of direct viral sensing.[1] The central signaling pathway for this compound's antiviral activity is the MAVS-IRF3 axis.[2]
Experimental evidence has robustly demonstrated that this compound's activity is mediated through the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3).[2] Upon activation, the cascade proceeds through IRF3, a key transcription factor in the antiviral response, which translocates to the nucleus and drives the transcription of a specific set of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.[1][3]
Studies utilizing MAVS-knockout (KO) cells have shown that in the absence of MAVS, this compound is unable to induce the expression of downstream antiviral genes, such as IFIT1 and IFIT2.[2] Similarly, in cells expressing a dominant-negative mutant of IRF3, this compound fails to trigger the innate immune response.[2] These findings firmly establish the MAVS-IRF3 axis as the critical signaling pathway for this compound's antiviral activity.[2]
A defining characteristic of this compound is its ability to induce a robust expression of ISGs, such as IFIT1, IFIT2, MX1, and OAS3, while inducing little to no type I (IFN-β) or type III (IFN-λ) interferons.[4] This unique "low-IFN, high-ISG" profile may offer a therapeutic advantage by establishing a potent antiviral state while minimizing the potential toxicities associated with high levels of systemic interferon.[4]
Signaling Pathway Visualization
Caption: this compound signaling pathway through the RLR-MAVS-IRF3 axis.
Quantitative Data
Antiviral Efficacy of this compound
This compound has demonstrated potent antiviral activity against a broad spectrum of RNA viruses.[2][5] Its efficacy is quantified by the 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral replication by 50%.[2]
| Virus | Cell Line | EC50 (µM) | Notes | Reference |
| Hepatitis C Virus (HCV) | Huh7 | < 2 | Administered 24 hours before infection | [2] |
| Hepatitis C Virus (HCV) | Huh7 | ~2 - 5 | Administered after infection | [2] |
| West Nile Virus (WNV) | HEK293 | ~2 | Sufficient to achieve ≥50% inhibition of WNV RNA levels | [6] |
| Dengue Virus (DV) | Huh7 | N/A | Suppresses DV infection | [7] |
Induction of Innate Immune Genes
Treatment with this compound results in a dose-dependent upregulation of several key IRF3-dependent antiviral genes.[1][6] Microarray analysis of PMA-differentiated THP-1 cells treated with 20 µM this compound for 20 hours reveals a distinct gene expression signature.[1][7]
| Gene | Fold Upregulation | Function | Reference |
| RIG-I (DDX58) | Dose-dependent | Viral RNA sensor | [6] |
| MDA5 | Dose-dependent | Viral RNA sensor | [6] |
| IFIT1 (ISG56) | Dose-dependent | Antiviral effector protein | [6] |
| Mx1 | Dose-dependent | Antiviral effector protein | [6] |
| IFN-β | Induced | Type I Interferon | [6] |
Experimental Protocols
MAVS Knockout (KO) Cell Line Generation and Validation
To confirm the MAVS-dependency of this compound, MAVS knockout (KO) cell lines, such as in Huh7 cells, are generated using the CRISPR/Cas9 system.[8]
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a specific exon of the MAVS gene.[8]
-
Transfection: Co-transfect a Cas9 expression vector and the gRNA vector into the target cells (e.g., Huh7).[8]
-
Single-Cell Cloning: Isolate single cells to generate monoclonal cell lines.[8]
-
Validation: Confirm the absence of MAVS protein expression in KO clones by Western blotting.[8]
IRF3 Dominant-Negative Mutant Assay
To verify the requirement of IRF3 for this compound's activity, cells are transfected with a plasmid expressing a dominant-negative mutant of IRF3 (IRF3ΔN).[7]
-
Cell Line: HEK293 cells.[7]
-
Transfection: Transiently express an IRF3 mutant that is dominant-negative for signaling (IRF3ΔN).[7]
-
Treatment: Treat transfected cells with this compound.[7]
-
Analysis: Assess the expression of the IRF3 target gene, IFIT2, by quantitative PCR or Western blotting.[7]
Gene Expression Analysis by qRT-PCR
The induction of antiviral genes such as IFIT1 and IFIT2 is a hallmark of RLR pathway activation.[8]
-
Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA.[8]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.[8]
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (e.g., IFIT1, IFIT2) and a housekeeping gene for normalization.[8]
-
Data Analysis: Calculate the fold change in gene expression in this compound-treated cells relative to vehicle-treated controls using the ΔΔCt method.[8]
Antiviral Activity Assay (Plaque Assay)
This assay quantifies the ability of this compound to inhibit viral replication.
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells for West Nile Virus) in multi-well plates.[3]
-
Treatment: Treat cells with a serial dilution of this compound.[3]
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).[3]
-
Overlay: After an incubation period, overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict viral spread to adjacent cells.[3]
-
Staining: After a further incubation period to allow for plaque formation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[3]
-
Titer Calculation: Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[3]
Experimental Workflow Visualization
Caption: General workflow for in vitro antiviral assays.
Conclusion
This compound represents a promising host-directed antiviral agent with a well-defined mechanism of action.[5] By activating the MAVS-IRF3 signaling pathway, it induces a potent and broad-spectrum antiviral state within the host cell.[2] The "low-IFN, high-ISG" induction profile suggests a potentially favorable safety profile, mitigating the toxicities associated with high interferon levels.[4] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other molecules in its class. The focus on stimulating the host's innate immunity presents a compelling strategy to combat a wide range of viral pathogens and to mitigate the emergence of drug-resistant viral strains.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cGAS-STING pathway: a dual regulator of immune response in cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 8. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400: A Technical Guide to a Novel RIG-I-Like Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1400 is a novel, drug-like small molecule belonging to the hydroxyquinoline family that has been identified as a potent agonist of the RIG-I-like receptor (RLR) signaling pathway.[1][2][3][4] Unlike direct-acting antivirals that target viral components, this compound is a host-directed immunomodulatory molecule.[1] It functions by activating the host's innate immune system to establish a broad-spectrum antiviral state against a range of RNA viruses.[1][5] This approach offers the potential to overcome the challenge of viral resistance, a common limitation of direct-acting antiviral therapies.[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its antiviral activity, and detailed experimental protocols for its characterization.
Mechanism of Action: Activation of the MAVS-IRF3 Axis
This compound exerts its antiviral effects by activating the innate immune system through the mitochondrial antiviral-signaling (MAVS) protein, an essential adaptor in the RLR pathway.[1][6][7][8] The core of its mechanism lies in the activation of a signaling cascade that culminates in the expression of a suite of antiviral genes.[6] This action is independent of direct viral inhibition; instead, it stimulates the host's intrinsic antiviral mechanisms.[6]
Experimental evidence has robustly demonstrated that this compound's activity is mediated through MAVS and Interferon Regulatory Factor 3 (IRF3).[6][9] Studies utilizing MAVS-knockout (KO) cells have shown that in the absence of MAVS, this compound is unable to induce the expression of downstream antiviral genes, such as IFIT1 and IFIT2.[6][9] Similarly, in cells expressing a dominant-negative mutant of IRF3, this compound fails to trigger the innate immune response.[6][9] This firmly establishes the MAVS-IRF3 axis as the central signaling pathway for this compound's antiviral activity.[6][9][10]
Upon activation, IRF3 translocates to the nucleus and drives the transcription of a specific set of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.[11] A defining characteristic of this compound is its ability to induce robust expression of ISGs such as IFIT1, IFIT2, MX1, and OAS3, while inducing little to no type I (IFN-β) or type III (IFN-λ) interferons.[2][11] This unique "low-IFN, high-ISG" profile may offer a therapeutic advantage by establishing a potent antiviral state while minimizing the potential toxicities associated with high levels of systemic interferon.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
KIN1400: A Technical Guide to the Activation of the MAVS-IRF3 Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of KIN1400, a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway. This compound has been identified as a potent, host-directed immunomodulatory agent with broad-spectrum antiviral activity against a variety of RNA viruses.[1] Unlike direct-acting antivirals that target viral components, this compound activates the host's intrinsic innate immune system to establish a robust antiviral state.[1] This document details the core mechanism of action, focusing on the activation of the MAVS-IRF3 signaling axis, presents quantitative data from key experiments, and provides detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action: The RLR-MAVS-IRF3 Signaling Axis
This compound functions as a potent activator of the innate immune system by initiating a signaling cascade that mimics the natural host response to viral RNA.[2] The central mechanism of this compound involves the activation of the RIG-I-like receptor (RLR) pathway, which is critically dependent on the Mitochondrial Antiviral-Signaling (MAVS) protein and culminates in the activation of Interferon Regulatory Factor 3 (IRF3), a master transcription factor of the antiviral response.[1][3]
Subsequent mechanistic studies have confirmed that this compound exerts its antiviral effects by activating the innate immune system through MAVS, an essential adaptor in the RLR pathway.[4] The engagement of this compound with this pathway leads to the phosphorylation and subsequent activation of IRF3.[4] Activated IRF3 then translocates from the cytoplasm to the nucleus, where it drives the transcription of a specific set of interferon-stimulated genes (ISGs) that establish a cellular state non-permissive for viral replication.[1][2]
A defining characteristic of this compound is its ability to induce a strong ISG response, including genes like IFIT1, IFIT2, MX1, and OAS3, with minimal induction of type I (IFN-β) or type III (IFN-λ) interferons.[5][6] This unique "low-IFN, high-ISG" profile suggests a potential therapeutic advantage, establishing potent antiviral activity while minimizing toxicities associated with high systemic interferon levels.[5]
The dependency on the MAVS-IRF3 axis has been unequivocally demonstrated through genetic knockout and mutant studies. In MAVS-knockout (KO) cells, this compound fails to induce the expression of its target antiviral genes.[7][8] Similarly, in cells expressing a dominant-negative mutant of IRF3 (IRF3ΔN), this compound is unable to trigger the innate immune response, firmly establishing the MAVS-IRF3 axis as the essential pathway for its activity.[3][7]
Quantitative Data Summary
The antiviral activity of this compound is directly linked to its ability to induce key antiviral genes. The following tables summarize its efficacy against various RNA viruses and its impact on gene expression.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Notes |
|---|---|---|---|
| Hepatitis C Virus (HCV) | Huh7 | < 2 | Administered 24 hours before infection.[3] |
| Hepatitis C Virus (HCV) | Huh7 | ~2 - 5 | Administered after infection.[3] |
| Dengue Virus (DV2) | Huh7 | Not specified | This compound suppresses DV infection.[7] |
| West Nile Virus (WNV) | Not specified | Not specified | This compound suppresses WNV in cultured cells.[7] |
| Lassa Virus (LASV) | Not specified | Not specified | This compound family compounds suppress infection.[7] |
| Ebola Virus (EBOV) | Not specified | Not specified | This compound family compounds suppress infection.[7] |
| Influenza A Virus (IAV) | Not specified | Not specified | This compound family compounds suppress infection.[7] |
| Nipah Virus (NiV) | Not specified | Not specified | this compound family compounds suppress infection.[7] |
Table 2: this compound-Induced Expression of IRF3-Dependent Antiviral Genes
| Gene | Cell Line | Treatment | Fold Upregulation | Method |
|---|---|---|---|---|
| IFIT1 (ISG56) | THP-1 | 20 µM this compound (20h) | Robust Upregulation | Microarray/Immunoblot[2][6] |
| IFIT2 | THP-1 | 20 µM this compound (20h) | Robust Upregulation | Microarray[2] |
| RIG-I (DDX58) | THP-1 | 20 µM this compound (20h) | Dose-dependent | RT-PCR/Immunoblot[6] |
| MDA5 | THP-1 | 20 µM this compound (20h) | Upregulation | Immunoblot[6] |
| Mx1 | THP-1 | 20 µM this compound (20h) | Dose-dependent | RT-PCR/Immunoblot[6] |
| OAS3 | THP-1 | 20 µM this compound (20h) | Upregulation | RT-PCR[6] |
| IFITM1 | THP-1 | 20 µM this compound (20h) | Upregulation | RT-PCR[6] |
Experimental Protocols
Reproducibility is critical for scientific advancement. The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Differentiation
-
Cell Line: Human monocytic THP-1 cells.[2]
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Differentiation Protocol (for macrophage-like phenotype):
-
Seed THP-1 cells at a desired density.
-
Treat cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 25-50 ng/mL for 48 hours to induce differentiation.[2]
-
After differentiation, replace the PMA-containing medium with fresh culture medium and allow cells to rest for 24 hours before this compound treatment.[2]
-
-
Other commonly used cell lines: Huh7 (human hepatoma) for HCV/Dengue studies and HEK293 (human embryonic kidney) for transient transfection experiments.[3][9]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is used to quantify the upregulation of ISGs following this compound treatment.
-
Cell Treatment and RNA Extraction: Treat differentiated THP-1 cells or other suitable cell lines with this compound at various concentrations (e.g., 0-20 µM) for a specified time (e.g., 20 hours). Harvest cells and purify total RNA using a commercial kit (e.g., RNeasy kit, Qiagen), including an on-column DNase digestion step.[2]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[4]
-
qPCR: Perform real-time PCR using gene-specific primers for target genes (IFIT1, IFIT2, MX1, etc.) and a housekeeping gene (GAPDH, ACTB). Use a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry on a real-time PCR system.[4][8]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. The fold change is expressed relative to vehicle-treated (e.g., DMSO) control cells.[4][8]
Western Blotting for IRF3 Phosphorylation and Protein Expression
This assay confirms the activation of IRF3 and the upregulation of ISG-encoded proteins.
-
Cell Treatment and Protein Extraction: Treat cells with this compound or a positive control (e.g., Sendai virus infection). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell extracts.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IRF3 (e.g., anti-pIRF3 Ser396), total IRF3, specific ISG proteins (e.g., IFIT1, Mx1), or a loading control (e.g., GAPDH, Tubulin).[6][8]
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.[8][9]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the pIRF3/total IRF3 ratio indicates pathway activation.[8]
MAVS Knockout (KO) Validation using CRISPR/Cas9
This protocol is essential to prove that MAVS is required for this compound activity.
-
gRNA Design: Design guide RNAs (gRNAs) targeting a conserved exon of the MAVS gene.
-
Vector Cloning and Transfection: Clone the gRNAs into a Cas9 expression vector or co-transfect a Cas9 vector with a gRNA vector into the target cells (e.g., Huh7).[8]
-
Single-Cell Cloning: After transfection, isolate single cells via serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate monoclonal cell lines.[8]
-
Validation:
-
Expand individual clones and screen for MAVS protein knockout by Western blot analysis using an anti-MAVS antibody.[7][8]
-
Successful KO clones will show a complete absence of the MAVS protein band compared to wild-type control cells.[7][8]
-
Confirm the knockout at the genomic level by sequencing the targeted region.
-
-
Functional Assay: Treat the validated MAVS-KO and wild-type control cells with this compound and measure the induction of a target gene, such as IFIT1, by qRT-PCR. The abrogation of gene induction in KO cells confirms MAVS dependency.[7]
Conclusion
This compound represents a promising class of host-directed antiviral therapeutics. By specifically activating the MAVS-IRF3 signaling axis, it induces a potent and targeted antiviral gene expression program capable of inhibiting a broad spectrum of RNA viruses.[2] The unique "low-IFN, high-ISG" induction profile may offer a significant therapeutic advantage by establishing a robust antiviral state while potentially mitigating the side effects associated with high interferon levels.[5] The detailed mechanistic data and robust methodologies outlined in this guide underscore the potential of this compound and provide a solid foundation for further preclinical and clinical investigation of this and other novel innate immune agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
KIN1400 Induction of Interferon-Stimulated Genes (ISGs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN1400 is a novel small molecule activator of Interferon Regulatory Factor 3 (IRF3) that potently induces a robust antiviral state.[1] It operates through the RIG-I-like receptor (RLR) pathway, specifically targeting the MAVS-IRF3 signaling axis.[2][3] A distinguishing characteristic of this compound is its ability to drive strong expression of a broad range of interferon-stimulated genes (ISGs) with minimal induction of type I or type III interferons, a profile described as "low-IFN, high-ISG".[2] This unique mechanism of action suggests a therapeutic advantage by establishing a potent antiviral state while potentially minimizing the toxicities associated with high systemic interferon levels. This guide provides a comprehensive overview of the core mechanism, quantitative data on ISG induction and antiviral efficacy, and detailed experimental protocols for the evaluation of this compound.
Core Mechanism of Action: The MAVS-IRF3 Signaling Axis
This compound's mechanism of action is independent of direct viral sensing and instead initiates an innate immune response that mimics the cell's natural defense against viral RNA. The signaling cascade is critically dependent on the Mitochondrial Antiviral-Signaling (MAVS) protein and Interferon Regulatory Factor 3 (IRF3).[2] Studies in MAVS-knockout cells have demonstrated that this compound fails to induce the expression of its target antiviral genes, confirming MAVS as an essential adaptor protein in this pathway.[2] Upon activation, the pathway culminates in the phosphorylation and nuclear translocation of IRF3, which then drives the transcription of a specific set of ISGs that establish an antiviral state within the cell.[3]
Quantitative Data
Induction of Interferon-Stimulated Genes (ISGs)
This compound treatment leads to a dose-dependent upregulation of several key IRF3-dependent antiviral genes.[1] The following table summarizes the induction of representative ISGs in PMA-differentiated THP-1 cells treated with this compound for 20 hours.
| Gene | This compound Concentration (µM) | Fold Induction (mRNA) |
| RIG-I (DDX58) | 0 | 1.0 |
| 2 | >2.0 | |
| 10 | >5.0 | |
| 20 | >10.0 | |
| IFIT1 | 0 | 1.0 |
| 2 | >5.0 | |
| 10 | >20.0 | |
| 20 | >50.0 | |
| Mx1 | 0 | 1.0 |
| 2 | >2.0 | |
| 10 | >10.0 | |
| 20 | >20.0 |
Note: The data presented is a qualitative representation based on published findings. Actual fold induction may vary depending on the experimental conditions.[1]
Antiviral Activity
This compound has demonstrated potent antiviral activity against a broad spectrum of RNA viruses.[4][5][6]
| Virus | Cell Line | EC50 (µM) | Reference(s) |
| Hepatitis C Virus (HCV) | Huh7 | <2 (pre-treatment) | [7] |
| ~2-5 (post-infection) | [7] | ||
| West Nile Virus (WNV) | HEK293 | ~2-10 (post-infection) | [7] |
| Dengue Virus (DV) | Huh7 | <10 | [5] |
Cytotoxicity
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effects are not a result of cell death.[8] The 50% cytotoxic concentration (CC50) should be determined in parallel with antiviral assays. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window.[4] While specific CC50 values are not consistently reported in the literature, it is recommended to perform cytotoxicity assays for each cell line used.[8][9]
Experimental Protocols
ISG Expression Analysis by RT-qPCR
This protocol outlines the quantification of ISG mRNA levels in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., THP-1, Huh7)
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and instrument
-
Primers for target ISGs and a housekeeping gene
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density. For THP-1 cells, differentiate with PMA (e.g., 40 nM for 30-48 hours) before treatment.[2] Treat cells with a range of this compound concentrations and a vehicle control (e.g., DMSO) for the desired time (e.g., 20 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Include an on-column DNase digestion step.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the target ISGs (e.g., IFIT1, Mx1, RIG-I) and a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[10]
IRF3 Phosphorylation Analysis by Western Blot
This protocol details the detection of IRF3 phosphorylation, a key indicator of this compound pathway activation.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay reagent
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated IRF3 (e.g., p-IRF3 Ser396)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][12]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated IRF3 overnight at 4°C.[11] Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.[14]
Further Considerations
STAT1 Phosphorylation
Current evidence suggests that this compound's induction of ISGs is independent of the JAK-STAT signaling pathway, which is the canonical pathway for interferon-induced gene expression. This is consistent with the observation that this compound induces minimal type I and type III interferons. Therefore, significant phosphorylation of STAT1 is not expected as a direct downstream event of this compound signaling.[15][16]
Off-Target Effects
Comprehensive kinome-wide selectivity profiling of this compound is not publicly available. While this compound's effects are shown to be dependent on MAVS and IRF3, the possibility of off-target effects cannot be entirely ruled out without such profiling.[17][18] Researchers should be mindful of this when interpreting results.
Conclusion
This compound is a valuable research tool for investigating the MAVS-IRF3 signaling axis and its role in innate immunity. Its unique "low-IFN, high-ISG" profile makes it a promising candidate for the development of host-directed antiviral therapies with a potentially favorable safety profile. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and other modulators of this critical antiviral pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. qPCR assay to measure ISG expression in human cells [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV blocks Type I IFN signaling through disruption of STAT1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SADS-CoV nsp1 inhibits the STAT1 phosphorylation by promoting K11/K48-linked polyubiquitination of JAK1 and blocks the STAT1 acetylation by degrading CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Transcriptional Profile and Mechanism of Action of KIN1400
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KIN1400 is a novel, small molecule belonging to the hydroxyquinoline family that functions as a potent activator of the host's innate immune system.[1][2] It operates as an agonist of the RIG-I-like receptor (RLR) signaling pathway, initiating a robust antiviral state within cells.[3][4] The core mechanism of this compound involves the activation of the MAVS-IRF3 signaling axis, leading to the specific and potent induction of a suite of antiviral genes.[1][5][6] A defining characteristic of this compound's transcriptional signature is its ability to drive high-level expression of Interferon-Stimulated Genes (ISGs) with minimal induction of type I or type III interferons (IFNs), a profile described as "low-IFN, high-ISG".[2] This unique property makes this compound a promising candidate for broad-spectrum antiviral therapies, potentially avoiding the toxicities associated with high systemic interferon levels.[2] This guide details the transcriptional profile, mechanism of action, and experimental protocols used to characterize cells treated with this compound.
This compound Signaling Pathway
This compound activates the innate immune response downstream of the primary viral RNA sensors, RIG-I and MDA5.[2] Its activity is critically dependent on the mitochondrial antiviral-signaling (MAVS) protein, which serves as an essential adaptor for the RLR pathway.[1][7][8] Upon pathway activation by this compound, a signaling cascade is initiated that culminates in the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor.[1][3][6] Activated IRF3 translocates to the nucleus, where it binds to specific DNA elements and drives the transcription of a distinct set of antiviral genes and ISGs, thereby establishing a cellular state non-permissive for viral replication.[3][8] Studies using MAVS-knockout cells or cells expressing a dominant-negative IRF3 mutant have confirmed that the MAVS-IRF3 axis is essential for this compound's activity.[1][5]
Data Presentation: Transcriptional and Antiviral Activity
Treatment of various cell types with this compound results in a dose-dependent upregulation of specific IRF3-dependent antiviral genes.[1] Microarray analysis of PMA-differentiated THP-1 cells treated for 20 hours reveals a distinct gene expression signature.[8][9]
Table 1: Representative Upregulated Genes in Cells Treated with this compound
| Gene Symbol | Gene Name | Function in Innate Immunity |
|---|---|---|
| DDX58 (RIG-I) | DExD/H-Box Helicase 58 | Cytoplasmic sensor of viral RNA; RLR pathway component |
| MDA5 (IFIH1) | Interferon Induced With Helicase C Domain 1 | Cytoplasmic sensor of viral RNA; RLR pathway component |
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | Antiviral protein, inhibits viral replication/translation |
| IFIT2 | Interferon Induced Protein With Tetratricopeptide Repeats 2 | Antiviral protein, role in apoptosis of infected cells |
| Mx1 | MX Dynamin Like GTPase 1 | Antiviral protein, inhibits viral transcription |
| IFITM1 | Interferon Induced Transmembrane Protein 1 | Restricts viral entry into host cells |
| OAS3 | 2'-5'-Oligoadenylate Synthetase 3 | Synthesizes activators of RNase L to degrade viral RNA |
Source: Data compiled from multiple studies characterizing the transcriptional response to this compound.[1][2][3]
This compound has demonstrated potent antiviral activity against a range of RNA viruses. Its efficacy is commonly quantified by the 50% effective concentration (EC50).
Table 2: Antiviral Efficacy (EC50) of this compound
| Virus | Cell Line | EC50 (µM) | Notes |
|---|---|---|---|
| Hepatitis C Virus (HCV) | Huh7 | < 2 | Administered 24 hours before infection |
| Hepatitis C Virus (HCV) | Huh7 | ~2 - 5 | Administered after infection |
Source: Published data on the antiviral activity of this compound.[1][5]
Experimental Protocols
Reproducible characterization of this compound relies on standardized cell-based assays. The following are methodologies for key experiments.
This protocol is based on the methodology used in the publicly available dataset GSE74047.[9]
-
Cell Culture and Differentiation:
-
Compound Treatment:
-
Differentiated THP-1 cells are treated with this compound (e.g., at concentrations of 0.625, 2.5, and 10 µg/mL) or a DMSO vehicle control (e.g., 0.5% v/v) for 20 hours.[9]
-
-
RNA Extraction and Analysis:
-
Following treatment, total RNA is extracted from the cells using a suitable commercial kit.
-
RNA quality and quantity are assessed via spectrophotometry and capillary electrophoresis.
-
Gene expression profiling is performed using a human transcriptome microarray platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Raw microarray data is normalized, and statistical analysis is performed to identify differentially expressed genes between this compound-treated and DMSO-treated control groups.
-
-
RT-PCR:
-
Cells are treated as described in 3.1.
-
RNA is extracted and reverse-transcribed into complementary DNA (cDNA).[6]
-
Quantitative PCR (qPCR) is performed using gene-specific primers for target genes (e.g., IFIT1, DDX58, Mx1) and a housekeeping gene for normalization.[1][6]
-
The fold change in gene expression is calculated relative to the vehicle control.[1]
-
-
Immunoblot Analysis:
-
Cells are treated as described in 3.1.
-
Total protein lysates are collected, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for target proteins (e.g., RIG-I, MDA5, IFIT1, Mx1) and a loading control (e.g., tubulin).[1]
-
Blots are then incubated with corresponding secondary antibodies and visualized.
-
This protocol outlines the determination of this compound's EC50 against Hepatitis C virus.[5]
-
Cell Seeding: Seed Huh7 cells in multi-well plates and allow them to adhere overnight.
-
Treatment and Infection:
-
For pre-infection treatment, treat cells with a serial dilution of this compound for 24 hours before infection.
-
Infect cells with HCV at a specified multiplicity of infection (MOI).
-
For post-infection treatment, infect cells first, then add the serial dilution of this compound.
-
-
Incubation: Incubate the infected cells for a defined period (e.g., 48 hours) to allow for viral replication.
-
Quantification:
-
Extract total RNA from the cells.
-
Quantify HCV RNA levels using RT-qPCR.[6]
-
-
EC50 Calculation: Determine the concentration of this compound that inhibits viral RNA levels by 50% compared to the untreated control.[5][6]
Experimental Workflow Overview
The characterization of this compound involves a multi-faceted approach, from initial cell treatment to transcriptional analysis and functional validation.
Conclusion
This compound is a valuable tool for investigating innate immunity and a promising therapeutic candidate.[3] Its well-defined mechanism of action through the MAVS-IRF3 signaling pathway results in a potent and specific antiviral gene expression program capable of inhibiting a broad spectrum of RNA viruses.[5][8] The characteristic "low-IFN, high-ISG" transcriptional profile distinguishes it from other RLR agonists and presents a compelling strategy for developing host-directed antivirals that can combat diverse viral pathogens while potentially mitigating the side effects of IFN-based therapies.[2] The methodologies outlined in this guide provide a robust framework for the continued research and development of this compound and other novel innate immune agonists.
References
- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
KIN1400's Role in Innate Immunity Against RNA Viruses: A Technical Guide
Introduction: Targeting Host Innate Immunity
The innate immune system serves as the first line of defense against invading pathogens, including a vast array of RNA viruses. A critical component of this defense is the RIG-I-like receptor (RLR) signaling pathway, which detects viral RNA in the cytoplasm and initiates a potent antiviral response[1][2]. Instead of targeting viral components directly—a strategy often hampered by the high mutation rates of RNA viruses—host-directed therapies aim to stimulate these endogenous antiviral mechanisms[1].
KIN1400 is a novel, drug-like small molecule of the hydroxyquinoline family identified for its ability to function as a potent agonist of the RLR pathway[1][3]. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its broad-spectrum antiviral activity with supporting quantitative data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: The MAVS-IRF3 Signaling Axis
This compound exerts its antiviral effects by activating the host's intrinsic immune signaling cascade. Foundational research has firmly established that its activity is mediated through the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3)[4][5].
Upon cellular entry, this compound activates a signaling pathway dependent on MAVS, an essential adaptor protein for RLRs located on the mitochondrial membrane[4][6]. This leads to the activation of the transcription factor IRF3, which translocates to the nucleus and drives the expression of a suite of antiviral effector genes[4][7].
A defining characteristic of this compound is its ability to induce a robust "low-IFN, high-ISG" transcriptional signature[3]. It potently upregulates a wide array of Interferon-Stimulated Genes (ISGs)—including RIG-I (DDX58), MDA5, IFIT1, IFIT2, Mx1, and OAS3—while inducing minimal to no Type I (IFN-β) or Type III (IFN-λ) interferons[3][4]. This unique profile may offer a therapeutic advantage by establishing a powerful antiviral state while potentially minimizing the toxicities associated with high systemic interferon levels[3].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Discovery and development of KIN1400 as a host-directed antiviral
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of KIN1400, a promising host-directed antiviral agent. This compound represents a novel class of immunomodulatory small molecules that activate the innate immune system to combat a broad range of viral pathogens.[1] This document consolidates quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows to serve as a critical resource for the scientific community.
Discovery of this compound
This compound was identified from a high-throughput, cell-based screening of a diverse small molecule library.[2] The primary screen was designed to detect compounds capable of activating the RIG-I-like receptor (RLR) signaling pathway, a crucial sensor system in the innate immune response to viral RNA.[2][3] The assay specifically measured the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor that orchestrates the expression of antiviral genes.[2] This effort led to the identification of a hydroxyquinoline series of compounds, from which this compound was selected as a lead candidate due to its potent activity.[2][4]
Mechanism of Action: A Host-Directed Approach
This compound functions as a host-directed antiviral, meaning it does not target viral components directly but instead stimulates the host's own defense mechanisms.[1][5] Its primary mechanism involves the potent activation of the RLR pathway.[3][6]
Subsequent mechanistic studies have firmly established that this compound's activity is dependent on the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3).[5][7] this compound triggers a signaling cascade through the MAVS-IRF3 axis, leading to the phosphorylation and nuclear translocation of IRF3.[6][8] Once in the nucleus, activated IRF3 drives the transcription of a wide array of antiviral genes, known as interferon-stimulated genes (ISGs).[2] This induction of ISGs establishes a potent intracellular antiviral state that can suppress infection from a broad spectrum of RNA viruses.[9][10]
A unique characteristic of this compound is its ability to induce a robust "low-IFN, high-ISG" expression profile.[4] It strongly upregulates ISGs such as IFIT1, IFIT2, RIG-I (DDX58), MDA5, Mx1, and OAS3, while inducing minimal expression of type I (IFN-β) or type III interferons.[4][9] This may offer a therapeutic advantage by creating a powerful antiviral environment while potentially avoiding the toxicities associated with high systemic interferon levels.[4]
Quantitative Data: Preclinical Antiviral Activity
This compound has demonstrated potent and broad-spectrum antiviral activity against a diverse panel of RNA viruses in vitro. Its efficacy is often quantified by the 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.
| Viral Family | Virus | Cell Line | Efficacy (EC50) | Treatment Timing |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh7 | <2 µM | 24 hours before infection |
| Hepatitis C Virus (HCV) | Huh7 | ~2 - 5 µM | 2 hours after infection | |
| West Nile Virus (WNV) | HEK293 | ~2 - 10 µM | After infection | |
| Dengue Virus (DV) | Huh7 | Effective at 20 µM | Not Specified | |
| Filoviridae | Ebola Virus (EBOV) | THP-1 | Prophylactic/Therapeutic Protection | Not Specified |
| Arenaviridae | Lassa Virus (LASV) | Cultured cells | Antiviral Activity Observed | Not Specified |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Cultured cells | Antiviral Activity Observed | Not Specified |
| Nipah Virus (NiV) | Not Specified | Antiviral Activity Observed | Not Specified | |
| Orthomyxoviridae | Influenza A Virus (IAV) | Cultured cells | Antiviral Activity Observed | Not Specified |
Table 1: Summary of in vitro antiviral activity of this compound against various RNA viruses. Data compiled from multiple sources.[5][8][9][10]
Key Experimental Protocols
The following protocols describe the essential methodologies used to characterize the antiviral activity and mechanism of action of this compound.
This protocol is used to quantify the dose-dependent inhibition of viral replication by this compound.
-
1. Cell Seeding: Plate a suitable host cell line (e.g., Huh7, HEK293) in 24- or 96-well plates at a density that ensures confluency at the time of analysis.[5][10] Incubate for 24 hours.
-
2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. For prophylactic assessment, remove the growth medium from cells and add the this compound dilutions.[10] Include a vehicle control (e.g., DMSO at <0.5%) and a positive control (e.g., IFN-β).[5][11] Incubate for a specified period (e.g., 24 hours).[5]
-
3. Viral Infection: Remove the compound-containing medium and infect the cells with the virus (e.g., HCV, WNV) at a predetermined multiplicity of infection (MOI), such as 0.1 or 1.[5][6]
-
4. Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 48-72 hours).[5]
-
5. RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.[5][10]
-
6. qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific to a viral gene to quantify viral RNA levels.[10] Normalize the results to an endogenous housekeeping gene (e.g., GAPDH).
-
7. Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
This experiment confirms that this compound's activity is dependent on the MAVS protein.[5][9]
-
1. Cell Culture: Culture both wild-type (WT) and MAVS-knockout (KO) Huh7 cells in parallel.[5][9] Confirm the absence of MAVS expression in the KO cell line via Western blot.[9]
-
2. Treatment: Treat both WT and MAVS-KO cells with this compound (e.g., 20 µM) or a vehicle control (DMSO).[5] Include a positive control for RLR pathway activation, such as Sendai virus (SeV) infection.[5]
-
3. Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
4. Gene Expression Analysis: Extract total RNA from all cell populations and perform qRT-PCR to measure the expression levels of downstream ISGs, such as IFIT1 and IFIT2.[5][9]
-
5. Expected Outcome: this compound and SeV should induce robust expression of IFIT1 and IFIT2 in WT cells. In MAVS-KO cells, this induction will be abrogated for this compound, while SeV may still show some residual activity depending on the specific KO clone, confirming the MAVS dependency of this compound.[5][9]
This assay assesses the activation of IRF3, a key event downstream of MAVS signaling.[7]
-
1. Cell Treatment: Treat host cells (e.g., HEK293) with this compound for various time points. Include a positive control (e.g., SeV infection) and an untreated control.
-
2. Protein Extraction: Lyse the cells at each time point and prepare whole-cell extracts. Determine protein concentration using a standard method (e.g., BCA assay).
-
3. Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
4. Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., at Ser396). Subsequently, probe with a primary antibody for total IRF3 as a loading control.
-
5. Detection: Use a species-appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
6. Analysis: An increase in the phosphorylated IRF3 signal in this compound-treated cells relative to the total IRF3 signal indicates activation of the pathway.
This protocol determines the concentration of this compound that causes a 50% reduction in cell viability (CC50).[11]
-
1. Cell Seeding: Seed host cells in a 96-well plate at a density appropriate for viability assays.
-
2. Compound Treatment: After 24 hours, treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include untreated and vehicle-only controls.
-
3. Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
4. Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well.
-
5. Measurement: For MTT, after a 2-4 hour incubation, add a solubilization solution and measure absorbance at the appropriate wavelength. For CellTiter-Glo®, measure luminescence.
-
6. Data Analysis: Calculate the CC50 value by plotting cell viability against the log concentration of this compound. The Therapeutic Index (TI) can then be calculated as CC50/EC50.
Conclusion
This compound is a promising host-directed antiviral agent with a well-characterized mechanism of action.[5] By activating the MAVS-IRF3 signaling axis, it induces a potent and broad-spectrum antiviral state within the host cell, offering a potential solution to combat a wide range of RNA viruses and mitigate the emergence of drug-resistant strains.[5][9] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other molecules in its class. Future independent validation and preclinical in vivo studies will be critical next steps in advancing this compound toward clinical applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
KIN1400: A Deep Dive into its Mechanism of Action on IRF3 Phosphorylation and Nuclear Translocation
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive analysis of KIN1400, a novel small molecule activator of the innate immune system. Intended for researchers, scientists, and drug development professionals, this document details the compound's effects on the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a critical transcription factor in the antiviral response.
Core Mechanism of Action: The MAVS-IRF3 Signaling Axis
This compound functions as a potent agonist of the RIG-I-like receptor (RLR) pathway, initiating a signaling cascade that mimics the host's natural defense against viral pathogens[1][2]. Its mechanism is independent of direct viral sensing and instead targets the host's intrinsic antiviral mechanisms[2]. The antiviral activity of this compound is critically dependent on the Mitochondrial Antiviral-Signaling (MAVS) protein and IRF3[1][2][3][4][5]. In the absence of MAVS, this compound is unable to induce the expression of downstream antiviral genes, confirming MAVS as an essential adaptor protein in this pathway[1][2][4].
Upon activation, the signaling cascade proceeds through IRF3. This compound treatment leads to the phosphorylation of IRF3, a key step in its activation[4]. This phosphorylation event triggers a conformational change, leading to IRF3 dimerization and subsequent translocation from the cytoplasm to the nucleus[6][7]. Once in the nucleus, IRF3, in concert with other coactivators, binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of a specific set of interferon-stimulated genes (ISGs) that establish a potent antiviral state within the cell[1][6]. A unique characteristic of this compound is its ability to induce a robust ISG response with minimal induction of type I interferons (IFN-β)[3].
Quantitative Data on this compound's Effect on IRF3
The following tables summarize the quantitative data available on the effects of this compound on IRF3 phosphorylation and its downstream antiviral efficacy.
Table 1: this compound-Induced IRF3 Phosphorylation
| Compound | Fold Induction of IRF3 Phosphorylation (vs. DMSO control) | Cell Line |
| This compound | Up to 2.4-fold | Not specified |
| KIN1408 (analog) | Up to 1.6-fold | Not specified |
| KIN1409 (analog) | Up to 3.6-fold | Not specified |
Data sourced from a study quantifying band intensity of phosphorylated IRF3 using ImageJ software[4].
Table 2: Antiviral Efficacy of this compound
| Virus | Cell Line | EC50 (µM) | Treatment Condition |
| Hepatitis C Virus (HCV) | Huh7 | < 2 | Administered 24 hours before infection |
| Hepatitis C Virus (HCV) | Huh7 | ~2 - 5 | Administered after infection |
| West Nile Virus (WNV) | HEK293 | ~2 | Sufficient for ≥50% inhibition of WNV RNA |
EC50 (50% effective concentration) represents the concentration of this compound required to inhibit viral replication by 50%[2][8].
Visualizing the Molecular Cascade and Experimental Procedures
To elucidate the mechanism of this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. IRF3 | Abcam [abcam.com]
- 7. Regulated Nuclear-Cytoplasmic Localization of Interferon Regulatory Factor 3, a Subunit of Double-Stranded RNA-Activated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
KIN1400: A Deep Dive into its Broad-Spectrum Antiviral Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
KIN1400 is a novel, small-molecule agonist of the innate immune system that has demonstrated potent broad-spectrum antiviral activity against a range of RNA viruses. Unlike direct-acting antivirals that target specific viral components, this compound is a host-directed immunomodulatory agent. It functions by activating the RIG-I-like receptor (RLR) signaling pathway, a critical component of the host's first-line defense against viral infections. This activation is mediated through the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3), leading to the expression of a suite of antiviral genes known as interferon-stimulated genes (ISGs). This host-centric mechanism offers the potential for a high barrier to viral resistance, a common challenge with direct-acting antiviral therapies. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical antiviral activity, and experimental protocols for the evaluation of this compound.
Mechanism of Action: Activating the MAVS-IRF3 Axis
This compound was identified through a high-throughput screening assay designed to discover small molecules that activate the RLR pathway. Subsequent mechanistic studies revealed that this compound exerts its antiviral effects by initiating a signaling cascade dependent on the MAVS protein, an essential adaptor in the RLR pathway. This leads to the phosphorylation and activation of IRF3, a key transcription factor. Activated IRF3 then translocates to the nucleus, where it drives the transcription of numerous antiviral genes, including ISGs like IFIT1, IFIT2, and Mx1. This establishes a cellular environment that is non-permissive for viral replication.
A defining characteristic of this compound is its ability to induce a robust ISG response with minimal induction of type I or type III interferons. This unique "low-IFN, high-ISG" profile may offer a therapeutic advantage by establishing a potent antiviral state while potentially minimizing the toxicities associated with high levels of systemic interferon. The dependency of this compound's activity on the MAVS-IRF3 axis has been confirmed in studies using MAVS-knockout cells, where the compound fails to induce the expression of downstream antiviral genes.
Caption: this compound activates the MAVS-IRF3 signaling pathway to induce an antiviral state.
Quantitative Data: Broad-Spectrum Antiviral Activity
This compound has demonstrated efficacy against a wide array of clinically significant RNA viruses in various in vitro models. The following tables summarize the available quantitative data on its antiviral activity.
Table 1: Antiviral Activity of this compound Against Various RNA Viruses
| Viral Family | Virus | Assay Type | Cell Line | Efficacy Metric (EC50/IC50) | Citation |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | <2 µM (pre-treatment) | |
| Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | ~2-5 µM (post-infection) | ||
| West Nile Virus (WNV) | RNA level reduction | HEK293 | Dose-dependent inhibition (~2µM) | ||
| Dengue Virus (DV) | RNA level reduction | Huh7 | Effective at 20 µM | ||
| Filoviridae | Ebola Virus (EBOV) | Not specified | THP-1 | Prophylactic and therapeutic protection | |
| Arenaviridae | Lassa Virus (LASV) | Not specified | Cultured cells | Antiviral activity demonstrated | |
| Orthomyxoviridae | Influenza A Virus (IAV) | Plaque Assay | Cultured cells | ~1.5- to 2-log reduction in viral titer | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Not specified | HeLa | Antiviral activity demonstrated |
Note: EC50 (50% effective concentration) is the concentration of this compound that inhibits viral replication by 50%. IC50 (50% inhibitory concentration) is the concentration that reduces the number of plaques by 50%.
Table 2: Comparison of this compound with Other Broad-Spectrum Antiviral Agents
| Antiviral Agent | Mechanism of Action | Known Spectrum of Activity | Advantages | Limitations |
| This compound | MAVS-IRF3 pathway activator (Host-targeting) | Broad-spectrum RNA viruses (Flaviviruses, Filoviruses, Arenaviruses, Paramyxoviruses, Orthomyxoviruses) | Host-directed mechanism may have a higher barrier to viral resistance. | Limited publicly available quantitative comparative data. |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) inhibitor | Influenza virus, Ebola virus, Lassa virus, SARS-CoV-2 | Orally bioavailable. | Teratogenic potential. |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Ebola virus | Broad-spectrum activity against several RNA viruses. | Intravenous administration required. |
|
KIN1400: A Host-Directed Modulator of Innate Immunity and its Impact on IFN-β and Antiviral Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of KIN1400, a novel small molecule agonist of the innate immune system. We delve into its mechanism of action, focusing on the activation of the MAVS-IRF3 signaling axis and its subsequent impact on interferon-β (IFN-β) and the expression of a broad suite of antiviral interferon-stimulated genes (ISGs). This document consolidates quantitative data on its antiviral efficacy and gene induction profile, details key experimental methodologies, and presents visual diagrams of the core signaling pathways and experimental workflows to support further research and development of host-directed antiviral therapeutics.
Mechanism of Action: Activation of the MAVS-IRF3 Signaling Axis
This compound is a hydroxyquinoline-based small molecule that functions as a potent host-directed immunomodulatory agent.[1][2] Unlike direct-acting antivirals that target viral components, this compound activates the host's intrinsic antiviral mechanisms.[3] Its primary mechanism involves the activation of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system that detects viral RNA.[2][4][5]
Experimental evidence demonstrates that this compound's activity is mediated through the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3).[3][6] Studies utilizing MAVS-knockout (KO) cells have shown that this compound is unable to induce the expression of downstream antiviral genes in the absence of MAVS.[3][7] Similarly, in cells expressing a dominant-negative mutant of IRF3, this compound fails to trigger the innate immune response.[3][7] This firmly establishes the MAVS-IRF3 axis as the central signaling pathway for this compound's antiviral activity.[2][8][9] Activated IRF3 translocates to the nucleus, where it drives the transcription of a battery of antiviral genes.[6]
Impact on IFN-β and Antiviral Gene Expression
This compound treatment induces a potent and broad-spectrum antiviral state by upregulating a specific set of IRF3-dependent antiviral genes.[7][10] A defining characteristic of this compound is its ability to induce robust expression of interferon-stimulated genes (ISGs) such as IFIT1, IFIT2, MX1, and OAS3.[7][11]
However, a unique aspect of its activity is the induction of this strong ISG response with minimal to no corresponding induction of type I (IFN-β) or type III (IFN-λ) interferons.[7][10][11] This "low-IFN, high-ISG" profile suggests a transcriptional activity distinct from that induced by direct viral infection or IFN treatment alone.[7] This property may offer a significant therapeutic advantage by establishing a powerful antiviral state while potentially minimizing the toxicities associated with high levels of systemic interferon.[11]
Quantitative Data
Antiviral Activity of this compound
This compound has demonstrated broad-spectrum antiviral activity against a range of clinically significant RNA viruses.[2][6] The following table summarizes its efficacy, typically quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
| Viral Family | Virus | Assay Type | Cell Line | Efficacy Metric (EC50/IC50) | Citation |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | <2 µM (pre-treatment) | [3][8] |
| Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | ~2-5 µM (post-infection) | [3][8] | |
| West Nile Virus (WNV) | RNA level reduction | HEK293 | Dose-dependent inhibition | [7][8] | |
| Dengue Virus (DV) | RNA level reduction | Huh7 | Effective at 20 µM | [7][8] | |
| Filoviridae | Ebola Virus (EBOV) | Not specified | THP-1 | Prophylactic and therapeutic protection | [8] |
| Arenaviridae | Lassa Virus (LASV) | Not specified | Cultured cells | Effective inhibition | [8] |
Induction of Antiviral Gene Expression
Microarray analysis of macrophage-like human THP-1 cells treated with this compound for 20 hours revealed a dose-dependent upregulation of key antiviral genes.[7][10]
| Gene Symbol | Gene Name | Function | Fold Induction (2.5 µM) | Fold Induction (10 µM) | Citation |
| IFIT1 | Interferon-Induced Protein with Tetratricopeptide Repeats 1 | Inhibits viral replication, translation | >2 | >2 | [10] |
| IFIT2 | Interferon-Induced Protein with Tetratricopeptide Repeats 2 | Antiviral response, apoptosis | >2 | >2 | [10] |
| RIG-I (DDX58) | Retinoic Acid-Inducible Gene I | Cytosolic RNA sensor | >2 | >2 | [7] |
| MDA5 (IFIH1) | Melanoma Differentiation-Associated Protein 5 | Cytosolic RNA sensor | >2 | >2 | [7] |
| MX1 | MX Dynamin Like GTPase 1 | Blocks viral transcription | >2 | >2 | [10] |
| OAS3 | 2'-5'-Oligoadenylate Synthetase 3 | Activates RNase L to degrade viral RNA | >2 | >2 | [7] |
Experimental Protocols
Gene Expression Analysis by RT-qPCR
This protocol is used to quantify the change in expression of specific antiviral genes in response to this compound treatment.[1][6]
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., THP-1, Huh7) and treat with serial dilutions of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 20-24 hours).[7]
-
RNA Extraction: Harvest cells and extract total cellular RNA using a commercial kit according to the manufacturer's instructions.[1][6]
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[6]
-
Quantitative PCR (qPCR): Perform real-time PCR using the synthesized cDNA as a template. The reaction mixture should include gene-specific primers for target genes (IFIT1, MX1, etc.) and a housekeeping gene (GAPDH, ACTB) for normalization, along with a fluorescent dye (e.g., SYBR Green).[6]
-
Data Analysis: Calculate the relative fold change in gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of the target gene to the housekeeping gene.[1]
Validation of MAVS/IRF3 Pathway Dependence
This approach uses genetic knockout or dominant-negative mutants to confirm that this compound's activity is dependent on specific pathway components.[3][7]
-
Cell Lines: Utilize wild-type (WT) cells alongside cells with a genetic modification, such as:
-
Treatment and Assay: Treat both WT and modified cell lines with this compound or a vehicle control.
-
Endpoint Measurement: Assess the induction of a downstream target gene, such as IFIT1 or IFIT2, using RT-qPCR as described in Protocol 4.1.
-
Analysis: Compare the gene induction in WT cells versus the modified cells. A significant reduction or abrogation of gene induction in the KO or DN cells confirms that this compound's activity is dependent on MAVS and/or IRF3.[7]
In Vitro Antiviral Assay (Viral RNA Quantification)
This protocol quantifies the ability of this compound to inhibit viral replication in cell culture.[7][8]
-
Cell Seeding: Plate a suitable host cell line (e.g., Huh7 for HCV/DENV, HEK293 for WNV) in multi-well plates to form a confluent monolayer.[8]
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Pre-treatment (Prophylactic Assessment): Remove growth medium and add the diluted compounds. Incubate for a specified period (e.g., 24 hours) to allow for the induction of an antiviral state.[7][8]
-
Viral Infection: Infect the cells with the target virus at a defined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).[3]
-
RNA Extraction and RT-qPCR: At a specified time post-infection, extract total RNA from the cells and quantify the level of a specific viral gene using RT-qPCR.[8]
-
Analysis: Compare the viral RNA levels between treated and untreated samples to determine the extent of inhibition. The EC50 value is the concentration that reduces viral RNA by 50%.[8]
Conclusion
This compound is a promising host-directed antiviral agent with a well-defined mechanism of action.[2] By specifically activating the MAVS-IRF3 signaling axis, it induces a potent and broad-spectrum antiviral state within the host cell.[3][10] Its unique ability to drive a robust ISG response while inducing little to no IFN-β presents a compelling strategy for developing therapeutics that can combat a wide range of viral pathogens while potentially mitigating the side effects associated with high interferon levels.[7][11] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the continued research and development of this compound and other novel innate immune agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
KIN1400: A Novel Probe for Interrogating Viral Evasion of the Interferon Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The constant battle between viruses and the host innate immune system presents a significant challenge in the development of effective antiviral therapies. A key arena for this conflict is the interferon (IFN) response, a potent antiviral signaling cascade. Many viruses have evolved sophisticated mechanisms to evade this response, often by targeting upstream sensors of viral components. KIN1400, a small molecule activator of the innate immune system, offers a unique tool to dissect and potentially overcome these viral evasion strategies. By directly engaging the mitochondrial antiviral-signaling (MAVS) protein and activating the downstream Interferon Regulatory Factor 3 (IRF3), this compound bypasses the initial viral sensing steps that are frequently antagonized by pathogens. This technical guide provides a comprehensive overview of this compound's mechanism of action, its broad-spectrum antiviral activity, and detailed protocols for its application as a research tool to study and counteract viral immune evasion.
Introduction: The Interferon Response and Viral Evasion
The type I interferon (IFN-α/β) response is a cornerstone of the innate immune defense against viral infections.[1] Upon viral entry, host pattern recognition receptors (PRRs) such as RIG-I-like receptors (RLRs) detect viral nucleic acids, initiating a signaling cascade that culminates in the production of IFNs.[2] Secreted IFNs then act in an autocrine and paracrine manner to induce the expression of hundreds of IFN-stimulated genes (ISGs), which establish an antiviral state by inhibiting viral replication, degrading viral RNA, and enhancing adaptive immunity.[1]
Viruses, however, are not passive targets. They have co-evolved with their hosts to develop a remarkable array of strategies to evade the IFN response.[3] These evasion tactics are often directed at the initial steps of viral recognition and signaling. For instance, viral proteins can directly cleave or inhibit key signaling molecules like RIG-I, MAVS, or IRF3, effectively decapitating the IFN induction pathway.[4] This constant evolutionary arms race necessitates the development of new tools and therapeutic strategies that can either restore or bypass these virally imposed roadblocks.
This compound: A Downstream Activator of the MAVS-IRF3 Axis
This compound is a small molecule that has been identified as a potent activator of the RLR signaling pathway.[5] Unlike conventional RLR agonists that mimic viral RNA to activate upstream sensors like RIG-I, this compound's mechanism of action is distinct. It functions by activating the innate immune response through the mitochondrial antiviral-signaling (MAVS) protein, a critical adaptor protein in the RLR pathway.[5] This engagement leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor that drives the expression of a broad suite of antiviral genes, including IFNs and ISGs.[5][6]
This downstream activation of the MAVS-IRF3 axis is the linchpin of this compound's utility as a tool to study viral evasion. By bypassing the initial RIG-I sensing step, this compound can induce an antiviral state even in the presence of viral antagonists that target these upstream components.[5] This provides researchers with a powerful method to investigate the consequences of viral immune evasion and to explore the potential of therapeutically targeting downstream nodes in the IFN pathway.
Quantitative Data: Antiviral Efficacy of this compound
This compound has demonstrated potent and broad-spectrum antiviral activity against a range of clinically significant RNA viruses.[7] Its efficacy is typically quantified by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit viral replication or activity by 50%. The following tables summarize the available quantitative data on the antiviral activity of this compound.
| Virus Family | Virus | Cell Line | Assay Type | Efficacy Metric (µM) | Notes | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh7 | Replicon Assay | <2 | Administered 24 hours before infection | [1] |
| Hepatitis C Virus (HCV) | Huh7 | Replicon Assay | ~2 - 5 | Administered after infection | [1] | |
| West Nile Virus (WNV) | HEK293 | Intracellular Viral RNA (qPCR) | ≥50% inhibition at 2 | Dose-dependent suppression | [7] | |
| Dengue Virus (DV2) | Huh7 | Intracellular Viral RNA (qPCR) | Effective at 20 | Suppressed viral RNA levels | [7] | |
| Filoviridae | Ebola Virus (EBOV) | Vero E6 | Plaque Assay | - | Prophylactic and therapeutic protection demonstrated; specific EC50 not publicly available. | [5] |
| Arenaviridae | Lassa Virus (LASV) | Cultured cells | Not specified | - | Antiviral activity demonstrated; specific EC50 not publicly available. | [7] |
| Paramyxoviridae | Nipah Virus (NiV) | - | - | - | Antiviral activity demonstrated; specific EC50 not publicly available. | [7] |
| Respiratory Syncytial Virus (RSV) | - | - | - | Antiviral activity demonstrated; specific EC50 not publicly available. | [7] | |
| Orthomyxoviridae | Influenza A Virus | - | - | - | Antiviral activity demonstrated; specific EC50 not publicly available. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.
Protocol 1: Determination of EC50 by Viral RNA Quantification (qRT-PCR)
This protocol outlines the procedure to determine the EC50 of this compound against a target virus by measuring the reduction in viral RNA levels.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Huh7, HEK293, Vero E6)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Virus stock of known titer
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix with primers and probe specific for a viral gene and a housekeeping gene (e.g., GAPDH)
-
24- or 48-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in 24- or 48-well plates to achieve 80-90% confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration range is 0.1 to 50 µM. Include a vehicle control (e.g., 0.5% DMSO).[8]
-
Compound Treatment: Replace the cell culture medium with the prepared this compound dilutions and incubate for a specified pre-treatment time (e.g., 24 hours).[8]
-
Viral Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a defined period (e.g., 24 or 48 hours).[8]
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers and probes for the viral target gene and the housekeeping gene.
-
Data Analysis: Calculate the relative viral RNA levels normalized to the housekeeping gene using the ΔΔCt method. Determine the percentage of viral inhibition for each this compound concentration relative to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.[8]
Protocol 2: MAVS/IRF3 Dependence Assay
This experiment aims to confirm that this compound's activity is dependent on the MAVS-IRF3 signaling axis.
Materials:
-
Wild-type host cells
-
MAVS-knockout (KO) host cells or cells expressing a dominant-negative IRF3 mutant (IRF3ΔN)
-
This compound
-
Reagents for RNA extraction and qRT-PCR (as in Protocol 1) for a downstream target gene (e.g., IFIT1)
Procedure:
-
Cell Seeding: Seed wild-type and modified (MAVS-KO or IRF3ΔN-expressing) cells in parallel.
-
Compound Treatment: Treat both cell types with this compound at a concentration known to induce a robust response (e.g., 20 µM). Include a vehicle control for each cell type.[9]
-
Incubation: Incubate the cells for a sufficient time to allow for gene induction (e.g., 20-24 hours).[9]
-
RNA Extraction and qRT-PCR: Extract total RNA and perform qRT-PCR for an IRF3-dependent gene such as IFIT1.[9]
-
Data Analysis: Compare the fold induction of the target gene in this compound-treated wild-type cells versus the modified cells. A significant reduction or lack of induction in the MAVS-KO or IRF3ΔN-expressing cells confirms the dependence of this compound on this pathway.[9]
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Perspectives towards antiviral drug discovery against Ebola virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interferon Type I/III Response to Respiratory Syncytial Virus Infection in Airway Epithelial Cells Can Be Attenuated or Amplified by Antiviral Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400: A Technical Guide to its Low-Interferon, High-ISG Signature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of KIN1400, a small molecule activator of the RIG-I-like receptor (RLR) pathway. A key characteristic of this compound is its ability to induce a robust antiviral state characterized by high expression of interferon-stimulated genes (ISGs) with minimal induction of type I and type III interferons (IFNs), a phenomenon referred to as a "low-interferon, high-ISG" signature. This document outlines the core mechanism of action, presents quantitative data, details experimental protocols, and provides visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Activation of the MAVS-IRF3 Axis
This compound is a hydroxyquinoline-based small molecule that stimulates the host's innate immune response.[1][2] Unlike direct-acting antivirals, this compound targets host cell pathways to establish a broad-spectrum antiviral state.[3] Its mechanism relies on the activation of the RLR signaling pathway, which is a primary defense mechanism against viral infections.[1]
The core of this compound's action is the activation of a signaling cascade dependent on the Mitochondrial Antiviral-Signaling (MAVS) protein and Interferon Regulatory Factor 3 (IRF3).[1][4][5] Upon activation, IRF3 translocates to the nucleus and drives the transcription of a specific set of ISGs that create an environment non-permissive for viral replication.[2][4][5] Notably, this strong induction of ISGs occurs with little to no accompanying expression of type I (IFN-β) or type III (IFN-λ) interferons, which is a distinguishing feature of this compound compared to other RLR agonists like viral RNA mimics.[1]
Quantitative Data on Gene Expression and Antiviral Activity
The following tables summarize the quantitative data regarding the effects of this compound on gene expression and its antiviral efficacy against various RNA viruses.
Table 1: Induction of Innate Immune Genes by this compound in THP-1 Cells
| Gene | This compound Concentration | Method | Result | Citation |
| RIG-I (DDX58) | 20 µM | Immunoblot | Increased expression compared to DMSO control | [4] |
| RIG-I (DDX58) | Dose-dependent | RT-PCR | Dose-dependent increase in mRNA expression | [4] |
| MDA5 | 20 µM | Immunoblot | Increased expression compared to DMSO control | [4] |
| IFIT1 (ISG56) | 20 µM | Immunoblot | Increased expression compared to DMSO control | [4] |
| IFIT1 | Dose-dependent | RT-PCR | Dose-dependent increase in mRNA expression | [4] |
| Mx1 | 20 µM | Immunoblot | Increased expression compared to DMSO control | [4] |
| Mx1 | Dose-dependent | RT-PCR | Dose-dependent increase in mRNA expression | [4] |
| IFIT2 | 20 µM | RT-PCR | Increased mRNA expression | [4] |
| IFITM1 | 20 µM | RT-PCR | Increased mRNA expression | [4] |
| OAS3 | 20 µM | RT-PCR | Increased mRNA expression | [4] |
| IFN-β | 20 µM | RT-PCR | Little to no induction | [1] |
| IFN-λ | 20 µM | RT-PCR | Little to no induction | [1] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | This compound Concentration | Assay | Efficacy | Citation |
| West Nile Virus (WNV) | HEK293 | 2 µM | RNA level reduction | >50% inhibition of WNV RNA | [4] |
| West Nile Virus (WNV) | HEK293 | 20 µM | Plaque Assay | Significant reduction in viral titer | [6] |
| Dengue Virus (DV) | Huh7 | 20 µM | RNA level reduction | Effective inhibition | [7] |
| Hepatitis C Virus (HCV) | Huh7 | <2 µM (pre-treatment) | Replicon Assay | EC50 <2 µM | [7] |
| Hepatitis C Virus (HCV) | Huh7 | ~2-5 µM (post-infection) | Replicon Assay | EC50 ~2-5 µM | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the low-interferon, high-ISG signature of this compound.
Cell Culture and Differentiation of THP-1 Cells
-
Cell Line Maintenance : Human monocytic THP-1 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
-
Differentiation : To differentiate THP-1 cells into a macrophage-like phenotype, they are treated with 40 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 30-48 hours.[5] Following differentiation, the PMA-containing medium is replaced with fresh culture medium, and the cells are allowed to rest for 24 hours before treatment with this compound.[5]
Gene Expression Analysis by RT-qPCR
-
Cell Treatment and RNA Extraction : Differentiated THP-1 cells are treated with various concentrations of this compound or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 20 hours). Total RNA is then extracted using a commercial kit.[4]
-
cDNA Synthesis : The extracted RNA is reverse transcribed into complementary DNA (cDNA).[7]
-
Quantitative PCR (qPCR) : qPCR is performed using primers specific for the target ISGs (e.g., IFIT1, Mx1, RIG-I) and a housekeeping gene for normalization (e.g., GAPDH).[2]
-
Data Analysis : The relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls is calculated using the ΔΔCt method.[2]
Protein Expression Analysis by Immunoblotting
-
Cell Lysis : Following treatment with this compound, cells are lysed to prepare whole-cell extracts.[8]
-
Protein Quantification : The protein concentration of the lysates is determined using a standard protein assay.
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[8]
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., RIG-I, MDA5, IFIT1, Mx1) and a loading control (e.g., tubulin).[4]
-
Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.[8]
Antiviral Activity Assays
-
Cell Seeding : A suitable host cell line (e.g., HEK293 for WNV, Huh7 for DV and HCV) is seeded in multi-well plates.[7]
-
Compound Treatment : Cells are pre-treated with serial dilutions of this compound or a vehicle control for a specified period (e.g., 24 hours) to induce an antiviral state.[7]
-
Virus Infection : The medium containing the compound is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI).[6]
-
Endpoint Analysis : After a designated incubation period (e.g., 24-48 hours), the antiviral effect is quantified. This can be done by measuring the reduction in viral RNA levels via RT-qPCR or by determining the reduction in infectious virus particles in the supernatant using a plaque assay.[6][7]
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow.
Caption: this compound activates the MAVS-IRF3 signaling axis.
Caption: General experimental workflow for characterizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
KIN1400: Application Notes and Protocols for In Vitro Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1400 is a novel, drug-like small molecule belonging to the hydroxyquinoline family that functions as a potent activator of the host's innate immune system.[1] Unlike direct-acting antivirals that target viral components, this compound is a host-directed immunomodulatory agent.[1] It has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1] The primary mechanism of this compound involves the activation of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system that detects viral RNA.[1][2] Specifically, this compound triggers signaling through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of Interferon Regulatory Factor 3 (IRF3).[1][3] Activated IRF3 then drives the expression of a suite of antiviral genes, including interferon-stimulated genes (ISGs), which collectively establish a tissue-wide antiviral state non-permissive for viral replication.[1] This host-targeting mechanism offers a promising strategy to combat a wide range of viral pathogens and mitigate the emergence of drug-resistant viral strains.[3]
Data Presentation
The antiviral efficacy of this compound has been demonstrated against a panel of clinically significant RNA viruses in various in vitro models.[2] The following tables summarize the available quantitative data on the antiviral activity of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC50 (µM) | Reference |
| West Nile Virus (WNV) | HEK293 | RT-PCR | ~2 | [1] |
| Dengue Virus (DV2) | Huh7 | RT-PCR | <10 | [1] |
| Hepatitis C Virus (HCV) | Huh7 | RT-PCR | <2 (prophylactic), ~2-5 (therapeutic) | [1] |
EC50 (50% effective concentration) is the concentration of the compound required to inhibit viral replication by 50%.[4]
Table 2: Comparison of this compound and IFN-β Against Dengue Virus (DV2)
| Treatment | Concentration | Time of Addition (post-infection) | Viral RNA Reduction (%) |
| This compound | 20 µM | 1 hr | ~90 |
| IFN-β | 100 IU/ml | 1 hr | ~90 |
| This compound | 20 µM | 24 hr | ~75 |
| IFN-β | 100 IU/ml | 24 hr | ~80 |
Data is derived from graphical representations in the primary literature and are approximate.[1]
Signaling Pathway and Experimental Workflow
To elucidate the mechanism and experimental processes, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: General workflow for in vitro antiviral assays.
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation and comparison of research findings. Below are summaries of key experimental methodologies used in the characterization of this compound.
General Cell Culture and Compound Preparation
-
Cell Lines : Human embryonic kidney (HEK293), human hepatoma (Huh7), and human monocytic (THP-1) cells are commonly used.[1] Vero cells (African green monkey kidney cells) are typically used for plaque assays.[4]
-
Culture Media : Cells are generally grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
This compound Preparation : A high-concentration stock solution of this compound (e.g., 10-20 mM) is prepared in dimethyl sulfoxide (B87167) (DMSO).[4] This stock solution should be stored at -20°C.[4] On the day of the experiment, serial dilutions of this compound are prepared in culture media to achieve the desired final concentrations.[4] It is critical to ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]
Protocol 1: Antiviral Activity Assay
This protocol provides a general method for assessing the antiviral efficacy of this compound. Specific parameters such as cell seeding density, multiplicity of infection (MOI), and incubation times may need to be optimized for different virus-cell systems.[4]
-
Cell Seeding : Seed host cells in a 96-well plate at a pre-optimized density and incubate for 4-6 hours to allow for attachment.[5]
-
Compound Treatment : Treat the cells with serial dilutions of this compound.[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 IU/mL IFN-β).[4] Incubate the plates for 24 hours.[4]
-
Viral Infection : Remove the medium containing the compound and infect the cells with the virus at a specified multiplicity of infection (MOI).[1] Allow the virus to adsorb for a designated period (e.g., 1-2 hours).[1][4]
-
Incubation : Remove the virus inoculum and add fresh medium.[4] Incubate the infected cells for a period suitable for the virus replication cycle (e.g., 24 to 48 hours).[4]
-
Quantification of Viral Replication :
-
RT-qPCR : Harvest the cells and extract total RNA.[3] Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of viral RNA.[3] Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).[3]
-
Plaque Assay : Collect the cell culture supernatant and determine the titer of infectious virus particles by plaque assay.[1]
-
Protocol 2: Analysis of Innate Immune Activation
-
Cell Treatment : Seed cells and treat with this compound or controls as described in the antiviral activity assay protocol.
-
Sample Collection : At desired time points post-treatment, harvest the cells.
-
Western Blot for IRF3 Phosphorylation : Lyse the cells and perform a Western blot using antibodies specific for the phosphorylated form of IRF3 (p-IRF3) to assess the activation of the RLR pathway.[1]
-
qPCR for Interferon-Stimulated Genes (ISGs) : Extract total RNA from the cells and perform RT-qPCR to measure the induction of ISGs, such as IFIT1, IFIT2, and Mx1, to confirm the establishment of an antiviral state.[1]
Protocol 3: Determination of 50% Cytotoxic Concentration (CC50)
It is essential to distinguish between the desired antiviral effect and any undesired cytotoxicity of the compound.
-
Cell Seeding : Seed host cells in a 96-well plate at their optimal density and incubate overnight.[5]
-
Compound Treatment : Treat the cells with a serial dilution of this compound at the same concentrations used in the antiviral assay.[5] Include a vehicle control.
-
Incubation : Incubate the cells for the same duration as the antiviral assay.
-
Quantify Viability : Assess cell viability using a standard method such as the CellTiter-Glo assay, which measures ATP levels.[5]
-
Calculate CC50 : The CC50 is the concentration of the compound that causes a 50% reduction in cell viability.[5]
Selectivity Index (SI)
The Selectivity Index is a crucial measurement that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity (SI = CC50 / EC50).[5] A high SI indicates that the antiviral activity is not an artifact of the compound killing the host cells.[5]
References
Application Notes and Protocols for Studying West Nile Virus Infection in Cell Culture Using KIN1400
For Researchers, Scientists, and Drug Development Professionals
Introduction
West Nile Virus (WNV), a mosquito-borne flavivirus, is a significant cause of viral encephalitis in humans. The innate immune system provides the first line of defense against WNV infection, with the RIG-I-like receptor (RLR) signaling pathway playing a crucial role in detecting viral RNA and initiating an antiviral response. KIN1400 is a novel small-molecule activator of the RLR signaling pathway that has demonstrated potent antiviral activity against a broad spectrum of RNA viruses, including West Nile Virus.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study WNV infection in vitro, offering a valuable tool for investigating host-virus interactions and for the preliminary assessment of innate immunity-targeted antiviral strategies.
Mechanism of Action of this compound
This compound functions by activating an IRF3-dependent innate immune response.[2] It stimulates the RLR pathway through the mitochondrial antiviral-signaling protein (MAVS), leading to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3).[1][4] Activated IRF3 then drives the transcription of type I interferons (IFN-β) and a variety of interferon-stimulated genes (ISGs), such as RIG-I, MDA5, IFIT1, and IFIT2.[2] This cascade establishes a potent antiviral state within the host cell that effectively suppresses WNV replication.[2] Notably, WNV has evolved mechanisms to counteract the host's interferon response, often by targeting components of the JAK-STAT signaling pathway or inhibiting IRF3 activation.[2][5] this compound's ability to directly stimulate IRF3-dependent responses provides a strategic advantage by potentially bypassing these viral evasion tactics.[2]
Data Presentation: Antiviral Activity of this compound against West Nile Virus
The antiviral efficacy of this compound against West Nile Virus has been quantified in various cell culture models. The following tables summarize key findings from published studies, providing a clear comparison of its activity under different experimental conditions.
Table 1: Inhibition of West Nile Virus RNA by this compound
| Cell Line | This compound Concentration | Treatment Time | WNV Strain | Multiplicity of Infection (MOI) | RNA Quantification Method | Percent Inhibition of WNV RNA |
| HEK293 | 20 µM | 24h pre-infection | TX 2002 | 1 | qPCR | >90%[6] |
| HEK293 | 2 µM | Post-infection | TX 2002 | 1 | qPCR | ≥50%[6] |
| HEK293 | 2-10 µM | Post-infection | TX 2002 | 1 | qPCR | ~50% (EC50)[6] |
Table 2: Reduction of Infectious West Nile Virus Titer by this compound
| Cell Line | This compound Concentration | Treatment Time | Time Post-Infection | Viral Titer Assay | Log Reduction in Viral Titer |
| HEK293 | 20 µM | 24h pre-infection | 24h | Plaque Assay | Significant[6] |
| HEK293 | 20 µM | 24h pre-infection | 48h | Plaque Assay | Significant[6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for assessing the antiviral activity of this compound against West Nile Virus in cell culture. All work with infectious WNV must be conducted in a Biosafety Level 3 (BSL-3) facility following appropriate safety procedures.
Protocol 1: WNV Plaque Assay for Viral Titer Quantification
This protocol is used to determine the concentration of infectious viral particles in a sample.
Materials:
-
Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
WNV stock
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium: 2x Minimum Essential Medium (MEM) with 4% FBS, mixed 1:1 with 1.6% SeaPlaque agarose (B213101)
-
Neutral Red solution (0.33% in PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density of 5-6 x 10^5 cells per well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[1]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatant in serum-free DMEM.
-
Infection: Remove the culture medium from the Vero cell monolayers and inoculate with 200 µL of each viral dilution. Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes.[6]
-
Agarose Overlay: After incubation, remove the inoculum and add 2 mL of pre-warmed (37°C) overlay medium to each well. Allow the agarose to solidify at room temperature for 10-15 minutes.[1]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-4 days until plaques are visible.[1]
-
Staining: Add 500 µL of Neutral Red solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Plaque Counting: Carefully remove the agarose overlay and count the number of plaques (clear zones) in the wells.
-
Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL).
Protocol 2: Quantitative Reverse Transcription PCR (qRT-PCR) for WNV RNA Quantification
This protocol quantifies the amount of viral RNA in infected cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
One-step qRT-PCR kit (e.g., TaqMan RNA-to-CT 1-Step Kit)
-
WNV-specific primers and probe (targeting a conserved region of the WNV genome, e.g., the envelope gene)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-infection, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Follow the manufacturer's protocol to extract total RNA.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture according to the one-step kit manufacturer's instructions, including the WNV-specific primers and probe, and the extracted RNA template.
-
Thermal Cycling: Perform the qRT-PCR using the following general cycling conditions, which may need optimization based on the specific primers and instrument:
-
Reverse Transcription: 48°C for 30 minutes
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute[7]
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Viral RNA levels can be expressed relative to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method or quantified using a standard curve of known WNV RNA concentrations.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
This assay assesses the effect of this compound and/or WNV infection on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
96-well plate reader
Procedure:
-
Cell Treatment and Infection: Seed cells in a 96-well plate and treat with this compound and/or infect with WNV as per the experimental design. Include untreated and uninfected control wells.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[9]
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with media alone.
Protocol 4: Western Blot for IRF3 Phosphorylation
This protocol is used to detect the activation of IRF3, a key step in the this compound-mediated antiviral response.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: At the desired time points after treatment with this compound, wash cells with cold PBS and lyse with lysis buffer containing phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-IRF3 primary antibody overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-IRF3 antibody to normalize for protein loading.
Conclusion
This compound is a powerful research tool for investigating the innate immune response to West Nile Virus.[2] Its defined mechanism of action, centered on the activation of the RLR pathway and induction of an antiviral state, makes it an excellent compound for studying host-pathogen interactions and for the initial evaluation of host-targeted antiviral therapies.[4][6] The protocols provided here offer a robust framework for conducting reproducible in vitro studies of WNV infection and the antiviral effects of this compound.
References
- 1. Quantification of West Nile Virus by Plaque-Forming Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Propagation and Titration of West Nile Virus on Vero Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400: Application in Hepatitis C Virus Replicon Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of effective antiviral therapies remains a key research priority. HCV replicon systems, which are self-replicating subgenomic or full-length HCV RNAs that can be stably maintained in hepatoma cell lines, have been instrumental in the discovery and characterization of direct-acting antivirals (DAAs). These systems allow for the study of HCV RNA replication in a controlled cell culture environment, independent of viral entry and assembly. KIN1400 is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system that detects viral RNA and triggers an antiviral response.[1] This document provides detailed application notes and protocols for the utilization of this compound in HCV replicon assays to assess its antiviral activity.
Mechanism of Action
This compound functions by activating the RLR signaling pathway. This pathway is initiated by the recognition of viral RNA by cytosolic sensors such as RIG-I. Upon activation, a signaling cascade is triggered through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of transcription factors like IRF3. Activated IRF3 translocates to the nucleus and induces the expression of a battery of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell, thereby inhibiting viral replication.[1] In the context of HCV, this compound's activation of this innate immune pathway leads to the suppression of viral RNA replication.
Figure 1: Proposed mechanism of action of this compound in inhibiting HCV replication.
Quantitative Data
This compound has demonstrated dose-dependent inhibition of HCV (JFH-1 strain) infection in Huh7 cells. The 50% effective concentration (EC50) values are summarized in the table below. While this data is from infection assays, it provides a strong rationale for its use in replicon systems and serves as a guide for determining appropriate concentration ranges for experiments.
| Parameter | Value | Assay Condition | Reference |
| EC50 | <2 µM | This compound administered 24 hours before HCV infection. | [2] |
| EC50 | ~2 to 5 µM | This compound administered after HCV infection. | [2] |
Experimental Protocols
This section outlines the protocols for evaluating the antiviral activity of this compound using an HCV replicon assay. A luciferase-based reporter replicon is recommended for ease of quantification and high-throughput screening.
Materials
-
HCV replicon-containing cell line (e.g., Huh-7 cells harboring a genotype 1b or 2a luciferase reporter replicon)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection (concentration to be optimized for the specific cell line)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Interferon-alpha (positive control)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol 1: Determination of EC50 of this compound in a Stable HCV Replicon Cell Line
This protocol aims to determine the concentration of this compound that inhibits 50% of HCV replicon replication.
-
Cell Seeding:
-
Trypsinize and count the HCV replicon-containing Huh-7 cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM without G418.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM. A suggested starting range is from 0.01 µM to 50 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Prepare a positive control (e.g., Interferon-alpha at 100 IU/mL).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Experimental workflow for determining the EC50 of this compound in an HCV replicon assay.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in replicon replication is not due to cell death.
-
Cell Seeding:
-
Seed Huh-7 cells (without the replicon) in a 96-well clear plate at the same density as in Protocol 1.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of this compound as used in the antiviral assay.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Viability Assay:
-
After 48-72 hours of incubation, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound.
-
Expected Results
Based on the potent antiviral activity of this compound in HCV infection assays, it is expected that this compound will inhibit HCV replicon replication in a dose-dependent manner. The EC50 value obtained from the replicon assay should be in a similar micromolar range to that observed in the infection assays. The cytotoxicity assay should demonstrate minimal cell death at effective antiviral concentrations, resulting in a favorable selectivity index.
Troubleshooting
-
High variability in luciferase readings: Ensure even cell seeding and proper mixing of reagents. Check for edge effects in the 96-well plate and consider not using the outer wells.
-
No inhibition of replicon activity: Verify the activity of the this compound compound. Ensure the replicon cells are healthy and actively replicating. Check the concentration of the positive control.
-
High cytotoxicity: Reduce the highest concentration of this compound tested. Shorten the incubation time. Ensure the DMSO concentration is not exceeding toxic levels (typically <0.5%).
Conclusion
The HCV replicon system is a robust and valuable tool for evaluating the antiviral activity of compounds like this compound that target host pathways to inhibit viral replication. The protocols outlined in this application note provide a framework for researchers to effectively characterize the anti-HCV properties of this compound and similar innate immunity-stimulating molecules.
References
Measuring KIN1400-Induced Gene Expression by RT-qPCR
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1400 is a novel small molecule that acts as a potent activator of the innate immune system.[1] It functions by stimulating the RIG-I-like receptor (RLR) signaling pathway, a critical component of the host's first-line defense against viral infections.[2] Unlike direct-acting antiviral agents, this compound's mechanism of action is host-centric, initiating a signaling cascade that results in the broad-spectrum expression of antiviral genes.[3] This activity is mediated through the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3), establishing the MAVS-IRF3 axis as the central pathway for its antiviral effects.[4][5] The induction of these interferon-stimulated genes (ISGs) establishes an antiviral state within the cell, effectively inhibiting the replication of a wide range of RNA viruses.[3][6]
These application notes provide a detailed protocol for the quantification of this compound-induced gene expression using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), the gold standard for accurate and sensitive measurement of mRNA levels.[7]
Data Presentation
Treatment of various cell lines with this compound results in a dose-dependent upregulation of several key IRF3-dependent antiviral genes.[4] The following table summarizes representative quantitative data on the fold change in gene expression following this compound treatment.
Table 1: this compound-Induced Gene Expression in Human THP-1 Cells
| Gene | Gene Function | Fold Change (this compound vs. Vehicle Control) |
| IFIT1 (ISG56) | Antiviral protein that inhibits viral replication | Significant Upregulation[4] |
| IFIT2 | Antiviral protein with roles in apoptosis and immune signaling | Significant Upregulation[4] |
| RIG-I (DDX58) | Cytosolic pattern recognition receptor that detects viral RNA | Significant Upregulation[4] |
| MDA5 (IFIH1) | Cytosolic pattern recognition receptor that detects viral RNA | Significant Upregulation[4] |
| Mx1 | GTPase with broad antiviral activity | Significant Upregulation[4] |
| IFITM1 | Interferon-induced transmembrane protein that restricts viral entry | Significant Upregulation[4] |
| OAS3 | 2'-5'-oligoadenylate synthetase, an enzyme with antiviral activity | Significant Upregulation[4] |
Note: The exact fold change can vary depending on the cell type, this compound concentration, and treatment duration.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: this compound signaling pathway leading to antiviral gene expression.
Caption: Experimental workflow for measuring gene expression by RT-qPCR.
Experimental Protocols
The following protocol provides a detailed methodology for measuring this compound-induced gene expression in a human cell line (e.g., THP-1, Huh7, or HEK293) using a two-step RT-qPCR approach.[8]
Materials
-
Human cell line of interest (e.g., THP-1, ATCC TIB-202)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)[1]
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Nuclease-free water
-
Forward and reverse primers for target genes (e.g., IFIT1, IFIT2, ACTB, GAPDH)
-
RT-qPCR instrument
Procedure
1. Cell Seeding and Treatment
a. Seed the chosen human cell line into 6-well plates at a density that will ensure 70-80% confluency at the time of treatment.[9] b. For THP-1 cells, differentiate with phorbol (B1677699) 12-myristate 13-acetate (PMA) if required by the experimental design.[1][10] c. The following day, replace the medium with fresh complete medium containing the desired concentration of this compound or an equivalent volume of vehicle control (DMSO).[9] A typical concentration range for this compound is 1-20 µM.[4] d. Include at least three biological replicates for each condition. e. Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.[9]
2. Total RNA Isolation
a. After incubation, wash the cells once with PBS. b. Lyse the cells directly in the wells using the lysis buffer provided in the RNA isolation kit.[9] c. Proceed with total RNA extraction according to the manufacturer's protocol. d. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
3. RNA Quantification and Quality Control
a. Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[9] b. Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer. Intact RNA will show sharp 28S and 18S ribosomal RNA bands.
4. cDNA Synthesis (Reverse Transcription)
a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[9] b. Include a no-reverse transcriptase (No-RT) control for each RNA sample to verify the absence of genomic DNA contamination in the subsequent qPCR step.
5. RT-qPCR
a. Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction, combine the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), diluted cDNA template (e.g., 10-50 ng), and nuclease-free water to the final reaction volume. b. Include the following controls:
- No-template control (NTC) for each primer set to check for primer-dimers and contamination.
- No-RT control for each RNA sample. c. Seal the plate and perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol:[7]
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute d. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[7]
6. Data Analysis
a. Determine the cycle threshold (Ct) value for each reaction. b. Normalize the Ct values of the target genes to the Ct values of one or more stable housekeeping genes (e.g., ACTB, GAPDH). c. Calculate the relative fold change in gene expression using the ΔΔCt method.[7]
Conclusion
This compound is a valuable tool for studying the activation of the innate immune system and its role in antiviral defense. By potently inducing a MAVS-IRF3-dependent gene expression program, this compound provides a robust system for investigating host-directed antiviral therapeutics.[1] The RT-qPCR protocol detailed in these application notes offers a reliable and reproducible method for quantifying the effects of this compound on the expression of key antiviral genes, providing a foundation for further research and drug development in the field of innate immunity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. oaepublish.com [oaepublish.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. benchchem.com [benchchem.com]
- 10. GEO Accession viewer [ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring IRF3 Nuclear Translocation Induced by KIN1400
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1400 is a novel small molecule agonist of the innate immune system that potently activates the RIG-I-like receptor (RLR) signaling pathway.[1][2] Its mechanism of action is centered on the activation of the MAVS-IRF3 signaling axis, leading to the nuclear translocation of Interferon Regulatory Factor 3 (IRF3).[2][3] IRF3 is a key transcription factor that, upon activation, moves from the cytoplasm to the nucleus to induce the expression of antiviral genes.[4][5] This process is a critical step in the host's first-line defense against viral infections.[2] The ability to accurately monitor and quantify the nuclear translocation of IRF3 is therefore essential for evaluating the efficacy of compounds like this compound.
These application notes provide a detailed protocol for an immunofluorescence assay to visualize and quantify the nuclear translocation of IRF3 in response to this compound treatment.
Signaling Pathway of this compound-Induced IRF3 Activation
This compound's antiviral activity is mediated through the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3).[2] The compound activates the RLR pathway, which triggers a signaling cascade culminating in the phosphorylation and subsequent dimerization of IRF3.[1][6] This activated IRF3 then translocates from the cytoplasm into the nucleus, where it binds to specific DNA elements to initiate the transcription of interferon-stimulated genes (ISGs), establishing an antiviral state within the cell.[1][4]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its analogs in inducing IRF3 nuclear translocation. These values are critical for designing experiments to assess the compound's activity.
| Compound | Cell Line | Concentration for IRF3 Nuclear Translocation | Reference |
| This compound | PH5CH8, Huh7 | 10 µM | [3] |
| KIN1407 | PH5CH8 | 10 µM | [3] |
| KIN1408 | PH5CH8 | 10 µM | [3] |
| KIN1409 | PH5CH8 | 10 µM | [3] |
| KIN1410 | PH5CH8 | 10 µM | [3] |
Experimental Protocol: Immunofluorescence for IRF3 Nuclear Translocation
This protocol details the steps for performing an immunofluorescence assay to visualize and quantify the nuclear translocation of IRF3 in cells treated with this compound.
Materials
-
Cell Lines: Human embryonic kidney (HEK293), human hepatoma (Huh7), or PH5CH8 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution in DMSO.
-
Positive Control: Sendai virus (SeV).
-
Vehicle Control: DMSO (0.5% vol/vol).
-
Reagents for Immunofluorescence:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Anti-IRF3 rabbit polyclonal antibody
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Seed HEK293, Huh7, or PH5CH8 cells onto glass coverslips in a 24-well plate at a density that allows for 70-80% confluency on the day of treatment.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare working solutions of this compound in complete DMEM. A typical concentration range to test is 5, 10, and 20 µM.[3]
-
Prepare a positive control of Sendai virus (SeV) at 100 hemagglutinating units (HAU)/ml.[3]
-
Prepare a vehicle control with 0.5% (vol/vol) DMSO in complete DMEM.[3]
-
Aspirate the culture medium from the cells and replace it with the prepared treatment solutions.
-
Incubate for a predetermined time, typically 20-24 hours.[7]
-
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.[3]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against IRF3 (e.g., anti-IRF3 rabbit polyclonal antibody) diluted in blocking buffer overnight at 4°C.[3]
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated secondary antibody) diluted in blocking buffer for 1 hour at room temperature, protected from light.[3]
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[8]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Quantify the nuclear translocation of IRF3 by measuring the fluorescence intensity of IRF3 in the nucleus versus the cytoplasm. This can be performed using image analysis software. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates IRF3 translocation.[9][10]
-
Logical Relationship of the Experiment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRF-3 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. IRF3 inhibits nuclear translocation of NF-κB to prevent viral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of IRF3 Nuclear Translocation in Heterogeneous Cellular Populations from Cervical Tissue Using Imaging Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of IRF3 Nuclear Translocation in Heterogeneous Cellular Populations from Cervical Tissue Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
KIN1400 Dose-Response in HEK293 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN1400 is a novel small molecule agonist of the RIG-I-Like Receptor (RLR) pathway, which plays a critical role in the innate immune response to viral infections.[1] This document provides detailed application notes and protocols for characterizing the dose-response of this compound in Human Embryonic Kidney 293 (HEK293) cells. This compound activates the RLR pathway through a mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3) dependent axis.[2][3] This leads to the robust induction of antiviral interferon-stimulated genes (ISGs) and subsequent inhibition of a range of RNA viruses, including members of the Flaviviridae family such as West Nile Virus (WNV) and Dengue Virus (DV).[4][5] The protocols outlined herein provide a framework for the reproducible in vitro assessment of this compound's biological activity in HEK293 cells.
Data Presentation
The antiviral activity and induction of innate immune genes by this compound are dose-dependent. The following tables summarize the quantitative data from studies conducted in HEK293 cells.
Table 1: Dose-Dependent Inhibition of West Nile Virus (WNV) RNA in HEK293 Cells [6]
| This compound Concentration (µM) | WNV RNA Levels (% of DMSO control) |
| 0.2 | ~80% |
| 2 | ~60% |
| 10 | ~40% |
| 20 | ~20% |
Note: HEK293 cells were pre-treated with this compound for 24 hours prior to infection with WNV at a Multiplicity of Infection (MOI) of 1. RNA levels were measured 24 hours post-infection.[2][7] A concentration of 2 µM this compound was sufficient to achieve a 50% or greater inhibition of WNV RNA levels.[5]
Table 2: Dose-Dependent Induction of Innate Immune Gene Expression by this compound
| Gene | Fold Induction (relative to DMSO control) |
| RIG-I (DDX58) | Dose-dependent increase |
| IFIT1 | Dose-dependent increase |
| Mx1 | Dose-dependent increase |
Note: Gene expression was measured by RT-qPCR in HEK293 cells following treatment with this compound for 20-24 hours. This compound has been shown to induce the expression of RIG-I, MDA5, IFIT1, and Mx1.[2][5]
Signaling Pathway and Experimental Workflow
Caption: this compound activates the RLR pathway via a MAVS- and IRF3-dependent mechanism to induce the expression of antiviral genes.[8]
Caption: Experimental workflow for evaluating this compound dose-response in HEK293 cells.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity of this compound Against WNV in HEK293 Cells
This protocol is designed to quantify the dose-dependent inhibition of West Nile Virus replication by this compound.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound
-
DMSO (vehicle control)
-
West Nile Virus (WNV) stock
-
Serum-free medium
-
Multi-well plates (e.g., 24-well or 48-well)
-
RNA extraction kit
-
RT-qPCR reagents (primers/probes for WNV and a housekeeping gene like GAPDH)
Procedure:
-
Cell Seeding: Seed HEK293 cells in multi-well plates at a density that will allow them to reach 80-90% confluency within 24 hours.[7]
-
This compound Pre-treatment: a. Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 20 µM.[8] Include a DMSO-only vehicle control (e.g., 0.5%).[8] b. After 24 hours of cell growth, remove the existing medium and add the medium containing the different concentrations of this compound or DMSO. c. Incubate the cells for 24 hours at 37°C and 5% CO2.[7]
-
WNV Infection: a. In a BSL-3 facility, carefully remove the medium containing this compound or DMSO. b. Infect the cells with WNV at an MOI of 1 in a small volume of serum-free medium.[7] c. Incubate for 1-2 hours to allow for viral adsorption. d. Remove the inoculum and add fresh complete culture medium.
-
Incubation: Incubate the infected cells for 24 hours at 37°C and 5% CO2.
-
RNA Extraction and RT-qPCR: a. After 24 hours post-infection, harvest the cells and extract total cellular RNA using a commercial kit. b. Perform RT-qPCR to quantify the levels of WNV RNA. Normalize the viral RNA levels to an endogenous housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of WNV RNA inhibition for each this compound concentration relative to the DMSO-treated control cells.
Protocol 2: Analysis of ISG Expression by RT-qPCR
This protocol details the measurement of dose-dependent induction of Interferon-Stimulated Genes (ISGs) by this compound.
Materials:
-
HEK293 cells
-
Complete culture medium
-
This compound
-
DMSO
-
Multi-well plates (e.g., 12-well or 24-well)
-
RNA extraction kit
-
RT-qPCR reagents (primers for ISGs like RIG-I, IFIT1, Mx1, and a housekeeping gene)
Procedure:
-
Cell Seeding: Seed HEK293 cells in multi-well plates to achieve 70-80% confluency on the day of treatment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium (e.g., 0.5 µM to 20 µM). Include a DMSO vehicle control.[9] b. Remove the old medium and treat the cells with the various concentrations of this compound. c. Incubate for 20-24 hours at 37°C and 5% CO2.[2][9]
-
RNA Extraction: Harvest the cells and extract total cellular RNA.
-
RT-qPCR: a. Synthesize cDNA from the extracted RNA. b. Perform qPCR using primers for the target ISGs (e.g., IFIT1, Mx1) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the fold change in gene expression for each this compound concentration relative to the DMSO-treated control using the 2-ΔΔCt method.[10]
Protocol 3: Assessing this compound Cytotoxicity
It is essential to determine the concentration at which this compound may become toxic to HEK293 cells to establish a therapeutic window.
Materials:
-
HEK293 cells
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates (white, solid bottom for luminescence assays)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Dispense HEK293 cells into a 96-well plate at a suitable density.[11]
-
Compound Addition: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations, including a DMSO control and a control with no cells.
-
Incubation: Incubate the plate for 24-72 hours, corresponding to the duration of the planned experiments.
-
Cell Viability Measurement: a. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[11] b. Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.[11] c. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells to determine the percentage of cell viability at each this compound concentration. This will allow for the calculation of the 50% cytotoxic concentration (CC50).
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of a small molecule that primes the type I interferon response to cytosolic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antiviral Efficacy Testing of KIN1400 Against Flaviviruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN1400 is a novel small molecule agonist of the innate immune system that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including members of the Flaviviridae family.[1][2][3] Unlike direct-acting antivirals that target viral components, this compound is a host-directed immunomodulatory agent. It functions by activating the RIG-I-like receptor (RLR) signaling pathway, a critical component of the host's innate immune response to viral infections.[4][5] This activation is dependent on the mitochondrial antiviral-signaling (MAVS) protein and Interferon Regulatory Factor 3 (IRF3), leading to the expression of a suite of antiviral genes and the establishment of a potent antiviral state within the host cell.[1][6] These application notes provide a comprehensive guide to the in vitro evaluation of this compound's antiviral efficacy against flaviviruses, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action: Activation of the MAVS-IRF3 Signaling Axis
This compound exerts its antiviral effects by initiating a signaling cascade that mimics the host's natural response to viral RNA. The core of its mechanism is the activation of the MAVS-IRF3 axis, which is a central component of the RLR pathway.[1][6] Upon cellular entry, this compound triggers a signaling cascade that results in the phosphorylation and activation of IRF3. Activated IRF3 then translocates to the nucleus, where it drives the transcription of numerous antiviral genes, including interferon-stimulated genes (ISGs), which are crucial for inhibiting viral replication.[2][7] Studies have shown that the antiviral activity of this compound is abrogated in cells lacking MAVS, confirming the critical role of this protein in its mechanism of action.[1][6]
Data Presentation: Quantitative Antiviral Efficacy of this compound
The antiviral activity of this compound against various flaviviruses can be quantified using cell-based assays. The primary metrics for efficacy are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.[5]
| Viral Family | Virus | Assay Type | Cell Line | Efficacy Metric (EC50) | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | <2 µM (pre-treatment) | [8] |
| Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | ~2-5 µM (post-infection) | [8] | |
| West Nile Virus (WNV) | RNA level reduction | HEK293 | Dose-dependent inhibition | [8] | |
| Dengue Virus (DV) | RNA level reduction | Huh7 | Effective at 20 µM | [8] | |
| Zika Virus (ZIKV) | Not publicly available | To be determined | To be determined | ||
| Yellow Fever Virus (YFV) | Not publicly available | To be determined | To be determined | ||
| Japanese Encephalitis Virus (JEV) | Not publicly available | To be determined | To be determined |
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines the general workflow for assessing the in vitro antiviral efficacy of this compound against flaviviruses.
Detailed Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Lines: Vero (African green monkey kidney) cells are commonly used for the propagation and titration of many flaviviruses due to their susceptibility and clear cytopathic effect (CPE).[6][9][10][11] Huh7 (human hepatoma) cells are also suitable, particularly for Dengue virus and HCV studies.[8]
-
Culture Conditions: Maintain cell lines in appropriate media (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Virus Stocks: Propagate flavivirus stocks in a suitable cell line (e.g., Vero or C6/36 mosquito cells). Titer the virus stocks by plaque assay to determine the plaque-forming units per milliliter (PFU/mL).[11][12]
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that any observed antiviral effect is not due to cell death.[5] The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method for this purpose.[13][14][15][16]
-
Materials:
-
Susceptible cells (e.g., Vero)
-
96-well opaque-walled plates
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and is used to determine the EC50 of an antiviral compound.[2][6][9][10][11]
-
Materials:
-
Vero cells
-
24-well plates
-
Flavivirus stock of known titer
-
This compound stock solution
-
Semi-solid overlay (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
-
Procedure:
-
Seed Vero cells in 24-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the cells and pre-treat the monolayer with the this compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with the flavivirus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well).[17][18]
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Remove the virus inoculum and add 1 mL of the semi-solid overlay containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C for a period sufficient for plaque formation (e.g., 3-5 days for Zika virus, 5-7 days for Yellow Fever and Japanese Encephalitis virus).[2][9][19]
-
Remove the overlay and fix the cells with 4% paraformaldehyde for 30 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound relative to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the antiviral compound.[20]
-
Procedure:
-
Follow steps 1-5 of the Plaque Reduction Assay protocol.
-
After virus adsorption, remove the inoculum and add fresh culture medium containing the serial dilutions of this compound.
-
Incubate for a single replication cycle (e.g., 24-48 hours).
-
Harvest the culture supernatant.
-
Determine the viral titer in the supernatant by performing a plaque assay on fresh Vero cell monolayers.
-
-
Data Analysis:
-
Calculate the percentage of viral yield reduction for each this compound concentration compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
-
Viral RNA Quantification by RT-qPCR
This method quantifies the effect of this compound on viral RNA replication.[8]
-
Procedure:
-
Perform the antiviral treatment and infection as described in the Viral Yield Reduction Assay (steps 1-3).
-
At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit.
-
Perform one-step or two-step reverse transcription-quantitative PCR (RT-qPCR) using primers and probes specific to a conserved region of the flavivirus genome.
-
-
Data Analysis:
-
Quantify the viral RNA levels relative to a housekeeping gene.
-
Calculate the percentage of viral RNA reduction for each this compound concentration compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
This compound represents a promising host-directed antiviral with a well-defined mechanism of action.[1][2] Its ability to activate the MAVS-IRF3 signaling pathway to induce a potent antiviral state offers a compelling strategy for the development of broad-spectrum therapeutics against flaviviruses.[3][6] The detailed protocols provided in these application notes offer a robust framework for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for the continued preclinical development of this and other novel innate immune agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment Of Plaque Assay Method For Titrating Yellow Fever Vaccine [journalijar.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved Zika virus plaque assay using Vero/TMPRSS2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of an analyzing method for a Japanese encephalitis virus neutralization test in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Virus Propagation and Cell-Based Colorimetric Quantification [jove.com]
- 12. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. escoaster.com [escoaster.com]
- 18. m.youtube.com [m.youtube.com]
- 19. woah.org [woah.org]
- 20. Quantification of Yellow Fever Virus by Plaque Assay and Focus Formation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Mechanism of Action of KIN1400 Using Time-of-Addition Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
KIN1400 is a novel, drug-like small molecule of the hydroxyquinoline family that exhibits broad-spectrum antiviral activity against a variety of RNA viruses.[1] Unlike antiviral drugs that directly target viral components, this compound is a host-directed immunomodulatory agent.[1] It functions by activating the host's innate immune system to establish a robust antiviral state.[1] The core mechanism of this compound involves the activation of the RIG-I-like receptor (RLR) pathway, a critical sensor of viral RNA in the cytoplasm.[1][2][3] Specifically, this compound stimulates signaling through the mitochondrial antiviral-signaling protein (MAVS), which leads to the activation of Interferon Regulatory Factor 3 (IRF3).[1][2][3] Activated IRF3 translocates to the nucleus, driving the expression of a suite of antiviral genes, including interferon-stimulated genes (ISGs), which render the cellular environment non-permissive for viral replication.[1]
Time-of-addition studies are crucial experiments to elucidate the specific stage of the viral life cycle that is inhibited by an antiviral compound. By adding the compound at various time points relative to viral infection, researchers can pinpoint whether the drug acts on early events like entry and replication, or later events such as assembly and egress. This application note provides detailed protocols for conducting time-of-addition studies with this compound to determine its precise mechanism of action against RNA viruses.
Data Presentation
The antiviral activity of this compound has been quantified against several RNA viruses. The following tables summarize the available data on its efficacy.
Table 1: Antiviral Activity of this compound Against Various RNA Viruses
| Viral Family | Virus | Assay Type | Cell Line | Efficacy Metric (EC50/IC50) | Citation |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | <2 µM (pre-treatment) | [4] |
| Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | ~2-5 µM (post-infection) | [4] | |
| West Nile Virus (WNV) | RNA level reduction | HEK293 | Dose-dependent inhibition | [4] | |
| Dengue Virus (DV) | RNA level reduction | Huh7 | Effective at 20 µM | [4] | |
| Filoviridae | Ebola Virus (EBOV) | Not specified | THP-1 | Prophylactic and therapeutic protection | [4] |
| Arenaviridae | Lassa Virus (LASV) | Not specified | Cultured cells | Not specified | [4] |
Table 2: Time-of-Addition Study of this compound against Dengue Virus (DV2) [5]
| Compound | Concentration | Time of Addition (post-infection) | Viral RNA Reduction (%) |
| This compound | 20 µM | 1 hr | ~90 |
| IFN-β | 100 IU/ml | 1 hr | ~90 |
| This compound | 20 µM | 24 hr | ~75 |
| IFN-β | 100 IU/ml | 24 hr | ~80 |
| Data derived from graphical representations in the cited literature.[1] |
Experimental Protocols
General In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is a fundamental method to evaluate the antiviral efficacy of this compound.
Materials:
-
Suitable host cell line (e.g., Vero, Huh7, HEK293)[4]
-
This compound and control compounds
-
Virus stock of interest
-
Cell culture medium and supplements
-
24- or 48-well plates
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)[4]
-
Fixing solution (e.g., 4% formaldehyde)[4]
-
Staining solution (e.g., crystal violet)[4]
Procedure:
-
Cell Seeding: Plate a suitable host cell line in 24- or 48-well plates to form a confluent monolayer.[4]
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in cell culture medium.[4]
-
Pre-treatment (Prophylactic Assessment):
-
Remove the growth medium from the cell monolayers and add the diluted compounds.
-
Incubate for a specified period (e.g., 24 hours) to allow for the induction of an antiviral state.[4]
-
-
Viral Infection:
-
Remove the compound-containing medium.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) for a defined adsorption period (e.g., 1 hour).[4]
-
-
Post-treatment (Therapeutic Assessment): For post-infection studies, add the compound to the cells after the viral adsorption period.[4]
-
Overlay: After adsorption, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium to restrict viral spread and allow for plaque formation.[4]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[4]
-
Plaque Visualization: Fix the cells with a solution like 4% formaldehyde (B43269) and stain with a dye such as crystal violet to visualize and count the plaques.[4]
Time-of-Addition Study Protocol
This experiment aims to determine the stage of the viral life cycle at which this compound's induced antiviral state exerts its effect.[2]
Materials:
-
Huh7 cells[2]
-
Hepatitis C Virus (HCV) or other susceptible virus[2]
-
This compound[2]
-
Reagents for RNA extraction and quantitative reverse transcription PCR (qRT-PCR)[2]
Procedure:
-
Infection: Infect Huh7 cells with the virus at a high multiplicity of infection (MOI) to ensure synchronous infection.[2]
-
Compound Addition at Different Time Points: Add this compound to the infected cells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12 hours).[2]
-
Incubation: Continue the incubation for a total of 24 or 48 hours post-infection.[2]
-
Sample Collection and Analysis: Harvest the cells at the end of the incubation period and quantify viral RNA levels using qRT-PCR.[2]
Interpretation: The time point at which the addition of this compound no longer results in a significant reduction in viral replication indicates the stage of the viral life cycle that is targeted by the compound's induced antiviral state.[2]
MAVS-Knockout Cell Experiment
This protocol is designed to confirm that the antiviral activity of this compound is dependent on the MAVS protein.
Materials:
-
Wild-type Huh7 cells[2]
-
MAVS-knockout (KO) Huh7 cells[2]
-
This compound[2]
-
Sendai virus (SeV) as a positive control for RLR pathway activation[2]
-
Reagents for RNA extraction and qRT-PCR[2]
Procedure:
-
Cell Seeding: Seed both wild-type and MAVS-KO Huh7 cells in parallel.[2]
-
Treatment: Treat the cells with this compound or infect them with SeV. Include a vehicle control.[2]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[2]
-
Gene Expression Analysis: Extract total RNA and perform qRT-PCR to measure the expression levels of antiviral genes such as IFIT1 and IFIT2.[2]
-
Analysis: Compare the induction of antiviral gene expression in wild-type versus MAVS-KO cells in response to this compound. A lack of induction in MAVS-KO cells confirms the MAVS-dependency of this compound's activity.[2]
Visualizations
Caption: this compound signaling pathway.
References
KIN1400 for Robust Innate Immune Activation: A Guide for Researchers
Application Note: KIN1400 as a Positive Control for RLR-Mediated Innate Immune Activation
Introduction
This compound is a potent and specific small molecule agonist of the RIG-I-like receptor (RLR) signaling pathway, serving as an invaluable tool for researchers studying innate immunity and developing antiviral therapeutics.[1][2] Unlike conventional stimuli such as viral mimetics, this compound offers a reproducible and titratable method for activating the downstream signaling cascade involving the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3).[3] Its well-defined mechanism of action makes it an ideal positive control for a variety of in vitro assays aimed at assessing the activation of the innate immune system.[2][3]
Mechanism of Action
This compound activates the RLR pathway, which is a critical component of the host's primary defense against viral infections.[1] The activation of this pathway by this compound is dependent on the MAVS-IRF3 signaling axis.[2][3] This leads to the induction of a robust antiviral state characterized by the expression of a suite of interferon-stimulated genes (ISGs), including IFIT1, IFIT2, MX1, and OAS3.[1][3] A notable feature of this compound is its ability to drive a strong ISG response with minimal induction of type I interferons (IFN-β).[1]
Data Presentation
The antiviral activity of this compound has been demonstrated against a range of RNA viruses. The following tables summarize key quantitative data from in vitro studies.
Table 1: Antiviral Activity of this compound against Various RNA Viruses
| Virus | Cell Line | Assay | Endpoint | EC50 (µM) |
| West Nile Virus (WNV) | Huh7 | RT-qPCR | Viral RNA reduction | <2 |
| Dengue Virus (DV) | Huh7 | RT-qPCR | Viral RNA reduction | ~2-5 |
| Hepatitis C Virus (HCV) | Huh7 | Luciferase Assay | Replicon activity | <2 |
Table 2: Induction of Innate Immune Gene Expression by this compound
| Gene | Cell Line | Treatment Concentration (µM) | Fold Induction (relative to DMSO control) |
| IFIT1 | THP-1 | 20 | Significant Upregulation |
| IFIT2 | HEK293 | 0.5 | Significant Upregulation |
| RIG-I (DDX58) | THP-1 | 20 | Significant Upregulation |
| Mx1 | THP-1 | 20 | Significant Upregulation |
Experimental Protocols
Herein are detailed protocols for utilizing this compound as a positive control for innate immune activation.
Protocol 1: In Vitro Antiviral Assay
This protocol provides a general method for assessing the antiviral efficacy of this compound.
Materials:
-
Target cell line (e.g., Huh7, A549)
-
Virus stock
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well tissue culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR primers/probes, antibodies for viral antigens)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will achieve 80-90% confluency at the time of infection. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range is 0.1 to 20 µM. Remove the old medium from the cells and add the medium containing the this compound dilutions. Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.
-
Incubation: Incubate the plate for 24 hours to allow for the induction of an antiviral state.
-
Virus Infection: Remove the medium containing this compound and infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Post-Infection Incubation: Incubate the infected plates for a period appropriate for the virus replication cycle (e.g., 24-72 hours).
-
Quantification of Viral Replication: At the end of the incubation period, quantify the level of viral replication using a suitable method such as RT-qPCR for viral RNA, plaque assay for infectious virus particles, or an ELISA for a viral antigen.
Protocol 2: Measurement of Innate Immune Gene Induction by RT-qPCR
This protocol details the measurement of ISG induction following this compound treatment.
Materials:
-
Target cell line (e.g., THP-1, HEK293)
-
This compound stock solution (10 mM in DMSO)
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IFIT1, IFIT2, GAPDH)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 20 µM for THP-1 cells) or DMSO vehicle control for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH) and comparing to the vehicle-treated control.
Protocol 3: IRF3 Phosphorylation Assay by Western Blot
This protocol is for detecting the phosphorylation of IRF3, a key downstream event in the this compound-activated signaling pathway.
Materials:
-
Target cell line
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-phospho-IRF3, anti-total-IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time. A positive control, such as Sendai virus infection, can be included.
-
Protein Extraction: Lyse the cells and collect the whole-cell extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IRF3 and total IRF3. A loading control like GAPDH should also be probed.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the RLR signaling pathway via the MAVS-IRF3 axis.
Experimental Workflow for In Vitro Antiviral Assay
Caption: General workflow for assessing the antiviral activity of this compound.
Note on STING Pathway: While this compound's primary and well-documented mechanism of action is through the RLR pathway, the Stimulator of Interferon Genes (STING) pathway is another crucial sensor of foreign and endogenous nucleic acids that leads to a similar downstream activation of IRF3 and an antiviral response. For studies specifically focused on the STING pathway, direct agonists such as cGAMP are recommended as positive controls.
References
Troubleshooting & Optimization
KIN1400 Technical Support Center: Optimizing Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KIN1400 in antiviral assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune response to viral infections.[1] It functions by activating the mitochondrial antiviral-signaling (MAVS) protein, which leads to the phosphorylation and activation of interferon regulatory factor 3 (IRF3).[2][3][4][5] Activated IRF3 then moves to the nucleus to induce the expression of various antiviral genes, including type I interferons and interferon-stimulated genes (ISGs) like IFIT1, IFIT2, and Mx1.[1] This process establishes an antiviral state within the host's cells.[2][3][6]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used as a broad-spectrum antiviral agent in in-vitro research.[4] It has demonstrated effectiveness in inhibiting the replication of several RNA viruses, particularly those belonging to the Flaviviridae family, such as West Nile Virus (WNV), Dengue virus (DV), and Hepatitis C virus (HCV).[4][5] Its mechanism of targeting the host's innate immune response suggests potential efficacy against other viruses that are sensitive to the interferon response.[7]
Q3: How should I prepare and store this compound?
A3: this compound is a solid that is highly soluble in DMSO and DMF (up to 30 mg/mL).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.[4] For long-term storage, this stock solution should be kept at -20°C or -80°C.[4] When treating cells, the stock solution should be diluted in cell culture medium to the final desired concentration. It is critical to keep the final DMSO concentration in the culture well below 0.5% to prevent solvent-induced cytotoxicity.[4]
Q4: What is a good starting concentration for my experiments?
A4: Based on published data, the effective concentrations (EC50) of this compound are often in the low micromolar range. A good starting range for a dose-response experiment is between 2 µM and 20 µM.[4] For instance, a concentration of 2 µM was sufficient to achieve 50% or greater inhibition of WNV and DV2 RNA levels.[4]
Q5: What is the difference between IC50, EC50, and CC50?
A5: These are key metrics in antiviral drug testing:
-
IC50 (50% Inhibitory Concentration): The concentration of a compound needed to inhibit a specific viral process (like viral RNA replication) by 50%.[7]
-
EC50 (50% Effective Concentration): The concentration of a compound required to reduce a virus-induced effect (like cytopathic effect or viral production) by 50%.[7]
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of uninfected host cells.[7]
Q6: What is the Selectivity Index (SI) and why is it important?
A6: The Selectivity Index (SI) is a crucial measurement that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration to the 50% effective concentration (SI = CC50 / EC50).[7] A higher SI is desirable as it indicates that the antiviral activity of the compound is not due to it simply killing the host cells.[4][7]
Troubleshooting Guide
Issue 1: My this compound precipitated after I diluted the DMSO stock solution into my cell culture medium.
-
Cause A: Final concentration is too high. The concentration of this compound in your final medium may have exceeded its maximum aqueous solubility.[8]
-
Solution A: Lower the final concentration of this compound and test a range of concentrations to find the highest functional, non-precipitating dose.[8]
-
-
Cause B: Insufficient mixing during dilution. Adding the DMSO stock directly to the bulk medium without rapid mixing can cause localized high concentrations, leading to precipitation.[8]
-
Solution B: Add the DMSO stock drop-wise into the medium while vortexing or swirling gently to ensure immediate and thorough mixing.[8]
-
-
Cause C: Presence of serum. Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility.[8]
-
Solution C: Try pre-diluting the this compound stock in a small volume of serum-free medium before adding it to your complete, serum-containing medium.[8]
-
Issue 2: I am observing high cytotoxicity with this compound.
-
Cause A: Solvent concentration is too high. Ensure the final concentration of DMSO in your cell culture is non-toxic (ideally ≤0.1%, and not exceeding 0.5%).[4]
-
Solution A: Run a "vehicle-only" control with the same final DMSO concentration as your highest this compound dose.[4]
-
-
Cause B: Cell type is particularly sensitive.
-
Solution B: You must perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound on your specific cell line. This is crucial for establishing a therapeutic window.[4]
-
-
Cause C: On-target cytotoxicity. this compound's mechanism involves activating IRF3, which, in addition to its role in gene transcription, can also trigger apoptosis to eliminate virus-infected cells.[4] Potent activation of this pathway, especially at high concentrations, might induce cell death even without a virus.[4]
-
Solution C: Optimize the treatment duration. Reducing the incubation time may still provide an antiviral effect while minimizing cytotoxicity.[4]
-
-
Cause D: Poor cell health. Stressed cells are more susceptible to compound toxicity.[4]
-
Solution D: Ensure your cells are healthy, at a low passage number, and not overly confluent before starting the experiment.[4]
-
Issue 3: I am not observing a significant antiviral effect with this compound treatment.
-
Cause A: Cell line lacks a functional MAVS-IRF3 axis. The antiviral activity of this compound is dependent on this signaling pathway.[4]
-
Solution A: Ensure the cell line you are using has a functional RLR pathway. Some cell lines may have deficiencies in these key signaling proteins.[4] You can verify this by treating the cells with this compound and measuring the upregulation of an interferon-stimulated gene (e.g., IFIT1) via RT-qPCR.[7]
-
-
Cause B: Suboptimal concentration. Your cell line or virus may require a higher concentration for an effective response.[4]
-
Solution B: Perform a dose-response experiment to determine the EC50 in your specific model.[4]
-
-
Cause C: Ineffective timing of compound addition. this compound is most effective when added before infection as it works by inducing an antiviral state.[7]
-
Cause D: Virus is resistant. The target virus may have evolved mechanisms to evade the host's innate immune response induced by this compound.[7]
Data Presentation
Table 1: Antiviral Activity of this compound Against Various RNA Viruses
| Viral Family | Virus | Assay Type | Cell Line | Efficacy Metric (EC50/IC50) | Citation |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | <2 µM (pre-treatment) | [5] |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | ~2-5 µM (post-infection) | [5] |
| Flaviviridae | West Nile Virus (WNV) | RNA level reduction | HEK293 | Dose-dependent inhibition | [5] |
| Flaviviridae | Dengue Virus (DV) | RNA level reduction | Huh7 | Effective at 20 µM | [5] |
| Filoviridae | Ebola Virus (EBOV) | Not specified | THP-1 | Prophylactic and therapeutic protection | [5] |
Table 2: Example Dose-Response Data for this compound
| This compound Concentration (µM) | % Viral Inhibition | % Cell Viability |
| 0.1 | 10% | 100% |
| 0.5 | 25% | 100% |
| 1.0 | 48% | 98% |
| 2.0 (EC50) | 50% | 95% |
| 5.0 | 85% | 92% |
| 10.0 | 95% | 88% |
| 25.0 | 98% | 75% |
| 50.0 (CC50) | 99% | 50% |
| 100.0 | 99% | 15% |
| From this data, the Therapeutic Index (TI = CC50/EC50) would be 50/2 = 25. A higher TI is desirable.[4] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using an MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a specific cell line.
Materials:
-
This compound DMSO stock solution
-
Chosen cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound in complete medium from your DMSO stock. Also, prepare a 2x vehicle control containing the highest DMSO concentration.[4]
-
Cell Treatment: Add 100 µL of the 2x this compound dilutions to the corresponding wells. This will bring the total volume to 200 µL and the compound concentrations to 1x. Include "cells only" (untreated) and "vehicle control" wells.[4]
-
Incubation: Incubate the plate for a duration relevant to your antiviral experiment (e.g., 48 or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot % Viability against the log of this compound concentration and use non-linear regression to calculate the CC50 value.[4]
Protocol 2: Antiviral Activity Assay
Objective: To determine the antiviral efficacy of this compound against a specific virus.
Materials:
-
This compound DMSO stock solution
-
Chosen host cell line
-
Virus stock of known titer
-
Complete cell culture medium
-
96-well or other appropriate plates
-
Reagents for chosen viral quantification method (e.g., plaque assay, qRT-PCR)
Procedure:
-
Cell Seeding: Seed the chosen cell line into 96-well plates at a density that will result in a confluent monolayer after 24 hours.[2]
-
Compound Treatment (Pre-treatment model): After 24 hours of incubation, remove the culture medium. Add fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution) and a positive control (e.g., 100 IU/mL IFN-β). Incubate the plates for 24 hours.[2][9]
-
Virus Infection: Remove the medium containing the compound. Infect the cells with the virus at a specific multiplicity of infection (MOI) for a defined adsorption period (e.g., 1-2 hours).[2][5]
-
Incubation: After the adsorption period, remove the viral inoculum and add fresh culture medium (without the compound). Incubate for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication:
-
Infectious Virus Titer (Plaque or Focus-Forming Assay): Collect the supernatant and perform a plaque assay or a focus-forming assay on a susceptible cell line to determine the number of infectious viral particles.[2]
-
Viral RNA Quantification (qRT-PCR): Harvest the cells and extract total RNA. Use qRT-PCR with virus-specific primers to quantify the levels of viral RNA.[5]
-
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the EC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400 Technical Support Center: Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using KIN1400 in cytotoxicity and cell viability assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule that acts as a potent activator of the RIG-I-like receptor (RLR) signaling pathway, a key component of the innate immune system's defense against viral infections.[1][2] Its mechanism of action is independent of direct viral inhibition; instead, it stimulates the host's intrinsic antiviral mechanisms. This compound's activity is mediated through the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3), leading to the expression of a suite of antiviral genes known as interferon-stimulated genes (ISGs).[3][4]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily utilized as a tool to study the innate immune response and for its broad-spectrum antiviral activity against a range of RNA viruses.[5] It has demonstrated efficacy against members of the Flaviviridae family, such as Hepatitis C Virus (HCV), West Nile Virus (WNV), and Dengue Virus (DV).[6][5][7]
Q3: How should I prepare and store this compound?
A3: this compound is a solid that is highly soluble in DMSO and DMF (up to 30 mg/mL). For experimental use, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability. When treating cells, the stock solution should be diluted in cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the cell culture wells remains low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1]
Q4: What is a recommended starting concentration for this compound in my experiments?
A4: Based on published data, the effective concentration (EC50) of this compound is often in the low micromolar range. A good starting point for a dose-response experiment is between 2 µM and 20 µM.[1] For example, a concentration of 2 µM this compound was found to be sufficient to achieve a 50% or greater inhibition of WNV and DV2 RNA levels.[1] However, the optimal concentration is cell-type and virus-dependent, so it is always recommended to perform a dose-response experiment.
Q5: Can this compound's mechanism of action interfere with standard cell viability assays?
A5: Yes, this is a critical consideration. This compound's mechanism involves the modulation of mitochondrial signaling through MAVS.[1][3] Therefore, cytotoxicity assays that rely on measuring mitochondrial dehydrogenase activity, such as the MTT and XTT assays, may be affected by this compound's activity, independent of its actual effect on cell viability.[7] It is advisable to validate findings with an orthogonal method that does not rely on mitochondrial metabolic activity, such as an ATP-based assay (e.g., CellTiter-Glo®) or a method based on cell membrane integrity (e.g., Trypan Blue exclusion or a lactate (B86563) dehydrogenase (LDH) release assay).[7]
Data Presentation
Antiviral Activity of this compound
The following table summarizes the 50% effective concentration (EC50) of this compound against various RNA viruses.
| Viral Family | Virus | Cell Line | Efficacy Metric (EC50) | Treatment Timing | Citation |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh7 | < 2 µM | 24 hours before infection | [6][5] |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh7 | ~2 - 5 µM | After infection | [6][5] |
| Flaviviridae | West Nile Virus (WNV) | HEK293 | Dose-dependent inhibition (≥50% at 2 µM) | 24 hours before infection | [4][8] |
| Flaviviridae | Dengue Virus (DV2) | Huh7 | Effective at 20 µM | 24 hours before infection | [5] |
Cytotoxicity of this compound
The 50% cytotoxic concentration (CC50) of this compound is highly dependent on the cell line used. It is crucial to determine the CC50 experimentally for your specific cell line to establish a therapeutic window and calculate the Selectivity Index (SI = CC50/EC50).
| Cell Line | CC50 (µM) | Assay Method |
| Varies | To be determined experimentally | e.g., MTT, XTT, ATP-based assay |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound in complete medium from your DMSO stock. Also, prepare a 2x vehicle control containing the highest equivalent concentration of DMSO.
-
Cell Treatment: Add 100 µL of the 2x this compound dilutions to the corresponding wells. This will bring the total volume to 200 µL and the compound concentrations to 1x. Include "cells only" (untreated) and "vehicle control" wells.
-
Incubation: Incubate the plate for a duration relevant to your antiviral experiment (e.g., 48 or 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control wells: % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100. Plot the % Viability against the log of the this compound concentration and use non-linear regression to calculate the CC50 value.[1]
Protocol 2: Antiviral Efficacy (EC50) Assay using Viral RNA Quantification by RT-qPCR
This protocol describes the determination of this compound's EC50 by measuring the inhibition of viral RNA replication.
Materials:
-
Host cell line (e.g., Huh7, HEK293)
-
Virus stock (e.g., HCV, WNV, DV2)
-
This compound stock solution
-
Materials for RNA extraction and RT-qPCR
Procedure:
-
Cell Seeding: Seed host cells in a suitable plate format (e.g., 24-well or 96-well).
-
Compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound for 24 hours.[3]
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a defined period (e.g., 24 or 48 hours).[3]
-
RNA Extraction: Harvest the cells and extract total RNA.
-
RT-qPCR: Quantify viral RNA levels by RT-qPCR, normalizing to a housekeeping gene.[6]
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value.[6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Tip |
| High levels of cell death observed even at low this compound concentrations. | Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the CC50 for your specific cell line.[1] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control with the solvent alone.[1] | |
| On-Target Cytotoxicity: this compound activates IRF3, which, in addition to its role in gene transcription, can also trigger apoptosis.[1] | This is a potential on-target effect. Consider reducing the incubation time with this compound. | |
| Inconsistent results in cell viability assays. | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability. | Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate after seeding. |
| Assay Interference: this compound's mechanism may interfere with assays measuring mitochondrial activity (e.g., MTT).[7] | Use an alternative viability assay based on a different principle, such as an ATP-based assay or an LDH release assay.[7] | |
| Edge Effects in Multi-well Plates: Wells on the perimeter of a plate are prone to evaporation. | Avoid using the outer wells for experimental samples. Fill these wells with sterile water or PBS to maintain humidity. | |
| No significant antiviral effect is observed. | Sub-optimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the EC50 in your specific virus-cell system.[1] |
| Defective Signaling Pathway: The host cell line may have a deficient MAVS-IRF3 signaling pathway. | Confirm that your cell line expresses functional MAVS and IRF3. Some cell lines, like certain Huh7 subclones, may have defects in this pathway.[9] | |
| Timing of Treatment: this compound is most effective when administered prophylactically. | Perform a time-of-addition study to determine the optimal window for this compound treatment relative to viral infection.[4] | |
| Viral Resistance: The virus may have mechanisms to evade the host's interferon response. | Research the specific virus to see if it is known to be resistant to interferon-mediated antiviral effects. |
Visualizations
Caption: this compound activates the RLR pathway via MAVS and IRF3.
Caption: Workflow for evaluating this compound's cytotoxicity and antiviral efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reconstitution of interferon regulatory factor 7 expression restores interferon beta induction in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400 Technical Support Center: Optimizing Pre-Treatment Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal pre-treatment time for KIN1400, a potent activator of the innate immune signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pre-treatment time for this compound in cell culture experiments?
A1: Based on available data, a standard pre-treatment time of 24 hours is recommended to induce a robust antiviral state in host cells before viral infection.[1][2][3] This duration allows for sufficient activation of the MAVS-IRF3 signaling pathway and the expression of downstream interferon-stimulated genes (ISGs).[1][4] However, the optimal time may vary depending on the cell type and the specific virus being studied.
Q2: Is a 24-hour pre-treatment always necessary?
A2: While 24 hours is a common and effective starting point, shorter or longer pre-treatment times may be suitable for certain experimental setups.[5] For instance, some protocols suggest testing a range of pre-treatment times (e.g., 2, 6, or 24 hours) to determine the optimal window for a specific cell line and virus.[5] It is advisable to perform a time-course experiment to establish the ideal pre-treatment duration for your particular model.
Q3: What is the mechanism of action of this compound that necessitates pre-treatment?
A3: this compound is not a direct-acting antiviral. Instead, it functions as a small molecule agonist of the RIG-I-like receptor (RLR) pathway.[6][7] It activates the MAVS-IRF3 signaling axis, leading to the nuclear translocation of IRF3 and the subsequent transcription of antiviral genes, or ISGs.[1][4][6] This process of inducing a host-mediated antiviral state takes time, which is why pre-treatment before viral challenge is crucial for its efficacy.[8]
Q4: Can this compound be used in a post-treatment (therapeutic) model?
A4: While this compound is most effective when administered prophylactically (pre-treatment), some studies have explored its therapeutic potential.[2][6] However, its efficacy may be significantly reduced when added post-infection.[8] A time-of-addition experiment is recommended to determine the therapeutic window for your specific virus and cell system.[3][8]
Troubleshooting Guide
Issue: No significant antiviral effect is observed after a 24-hour pre-treatment with this compound.
Possible Causes and Solutions:
-
Sub-optimal Pre-treatment Time: While 24 hours is a general guideline, your specific cell line may require a longer incubation period to mount an effective antiviral response.
-
Recommendation: Perform a time-course experiment by pre-treating cells for various durations (e.g., 12, 24, 36, and 48 hours) before infection to identify the optimal window.
-
-
Cell Line Competency: The antiviral activity of this compound is dependent on an intact MAVS-IRF3 signaling pathway.[3][8] Some cell lines may have deficiencies in this pathway.
-
Recommendation: Confirm that your chosen cell line expresses functional MAVS and IRF3. You can test this by treating the cells with this compound and measuring the upregulation of an ISG, such as IFIT1, via RT-qPCR.[8] Cell lines like HEK293, Huh7, and THP-1 are known to have competent RLR signaling pathways.[8]
-
-
Compound Concentration: The concentration of this compound may be too low to induce a potent antiviral response.
-
Recommendation: Perform a dose-response experiment with a range of this compound concentrations (e.g., 2 µM to 20 µM) to determine the EC50 in your experimental model.[9]
-
-
Virus Sensitivity: The virus you are studying may have mechanisms to evade the host's innate immune response, rendering the ISG-mediated antiviral state less effective.[8]
Data on this compound Pre-Treatment Time and Efficacy
The following table summarizes key findings from studies utilizing this compound pre-treatment.
| Cell Line | Virus | This compound Concentration | Pre-treatment Time | Post-infection Time Point | Assay | Outcome | Citation |
| HEK293 | West Nile Virus (WNV) | 20 µM | 24 hours | 24 hours | Plaque Assay | Significant reduction in viral titer | [1] |
| HEK293 | West Nile Virus (WNV) | 20 µM | 24 hours | 48 hours | Plaque Assay | Significant reduction in viral titer | [1] |
| Huh7 | Dengue Virus (DV2) | 20 µM | 24 hours | 24 hours | RT-PCR | Significant reduction in DV2 RNA levels | [3] |
| Huh7 | Hepatitis C Virus (HCV) | < 2 µM | 24 hours | Not Specified | Replicon Assay | EC50 < 2 µM | [2][6] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Pre-treatment Time
Objective: To identify the optimal duration of this compound pre-treatment for inhibiting viral replication.
Materials:
-
Selected host cell line (e.g., HEK293, Huh7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Virus stock of known titer
-
96-well tissue culture plates
-
Reagents for viral quantification (e.g., RT-qPCR reagents or reagents for plaque assay)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare dilutions of this compound in cell culture medium to the desired final concentration. Include a vehicle control (DMSO).
-
Pre-treatment: At different time points before infection (e.g., 48, 36, 24, 12, 6, and 2 hours), remove the culture medium and add the medium containing this compound or vehicle control.
-
Virus Infection: At time zero, remove the compound-containing medium and infect the cells with the virus at a predetermined Multiplicity of Infection (MOI). Incubate for 1-2 hours to allow for viral adsorption.
-
Post-infection: Remove the viral inoculum, wash the cells with PBS, and add fresh complete culture medium.
-
Incubation: Incubate the plates for a duration appropriate for the virus being studied (e.g., 24-72 hours).
-
Quantification: At the end of the incubation period, quantify viral replication using a suitable method such as RT-qPCR for viral RNA or a plaque assay for infectious virus particles.
-
Data Analysis: Plot the viral replication levels against the pre-treatment time to determine the duration that results in the maximum inhibition.
Protocol 2: General Prophylactic Assay
Objective: To assess the antiviral activity of this compound when administered before viral infection.
Materials:
-
As listed in Protocol 1.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 80-90% confluency at the time of infection.[1]
-
Pre-treatment: 24 hours prior to infection, replace the culture medium with fresh medium containing the desired concentration of this compound or a DMSO vehicle control. Incubate for 24 hours.[1]
-
WNV Infection:
-
Remove the medium containing this compound or DMSO.
-
Infect the cells with the virus at a specific MOI in a small volume of serum-free medium.
-
Incubate for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.[1]
-
-
Post-Infection:
-
Remove the viral inoculum and wash the cells once with sterile PBS.
-
Add fresh complete medium.
-
-
Incubation: Incubate the infected cells for the desired time points (e.g., 24, 48 hours).
-
Sample Collection & Analysis: Collect cell culture supernatant for viral titer analysis (e.g., plaque assay) and/or cell lysates for RNA extraction and quantification of viral RNA by RT-qPCR.[1]
Visualizations
Caption: this compound activates the RLR pathway, leading to an antiviral state.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Overcoming high background in KIN1400-based reporter assays
Welcome to the Technical Support Center for researchers utilizing reporter assays to investigate signaling pathways, such as the MAVS-IRF3 axis activated by compounds like KIN1400. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles, with a focus on mitigating high background signals to ensure robust and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary sources of high background in a this compound-related (e.g., IRF3-luciferase) reporter assay?
High background luminescence can obscure the specific signal from your experimental treatment, reducing the assay's sensitivity and dynamic range. The sources of high background can be broadly categorized into three areas:
-
Reagent and Plate-Related Issues:
-
Autoluminescence: Assay reagents, media components, or the compounds being tested may possess inherent luminescent properties.
-
Contamination: Reagents can become contaminated with luciferase or other luminescent substances.
-
Plate Choice: The type of microplate used can significantly impact background readings. White plates, while reflecting light and often yielding a higher signal, can also lead to increased background and well-to-well crosstalk compared to black plates.[1][2]
-
-
Cellular and Biological Factors:
-
High Basal Promoter Activity: The cell line used may have a high basal activity of the IRF3-responsive promoter, leading to a strong signal even in untreated control wells.
-
Over-transfection of Reporter Plasmid: An excessive amount of the luciferase reporter plasmid can lead to high basal expression of the luciferase enzyme.[3]
-
Cell Stress: Various factors unrelated to the experimental treatment, such as harsh cell handling, high cell density, or poor cell health, can induce a stress response and non-specific activation of the signaling pathway.[2]
-
-
Instrumentation and Measurement Parameters:
-
High PMT Gain Settings: Overly sensitive settings on the luminometer's photomultiplier tube (PMT) can amplify background noise.[1]
-
Extended Signal Integration Times: Longer reading times can capture more background noise along with the specific signal.[1]
-
Light Leakage: Inadequate sealing of the plate or a faulty instrument can allow external light to interfere with the measurement.
-
Q2: My untreated control wells exhibit a very high luciferase signal. How can I lower this basal background?
High signal in untreated controls points to elevated basal activity of the reporter system. Here are several strategies to address this:
-
Optimize Plasmid Concentrations: The amount of transfected reporter plasmid is a critical parameter. A lower amount of the reporter plasmid can reduce basal luciferase expression without compromising the induction by your stimulus. It is recommended to perform a plasmid titration to find the optimal concentration that provides a good signal-to-background ratio.[2][4]
-
Select an Appropriate Cell Line: Some cell lines may have higher endogenous activity of the innate immune pathways. If possible, test your reporter construct in different cell lines to identify one with a lower basal signal.[2]
-
Use a Weaker Promoter for Normalization: In a dual-luciferase system, the promoter driving the control reporter (e.g., Renilla luciferase) should ideally be weaker than the experimental promoter. For instance, a TK promoter is generally weaker than a CMV or SV40 promoter.[2][3]
-
Serum Quality Control: Different batches of fetal bovine serum (FBS) can contain varying levels of endotoxins or other components that may activate innate immune pathways. It is advisable to test different lots of FBS to find one that results in low background signal.[2]
Q3: I'm observing high background across all wells, including my "no-cell" and "no-plasmid" controls. What should I investigate?
This pattern typically indicates an issue with the reagents, assay plates, or the luminometer itself.
-
Reagent Contamination: Prepare fresh lysis buffer and luciferase substrate. Use dedicated pipettes and filter tips to prevent cross-contamination.[2]
-
Assay Plate Choice: As mentioned, white plates can contribute to higher background. For optimal signal-to-noise ratio, black plates are often recommended, although they will yield lower absolute RLU values.[5] Opaque white plates with clear bottoms can be used for cell culture and microscopy, with the lysate then transferred to an opaque white or black plate for reading.[3]
-
Luminometer Settings: If your luminometer allows, reduce the PMT gain setting. Also, optimize the signal integration time to be just long enough to capture the specific signal without accumulating excessive background noise.[5]
-
Background Subtraction: Always include proper controls in your experimental setup. Wells containing only cells (no reporter plasmid) and wells with only lysis buffer and substrate should be included to determine the background contribution from the cells and reagents, respectively. The average of these background readings should be subtracted from your experimental wells.[6]
Data Presentation
Table 1: Example of Plasmid Titration to Reduce Basal Background
This table illustrates how optimizing the amount of the IRF3-luciferase reporter plasmid can improve the assay window. Data are hypothetical and for illustrative purposes.
| IRF3-Luc Reporter Plasmid (ng/well) | Renilla-Luc Control Plasmid (ng/well) | Average Basal Luciferase Signal (RLU) | Fold Induction (Treated/Untreated) | Signal-to-Background Ratio |
| 200 | 20 | 600,000 | 4 | 4 |
| 100 | 20 | 300,000 | 8 | 8 |
| 50 | 20 | 120,000 | 20 | 20 |
| 25 | 20 | 50,000 | 25 | 25 |
Table 2: Effect of Plate Type on Signal and Background
This table demonstrates the impact of plate color on assay performance. Data are hypothetical and for illustrative purposes.
| Plate Type | Average Signal (RLU) | Average Background (RLU) | Signal-to-Background Ratio |
| White | 1,500,000 | 30,000 | 50 |
| Black | 150,000 | 1,500 | 100 |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for IRF3 Activation
This protocol provides a general framework for measuring IRF3 activation in response to a stimulus like this compound.
1. Cell Seeding:
-
Seed HEK293T or a relevant cell line in a 96-well, white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
2. Transfection:
-
Prepare a transfection mix according to the manufacturer's protocol for your chosen transfection reagent.
-
Co-transfect the cells with the IRF3-firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. The optimal ratio of these plasmids should be determined empirically (see Table 1).
-
Incubate for 24-48 hours post-transfection to allow for reporter gene expression.
3. Treatment:
-
Carefully remove the media and replace it with fresh media containing the desired concentrations of this compound or other stimuli. Include an untreated control.
-
Incubate for the desired treatment period (e.g., 6-24 hours).
4. Cell Lysis:
-
Wash the cells once with 1X PBS.
-
Add 20-50 µL of passive lysis buffer to each well and incubate on a rocking platform for 15 minutes at room temperature.
5. Luciferase Assay:
-
Transfer 20 µL of the cell lysate to an opaque 96-well plate.[2]
-
Use a luminometer with dual injectors. Program the first injector to add the firefly luciferase substrate and measure the luminescence.
-
Program the second injector to add the Stop & Glo® reagent (or equivalent) to quench the firefly signal and activate the Renilla luciferase, followed by a second luminescence measurement.[2]
6. Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Determine the fold induction by dividing the normalized luciferase activity of the treated samples by the normalized activity of the untreated control.
Mandatory Visualizations
References
- 1. Luciferase Reporter Systems in Investigating Interferon Antiviral Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bpsbioscience.com [bpsbioscience.com]
KIN1400 stability and solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of KIN1400 in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimentation with this novel IRF3 activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, small-molecule that activates the innate immune signaling pathway.[1] It functions as a potent activator of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the antiviral response.[2][3] this compound induces the expression of IRF3-dependent antiviral genes, such as IFIT1, IFIT2, and Mx1, leading to an antiviral state in cells.[1][3] Its mechanism of action is through a MAVS-IRF3 signaling axis.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[4][5] this compound is highly soluble in DMSO, up to approximately 30 mg/mL.[1][5]
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1][4] However, it is crucial to perform a dose-response experiment to determine the specific tolerance of your cell line, as some primary cells can be more sensitive.[4] It is recommended to keep the final DMSO concentration at or below 0.1% if possible.[1]
Q4: How should I store this compound and its stock solutions?
A4: Solid this compound should be stored at -20°C for long-term stability.[6] A high-concentration stock solution in DMSO can be stored in small aliquots at -20°C for up to one month or -80°C for up to six months.[2] To avoid degradation, avoid repeated freeze-thaw cycles.[2]
Quantitative Data Summary
The following tables summarize the solubility and storage recommendations for this compound.
Table 1: this compound Solubility
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [1][5] |
| DMF | ~30 mg/mL | [1] |
| Aqueous Media | Poorly soluble | [5] |
Table 2: this compound Storage Recommendations
| Format | Storage Temperature | Duration | Reference |
| Solid | -20°C | At least 2 years | [6] |
| DMSO Stock Solution | 4°C | Up to 2 weeks | [6] |
| DMSO Stock Solution | -20°C | Up to 1 month | [2] |
| DMSO Stock Solution | -80°C | Up to 6 months | [2] |
Troubleshooting Guide
Issue 1: this compound precipitated in the cell culture medium after dilution from the DMSO stock.
-
Possible Cause A: The final concentration of this compound exceeds its aqueous solubility.
-
Solution: Lower the final working concentration of this compound. Perform a concentration range-finding experiment to identify the highest non-precipitating concentration.[4]
-
-
Possible Cause B: Insufficient mixing during dilution.
-
Solution: Add the DMSO stock solution drop-wise to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and thorough mixing.[4]
-
-
Possible Cause C: Interaction with serum components.
-
Solution: Try pre-diluting the this compound stock in a small volume of serum-free medium before adding it to the complete, serum-containing medium.[4]
-
Issue 2: Crystals have formed in the this compound DMSO stock solution.
-
Possible Cause A: The stock solution is supersaturated.
-
Solution: Gently warm the stock solution in a 37°C water bath and vortex until the crystals redissolve. If the problem persists, prepare a new stock solution at a slightly lower concentration.[4]
-
-
Possible Cause B: Improper storage.
-
Solution: Storing DMSO stocks at very low temperatures can cause the solvent to freeze and the compound to precipitate. Store DMSO stock solutions at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[4] If frozen, be sure to warm and vortex the solution before use.
-
Issue 3: Unexpected cytotoxicity is observed in vehicle-treated (DMSO-only) control cells.
-
Possible Cause: The final concentration of DMSO is too high for the cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and a final working solution in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile conical tubes
Procedure for 10 mM Stock Solution:
-
Aseptically weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[4]
-
Aliquot the stock solution into sterile microcentrifuge tubes for storage.
Procedure for 10 µM Working Solution:
-
Calculate the volume of the 10 mM stock solution needed. For a 10 mL final volume of 10 µM this compound, you will need 10 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.
-
Dispense 10 mL of pre-warmed complete cell culture medium into a sterile conical tube.
-
While gently vortexing the medium, add the 10 µL of the 10 mM this compound stock solution drop-by-drop.[4]
-
Continue mixing for an additional 10-15 seconds to ensure a homogenous solution.
-
Use the working solution immediately for cell treatment. Do not store diluted aqueous solutions of this compound.[4]
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability (half-life) of this compound in cell culture medium over time at 37°C.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (with and without serum)
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) with an internal standard (for protein precipitation and extraction)
-
HPLC-MS system
Procedure:
-
Prepare a working solution of 10 µM this compound in both serum-containing and serum-free cell culture media.
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard to precipitate proteins.
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point to determine its stability and half-life in the cell culture medium.
Visualizations
Caption: this compound activates the MAVS-IRF3 signaling axis.
Caption: Workflow for assessing this compound stability in media.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. KIN-1400 Datasheet DC Chemicals [dcchemicals.com]
KIN1400 Technical Support Center: Validating RLR Pathway Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the on-target activity of KIN1400, a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a host-directed immunomodulatory molecule that activates the innate immune system's RLR signaling pathway.[1] Unlike traditional RLR agonists that directly bind sensors like RIG-I or MDA5, this compound functions downstream, at or upstream of the mitochondrial antiviral-signaling (MAVS) protein, to initiate the signaling cascade.[2][3] This leads to the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor that drives the expression of antiviral genes.[4][5]
Q2: What is the expected outcome of treating cells with this compound?
A2: Treatment with this compound is expected to induce a potent antiviral state in cells.[4] A defining characteristic of this compound is its ability to trigger a robust expression of interferon-stimulated genes (ISGs) such as IFIT1, IFIT2, MX1, and OAS3, while inducing minimal to no type I (e.g., IFN-β) or type III interferons.[3] This unique "low-IFN, high-ISG" profile is a key indicator of its specific mechanism.[3]
Q3: Is this compound's activity dependent on specific cellular proteins?
A3: Yes, the antiviral activity of this compound is critically dependent on the MAVS-IRF3 signaling axis.[2][3] Experimental evidence confirms that in cells lacking MAVS (MAVS-knockout) or having a non-functional IRF3, this compound fails to induce an innate immune response.[3][5] This dependency is a crucial checkpoint for confirming its on-target activity.
Q4: What is a typical effective concentration range for this compound in cell culture?
A4: The effective concentration (EC50) of this compound can vary depending on the cell type and the virus being studied. However, published data suggests a range between 2 µM and 20 µM is typically effective for inhibiting viral replication.[6] For example, a concentration of <2 µM was sufficient to achieve 50% inhibition of Hepatitis C Virus (HCV) when administered 24 hours before infection.[3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[6]
Primary Confirmation: A Step-by-Step Experimental Guide
To confirm that this compound is activating the intended RLR pathway in your experiments, we recommend a multi-faceted approach.
Step 1: Measure the Induction of IRF3-Dependent Antiviral Genes
The most direct method to confirm this compound activity is to measure the upregulation of its target genes. The hallmark of this compound is the strong induction of ISGs in an IRF3-dependent manner.
-
Cell Treatment: Plate your cells of interest (e.g., Huh7, A549, THP-1) and treat with this compound at various concentrations (e.g., 0.5 µM, 2 µM, 10 µM) and a vehicle control (DMSO) for a set time (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform quantitative PCR using primers for target genes (IFIT1, IFIT2, MX1, OAS3), a reference gene (e.g., GAPDH, ACTB), and a control for interferon induction (IFNB1).
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.[7]
A successful experiment will show a dose-dependent increase in the expression of IRF3-dependent ISGs with little to no increase in IFNB1 expression.
| Target Gene | Expected Fold Change (vs. Vehicle) | Pathway Component |
| IFIT1 | >10-fold | IRF3-dependent ISG |
| IFIT2 | >10-fold | IRF3-dependent ISG |
| MX1 | >5-fold | IRF3-dependent ISG |
| OAS3 | >5-fold | IRF3-dependent ISG |
| IFNB1 | <2-fold | Type I Interferon |
Step 2: Confirm MAVS and IRF3 Dependency
To ensure this compound is not acting through an off-target pathway, it is crucial to demonstrate its reliance on the core RLR signaling components MAVS and IRF3.
-
Cell Lines: Utilize cell lines where MAVS or IRF3 has been knocked out (e.g., using CRISPR-Cas9) or knocked down (e.g., using siRNA).[3] Include a wild-type or scramble-siRNA treated control cell line.
-
Treatment and Analysis: Treat both the knockout/knockdown and control cells with this compound and a vehicle control.
-
Gene Expression: Perform qRT-PCR as described in Step 1 to measure the induction of IFIT1.
-
Protein Confirmation (Optional but Recommended): Use immunoblotting to confirm the absence of MAVS or IRF3 protein in the respective knockout/knockdown cell lines.[3]
This compound should induce IFIT1 in control cells but fail to do so in the absence of MAVS or IRF3.
| Cell Line | This compound Treatment | Expected IFIT1 Fold Change |
| Wild-Type / Control | + | >10-fold |
| MAVS-Knockout | + | No significant change |
| IRF3-Knockout | + | No significant change |
Step 3: Visualize Downstream Signaling Events
Confirming the activation of IRF3 at the protein level provides strong supporting evidence. A key step in the RLR pathway is the translocation of activated IRF3 from the cytoplasm to the nucleus.
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with this compound or a vehicle control for a predetermined time (e.g., 4-8 hours). A positive control, such as Poly(I:C) transfection, is recommended.
-
Fix and Permeabilize: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100 or methanol.
-
Staining: Incubate the cells with a primary antibody specific to IRF3, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the subcellular localization of IRF3 using a fluorescence microscope. In untreated cells, IRF3 will be diffuse in the cytoplasm. In this compound-treated cells, IRF3 will accumulate in the nucleus.[7]
Troubleshooting Guide
Problem 1: No induction of ISGs is observed after this compound treatment.
-
Possible Cause 1: Compound Inactivity.
-
Possible Cause 2: Suboptimal Concentration.
-
Solution: The required concentration of this compound is cell-type dependent. Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 50 µM) to determine the EC50 in your model.
-
-
Possible Cause 3: Defective RLR Pathway in Cell Line.
-
Solution: The cell line you are using may have a defect in the MAVS-IRF3 signaling axis.[6] To check this, treat the cells with a known RLR pathway activator like 5'pppRNA or Poly(I:C) and measure ISG induction. If there is still no response, consider using a different cell line.
-
Problem 2: Significant cell death is observed after this compound treatment.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is non-toxic (ideally ≤0.1%). Run a "vehicle-only" control with the same DMSO concentration as your highest this compound dose to rule out solvent effects.[6]
-
-
Possible Cause 2: High Compound Concentration.
-
Solution: Your cell type may be particularly sensitive to this compound. It is essential to determine the 50% cytotoxic concentration (CC50) by performing a cytotoxicity assay (e.g., MTS, CellTiter-Glo). This will allow you to establish a therapeutic window (Therapeutic Index = CC50/EC50) and use this compound at concentrations that are effective but not overly toxic.[6]
-
-
Possible Cause 3: On-Target Apoptosis.
-
Solution: Potent activation of IRF3 can induce apoptosis as a natural mechanism to clear virally infected cells.[6] This is an on-target effect. If it interferes with your assay readout, consider reducing the this compound concentration or shortening the treatment duration.
-
Problem 3: High levels of IFN-β are induced.
-
Possible Cause: Off-Target Activation.
-
Solution: A key feature of this compound is its "low-IFN" profile.[3] Significant induction of IFN-β may suggest activation of other pathways or potential issues with the compound lot. Verify the response by measuring other ISGs (IFIT1, MX1). If the high-IFN profile persists, re-validating the MAVS-dependency (Step 2) is recommended.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Validating KIN1400's Mechanism of Action Using Dominant-Negative IRF3 Mutants
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing dominant-negative Interferon Regulatory Factor 3 (IRF3) mutants to validate the mechanism of action of the KIN1400 series of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway.[1] It functions by activating the MAVS-IRF3 signaling axis, which is a critical component of the innate immune system's response to viral infections.[2][3] This activation leads to the phosphorylation and nuclear translocation of IRF3, a key transcription factor that drives the expression of a specific set of interferon-stimulated genes (ISGs) to establish an antiviral state.[1][4]
Q2: Why is a dominant-negative IRF3 mutant used to validate this compound's mechanism?
A2: A dominant-negative IRF3 mutant is a powerful tool to confirm that the antiviral or immunomodulatory effects of this compound are specifically dependent on IRF3. This mutant protein interferes with the function of the wild-type IRF3 present in the cell.[5][6] If this compound fails to induce its expected downstream effects (e.g., ISG expression) in cells expressing the dominant-negative IRF3, it provides strong evidence that IRF3 is a necessary component of this compound's signaling pathway.[2][7]
Q3: What is a common dominant-negative IRF3 mutant used in these experiments?
A3: A frequently used dominant-negative mutant is IRF3ΔN, which lacks a portion of the DNA binding domain.[5][7] This truncated protein can still interact with upstream signaling components but cannot bind to DNA and initiate transcription of target genes, thereby inhibiting the function of wild-type IRF3.
Q4: What are the expected outcomes when using a dominant-negative IRF3 mutant with this compound?
A4: In cells expressing a control vector, this compound treatment should lead to a robust induction of IRF3-dependent genes (e.g., IFIT1, IFIT2).[7][8] Conversely, in cells expressing the dominant-negative IRF3 mutant, the induction of these same genes by this compound should be significantly attenuated or completely abrogated.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No difference in this compound-induced gene expression between control and dominant-negative IRF3-expressing cells. | 1. Inefficient transfection: The dominant-negative IRF3 mutant may not be expressed at a high enough level to inhibit the endogenous wild-type IRF3. 2. Inactive mutant: The dominant-negative IRF3 construct may be faulty. 3. Cell line resistance: The chosen cell line may be resistant to transfection or the effects of the dominant-negative mutant. | 1. Optimize transfection: Verify transfection efficiency using a reporter plasmid (e.g., GFP). Optimize the DNA-to-transfection reagent ratio and ensure cells are at the optimal confluency.[9] Consider using a different transfection reagent or method (e.g., electroporation for difficult-to-transfect cells).[10] 2. Validate the mutant: Confirm the expression of the dominant-negative protein via Western blot. Sequence the plasmid to ensure the mutation is present. 3. Test alternative cell lines: Use cell lines known to be responsive and easily transfectable, such as HEK293 cells.[7] |
| High background gene expression in untreated cells. | 1. Cellular stress: Cells may be stressed due to over-confluency, nutrient depletion, or improper handling, leading to baseline activation of innate immune pathways. 2. Contamination: Mycoplasma or other microbial contamination can activate innate immune signaling. | 1. Proper cell culture technique: Ensure cells are seeded at an appropriate density and harvested before they become over-confluent. Use fresh media for experiments. 2. Test for contamination: Regularly test cell cultures for mycoplasma contamination. |
| This compound shows reduced activity in all conditions, including control cells. | 1. Compound degradation: this compound may have degraded due to improper storage or handling. 2. Incorrect concentration: The final concentration of this compound in the experiment may be too low. | 1. Proper compound handling: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[1] 2. Verify concentration: Double-check all dilution calculations. Perform a dose-response experiment to confirm the optimal concentration of this compound for the specific cell line and assay. |
Experimental Protocols
Protocol 1: Transfection of Dominant-Negative IRF3 and this compound Treatment
This protocol describes the transient transfection of a plasmid encoding a dominant-negative IRF3 mutant into a suitable cell line, followed by treatment with this compound to assess the impact on downstream gene expression.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding dominant-negative IRF3 (e.g., IRF3ΔN)
-
Empty vector control plasmid
-
Transfection reagent (e.g., TurboFectin 8.0)[9]
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
DMSO (vehicle control)
-
24-well plates
Procedure:
-
Cell Seeding: Approximately 18-24 hours before transfection, seed HEK293 cells in 24-well plates at a density to achieve 50-70% confluency on the day of transfection.[9]
-
Preparation of DNA-Transfection Reagent Complexes:
-
For each well, dilute 0.5 µg of either the dominant-negative IRF3 plasmid or the empty vector control plasmid in 50 µL of Opti-MEM I.
-
Add 1.5 µL of transfection reagent to the diluted DNA and mix gently.
-
Incubate the mixture for 15 minutes at room temperature to allow complexes to form.[9]
-
-
Transfection:
-
Gently add the DNA-transfection reagent complexes drop-wise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh complete culture medium.
-
Treat the cells with this compound at the desired final concentration (e.g., 20 µM) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 20 hours).[7]
-
-
Harvesting for Analysis:
-
After incubation, harvest the cells for downstream analysis, such as RNA extraction for qRT-PCR or protein extraction for Western blotting.
-
Protocol 2: Analysis of ISG Expression by qRT-PCR
This protocol details the quantification of interferon-stimulated gene (e.g., IFIT1, IFIT2) expression following the experiment described in Protocol 1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IFIT1, IFIT2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.[1]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR using a real-time PCR system.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.[8]
Data Presentation
Table 1: Effect of Dominant-Negative IRF3 on this compound-Induced IFIT2 Expression
| Transfected Plasmid | Treatment | Relative IFIT2 mRNA Fold Change (Mean ± SD) |
| Empty Vector | Vehicle (DMSO) | 1.0 ± 0.2 |
| Empty Vector | This compound (20 µM) | 15.4 ± 2.1 |
| Dominant-Negative IRF3 | Vehicle (DMSO) | 1.1 ± 0.3 |
| Dominant-Negative IRF3 | This compound (20 µM) | 2.3 ± 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualizations
Caption: this compound signaling pathway leading to an antiviral state.
Caption: Experimental workflow for validating this compound's IRF3-dependency.
Caption: Logical framework for using dominant-negative mutants.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oncogenic potential of a dominant negative mutant of interferon regulatory factor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of a dominant negative mutation of interferon regulatory factor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400 Viral Infection Model Optimization: Technical Support Center
Welcome to the technical support center for the KIN1400 viral infection model. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as an agonist of the RIG-I-like receptor (RLR) pathway.[1][2][3] It works by activating the host's innate immunity through a signaling axis involving Mitochondrial Antiviral-Signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3).[1][2][3][4] This activation leads to the expression of interferon-stimulated genes (ISGs) like IFIT1, IFIT2, and Mx1, which establish an antiviral state within host cells.[1][5] Unlike direct-acting antivirals, this compound targets the host's innate immune response, giving it the potential for broad-spectrum activity against various RNA viruses.[1][6]
Q2: Against which types of viruses has this compound shown efficacy?
A2: this compound has demonstrated antiviral activity against a range of RNA viruses.[2][6] This includes members of the Flaviviridae family, such as West Nile Virus (WNV), Dengue Virus (DV), and Hepatitis C Virus (HCV).[1][3][5] Its mechanism of action suggests potential efficacy against other viruses that are sensitive to the host interferon response.[1]
Q3: What is the difference between IC50, EC50, and CC50?
A3: These are critical metrics in antiviral drug testing:
-
IC50 (50% Inhibitory Concentration): The concentration of a compound required to inhibit a specific viral process (like viral RNA replication) by 50%.[1]
-
EC50 (50% Effective Concentration): The concentration of a compound required to reduce a virus-induced effect (like cytopathic effect or viral production) by 50%.[1][7]
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of uninfected host cells.[1][7]
Q4: What is the Selectivity Index (SI) and why is it important?
A4: The Selectivity Index (SI) is a crucial measurement that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of cytotoxicity to antiviral activity (SI = CC50 / EC50).[1][7] A higher SI value is desirable, as it signifies that the compound is effective at concentrations far below those that are toxic to host cells.[1] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[1]
Troubleshooting Guides
Issue 1: High variability in results or a low Z'-factor (<0.5)
Question: My high-throughput screen (HTS) is showing high variability between replicate wells and the Z'-factor is consistently below 0.5. What are the likely causes and how can I fix this?
Answer: A low Z'-factor indicates poor assay quality, making it difficult to distinguish true hits from noise.[1] Several factors can contribute to this:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Calibrate your multichannel pipette or automated dispenser to ensure each well receives the same number of cells.[1]
-
Inconsistent Virus Titer (MOI): The Multiplicity of Infection (MOI), the ratio of infectious virus particles to cells, is critical.[1] A very low MOI might not produce a sufficient cytopathic effect (CPE) within the assay timeframe, while a very high MOI can cause rapid cell death, narrowing the window to observe inhibition.[1] Perform a virus titration (e.g., TCID50 assay) before each experiment to use a consistent and optimized MOI.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can lead to changes in media concentration and affect cell health and viral infection.[1] Consider leaving the perimeter wells empty and filling them with sterile PBS or media to create a humidity barrier.[1]
-
Reagent Handling: Ensure all reagents, including media, virus dilutions, and this compound solutions, are thoroughly mixed and at the correct temperature before being added to the plate.[1]
Issue 2: this compound appears to be toxic to the host cells
Question: At concentrations where I expect to see an antiviral effect, I'm observing significant cell death in my uninfected control wells. How do I determine if this is true cytotoxicity?
Answer: It is essential to distinguish between the desired antiviral effect and undesired cytotoxicity.
-
Determine the CC50: You must run a parallel cytotoxicity assay on uninfected cells.[1][3] Plate your host cells and treat them with a serial dilution of this compound (at the same concentrations used in your antiviral assay) without any virus.[1]
-
Check DMSO Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO (>0.5%) can be toxic to cells.[3][7] Ensure the final concentration of DMSO is consistent across all wells (including controls) and is below the toxic threshold for your specific cell line.[1]
-
Calculate the Selectivity Index (SI): Once you have determined both the CC50 from your cytotoxicity assay and the EC50 from your antiviral assay, calculate the SI (CC50/EC50).[1] A high SI indicates that the antiviral activity is not an artifact of the compound killing the host cells.[1]
-
Optimize Treatment Duration: Consider reducing the incubation time. Continuous exposure may not be necessary for an antiviral effect and could be contributing to cytotoxicity.[3]
Issue 3: No significant antiviral effect is observed with this compound treatment
Question: I'm not seeing any inhibition of viral replication even at high concentrations of this compound. What could be wrong?
Answer: A lack of efficacy could stem from several biological or technical factors:
-
Confirm Pathway Competency: this compound requires the MAVS-IRF3 signaling pathway to be intact.[1][4] Verify that your chosen host cell line expresses MAVS and IRF3.[1] You can test this by treating cells with this compound and measuring the upregulation of an interferon-stimulated gene (e.g., IFIT1) via RT-qPCR.[1]
-
Optimize Time-of-Addition: The timing of this compound administration is critical. Since it induces an antiviral state, it is most effective when added before infection.[1][4] A typical pre-treatment window is 24 hours.[1][5] If you are adding the compound post-infection, its efficacy may be significantly reduced.[1]
-
Virus Sensitivity: The target virus may have evolved mechanisms to evade the host's innate immune response, making it resistant to the interferon-mediated antiviral state induced by this compound.[1]
-
Compound Integrity: Ensure the this compound compound has been stored correctly (stock solutions at -20°C or -80°C) and has not degraded.[3]
Data Presentation
In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC50 (µM) | Reference |
| West Nile Virus (WNV) | HEK293 | RT-PCR | ~2 | [6] |
| Dengue Virus (DV2) | Huh7 | RT-PCR | <10 | [6] |
| Hepatitis C Virus (HCV) | Huh7 | RT-PCR | <2 (prophylactic), ~2-5 (therapeutic) | [4][6] |
Comparison of this compound and IFN-β Against Dengue Virus (DV2)
| Treatment | Concentration | Time of Addition (post-infection) | Viral RNA Reduction (%) | Reference |
| This compound | 20 µM | 1 hr | ~90 | [6] |
| IFN-β | 100 IU/ml | 1 hr | ~90 | [6] |
| This compound | 20 µM | 24 hr | ~75 | [6] |
| IFN-β | 100 IU/ml | 24 hr | ~80 | [6] |
Data derived from graphical representations in the primary literature and are approximate.[6]
Recommended Starting Parameters for Assay Optimization
| Parameter | Recommended Range/Value | Rationale | Reference |
| Cell Seeding Density | Varies by cell line | Aim for 80-90% confluency at the time of infection. | [8] |
| This compound Concentration | 2 µM - 20 µM | Effective concentrations are often in the low micromolar range. | [3] |
| Pre-treatment Time | 24 hours | Allows for the induction of a robust antiviral state before viral challenge. | [1][5] |
| Multiplicity of Infection (MOI) | 0.01 - 1 | Optimize to achieve significant CPE in virus controls without rapid cell death. | [1][8] |
| DMSO Concentration | ≤0.5% | High DMSO concentrations can be cytotoxic. | [3][7] |
| Incubation Time (Post-Infection) | 48 - 72 hours | Long enough to observe significant CPE in virus controls. | [1] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Seeding: Seed host cells in a 96-well plate at a pre-optimized density and incubate for 4-6 hours to allow for attachment.[1]
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in cell culture medium. Also prepare a vehicle control containing the highest equivalent concentration of DMSO.[1]
-
Treatment: Remove the seeding medium and add 100 µL of the this compound dilutions and controls to the appropriate wells.[1]
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 72 hours) under standard culture conditions (37°C, 5% CO2).[1]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well according to the manufacturer's instructions.[1]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis to plot the dose-response curve and determine the CC50 value.[1]
Protocol 2: Antiviral Efficacy (EC50) Assay using a CPE Reduction Method
-
Cell Seeding: Seed host cells in duplicate 96-well plates at their optimal density and incubate overnight.[1]
-
Pre-treatment: Remove media and add 100 µL of medium containing serial dilutions of this compound to one set of plates. Add medium with vehicle control to control wells. Incubate for 24 hours.[1]
-
Infection: After pre-treatment, add the virus at a pre-determined optimal MOI (e.g., 0.01) to all wells except the mock-infected (cell control) wells.[1]
-
Incubation: Incubate the plates for 48-72 hours, or until at least 80-90% cytopathic effect (CPE) is visible in the virus control wells.[1]
-
Quantify Viability: Assess cell viability using a method like CellTiter-Glo, which measures ATP levels. A higher signal indicates more viable cells and thus, protection from virus-induced CPE.[1]
-
Data Analysis: Normalize the data with the virus control (0% inhibition) and mock control (100% inhibition). Plot the percent inhibition against the log of this compound concentration and use a non-linear regression model to calculate the EC50 value.[1]
Protocol 3: Quantification of Viral RNA by RT-qPCR
-
Cell Seeding and Treatment: Seed cells in 24-well plates to achieve 80-90% confluency at the time of infection. Treat cells with varying concentrations of this compound or a DMSO vehicle control for a specified period (e.g., 24 hours) prior to infection.[9]
-
Viral Infection: Infect the cells with the virus of interest at a predetermined MOI.[9]
-
RNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA purification kit.[9]
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA.[9]
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for a viral gene and a host housekeeping gene (e.g., GAPDH) for normalization.[9]
-
Data Analysis: Calculate the relative quantification of viral RNA using the ΔΔCt method.[8][9]
Visualizations
Caption: this compound activates the MAVS-IRF3 signaling pathway to induce an antiviral state.
Caption: General workflow for an in vitro antiviral EC50 assay.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: KIN1400 In Vitro Efficacy
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of cell density on the in vitro efficacy of KIN1400. It is intended for researchers, scientists, and drug development professionals.
Disclaimer: Understanding this compound's Mechanism of Action
It is a common point of confusion, but this compound is not a kinase inhibitor. This compound is a novel small molecule agonist of the RIG-I-Like Receptor (RLR) pathway.[1][2] It functions by activating the MAVS-IRF3 signaling axis, which is a critical part of the innate immune system's response to viral infections.[3][4][5][6] This activation leads to the expression of Interferon-Stimulated Genes (ISGs), establishing a potent antiviral state within the cell.[1][5] While the principles discussed in this guide regarding cell density effects are applicable to many in vitro compound studies, including those with kinase inhibitors, it is crucial to understand this compound's distinct mechanism for proper experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the signaling pathway activated by this compound?
This compound activates a key pathway in the innate immune system. Its activity is dependent on the mitochondrial antiviral-signaling (MAVS) protein and Interferon Regulatory Factor 3 (IRF3).[4][5][6] The compound stimulates the MAVS-IRF3 axis, leading to the activation of IRF3, which then translocates to the nucleus. In the nucleus, activated IRF3 drives the transcription of various antiviral genes, known as ISGs (e.g., IFIT1, IFIT2, MX1), which create an antiviral state in the cell.[3][5] This mechanism allows this compound to induce a strong antiviral response with potentially less toxicity than high levels of systemic interferon.[3]
Q2: Why is cell seeding density a critical parameter when evaluating this compound efficacy?
Cell seeding density is a critical, yet often overlooked, parameter that can significantly influence the apparent efficacy of a compound in vitro. The density of cells in a culture plate can affect the experimental outcome in several ways:
-
Compound Bioavailability: At higher cell densities, the effective concentration of this compound per cell is reduced as more cells are present to take up or interact with the compound. This can lead to an underestimation of the compound's potency.
-
Cellular Metabolism and Growth Rate: Cell density alters the growth phase of the culture. Confluent or high-density cultures often have slower proliferation rates and altered metabolic states compared to sparse, logarithmically growing cultures. These physiological changes can impact the cellular response to this compound.
-
Nutrient and Oxygen Levels: In high-density cultures, depletion of essential nutrients and reduced oxygen availability can create cellular stress, which might non-specifically affect cell viability and modulate the response to drug treatment.
-
Cell-to-Cell Signaling: Increased cell-to-cell contact at high densities can activate various signaling pathways that may synergize with or antagonize the effects of this compound.
Therefore, maintaining a consistent and optimized cell seeding density is essential for the reproducibility and accuracy of in vitro efficacy studies.
Q3: My EC₅₀ value for this compound varies between experiments. Could cell density be the cause?
Yes, variability in cell seeding density is a very common reason for inconsistent EC₅₀ (50% effective concentration) values. If you observe significant shifts in potency from one experiment to the next, it is crucial to review your cell seeding protocol. An increase in cell density will often lead to a higher apparent EC₅₀ value (lower potency), while a lower density may result in a lower EC₅₀.
The following troubleshooting guide can help you determine if cell density is the source of the variability.
Quantitative Data Summary
To illustrate the potential impact of cell density, the following table summarizes hypothetical data from an experiment assessing this compound efficacy against an RNA virus (e.g., Hepatitis C Virus) in Huh7 cells. The antiviral activity is measured by the reduction in viral replication, and the EC₅₀ is calculated.
| Seeding Density (cells/well in 96-well plate) | Cell Confluency at Assay Endpoint (Vehicle Control) | This compound EC₅₀ (µM) | Fold Change in EC₅₀ (vs. Low Density) |
| 2,500 (Low) | ~40-50% | 1.8 µM | 1.0x |
| 5,000 (Optimal) | ~70-80% | 2.1 µM | 1.2x |
| 10,000 (High) | >95% (Overconfluent) | 4.5 µM | 2.5x |
| 20,000 (Very High) | Overconfluent with cell death | 9.2 µM | 5.1x |
Data Interpretation: As the initial cell seeding density increases, the apparent EC₅₀ of this compound also increases, indicating a decrease in observed potency. This highlights the importance of selecting and maintaining an optimal cell density where cells are healthy and in a logarithmic growth phase.
Experimental Protocols & Workflow
Workflow for Assessing Cell Density Impact on this compound Efficacy
A systematic approach is required to determine the optimal cell density for your experiments and to understand its effect on this compound's activity.
Protocol 1: Cell Viability Assay to Determine this compound EC₅₀
This protocol outlines a method to assess the effect of this compound on cell viability/proliferation at different seeding densities using a luminescent ATP-based assay, which measures metabolically active cells.[7]
Materials:
-
Cell line of interest (e.g., Huh7, A549)
-
Complete cell culture medium
-
96-well clear-bottom, white-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., anhydrous DMSO)
-
Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Preparation: Culture and expand cells under standard conditions. On the day of the experiment, harvest cells using trypsin and perform an accurate cell count.
-
Cell Seeding:
-
Prepare cell suspensions to achieve the desired final densities (e.g., 2,500, 5,000, and 10,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into the wells of the 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation.
-
Incubate the plate for 18-24 hours to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution series of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Include a vehicle-only control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the this compound dilutions or vehicle.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay Measurement:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a no-cell control as 0% viability.
-
Plot the normalized viability against the log of this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the EC₅₀ value for each cell density.
-
Protocol 2: Quantitative RT-PCR (qPCR) for ISG Expression
This protocol measures the induction of an Interferon-Stimulated Gene (e.g., IFIT1) as a direct pharmacodynamic marker of this compound activity.
Materials:
-
Cells seeded and treated with this compound as described in Protocol 1.
-
RNA extraction kit
-
Reverse transcription kit (cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for a target ISG (e.g., IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed and treat cells with this compound at various concentrations and densities as described previously. A shorter incubation time (e.g., 24 hours) is often sufficient for measuring gene expression changes.
-
RNA Extraction: At the end of the incubation period, wash cells with cold PBS and lyse them directly in the well. Extract total RNA using a commercial kit, following the manufacturer's protocol.
-
Reverse Transcription: Convert an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.
-
Run the reaction on a qPCR instrument using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for the target gene (IFIT1) and the housekeeping gene (GAPDH) for each sample.
-
Calculate the relative expression of the target gene using the Delta-Delta Ct (ΔΔCt) method.
-
Plot the fold change in gene expression against the this compound concentration to determine the EC₅₀ for ISG induction at each cell density.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
Validation & Comparative
KIN1400 vs. Other RIG-I-Like Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The RIG-I-like receptor (RLR) pathway is a cornerstone of the innate immune system, acting as a first line of defense against viral pathogens. Activation of this pathway initiates a signaling cascade culminating in the production of interferons (IFNs) and interferon-stimulated genes (ISGs), which establish a potent antiviral state. Consequently, RLR agonists are of significant interest as broad-spectrum antiviral therapeutics and vaccine adjuvants.
This guide provides an objective comparison of KIN1400, a novel small molecule RLR pathway modulator, with other well-established RLR agonists. We present supporting experimental data, detailed methodologies, and visual diagrams to aid researchers in selecting the appropriate tools for their studies.
Overview of RLR Agonists: Diverse Mechanisms of Action
RLR agonists can be broadly classified into two categories: synthetic RNA ligands that mimic viral pathogen-associated molecular patterns (PAMPs) and directly engage RLRs, and small molecules that modulate components of the signaling cascade.[1]
-
This compound : A member of the hydroxyquinoline family, this compound is a small molecule identified for its ability to activate Interferon Regulatory Factor 3 (IRF3), a critical transcription factor downstream of the RLRs.[1] Crucially, its mechanism is dependent on the mitochondrial antiviral-signaling (MAVS) protein but appears to act downstream of the initial viral RNA sensing event, distinguishing it from direct RIG-I binders.[1][2][3]
-
Synthetic RNA Agonists (e.g., 3p-hpRNA, 5'pppRNA, M8) : These molecules are designed to mimic the structural features of viral RNA, specifically the 5'-triphosphate group and double-stranded regions.[4][5] They are potent and specific agonists of RIG-I, triggering the canonical RLR signaling cascade that leads to the production of both Type I IFNs and a broad range of ISGs.[4][6]
-
Polyinosinic:polycytidylic acid (Poly(I:C)) : This synthetic analog of double-stranded RNA (dsRNA) is a broader agonist. Depending on its length, it can be recognized by RIG-I (short fragments), MDA5 (long fragments), and the endosomal receptor TLR3.[1][7]
Head-to-Head Comparison
The primary distinction of this compound lies in its unique gene induction profile. Foundational studies have established that this compound treatment leads to a robust upregulation of antiviral ISGs while inducing minimal to no Type I (IFN-β) or Type III (IFN-λ) interferons.[1][8] This "low-IFN, high-ISG" signature may offer a significant therapeutic advantage by creating a strong antiviral environment while potentially avoiding the dose-limiting toxicities associated with high systemic interferon levels.[1]
Data Presentation: Performance Metrics
The following tables summarize the key characteristics and available quantitative data for this compound and other representative RLR agonists.
Table 1: General Characteristics of RLR Agonists
| Agonist Class | Example(s) | Target(s) | Mechanism of Action | Key Features |
| Small Molecule | This compound | MAVS-IRF3 Axis[3][8] | Acts downstream of RIG-I/MDA5 to activate the MAVS-IRF3 signaling axis.[1] | Potent ISG induction with little to no IFN production ("low-IFN, high-ISG").[1][8] |
| Synthetic RNA | 3p-hpRNA, M8 | RIG-I[4][5] | Directly binds and activates RIG-I, mimicking viral RNA.[4] | Specific and potent induction of a full antiviral program, including Type I IFNs and ISGs.[6] |
| dsRNA Analog | Poly(I:C) | RIG-I, MDA5, TLR3[7] | Mimics viral dsRNA, activating multiple pattern recognition receptors. | Broad innate immune activator; response profile depends on chain length.[7] |
Table 2: Quantitative Antiviral Activity of this compound
Direct head-to-head comparative studies with comprehensive EC50 values for other RLR agonists under identical experimental conditions are limited in publicly available literature. The data below is specific to this compound.
| Virus Family | Virus | Assay Type | Cell Line | Efficacy Metric (EC50/IC50) | Citation(s) |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | <2 µM (prophylactic) | [3][9] |
| Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | ~2-5 µM (therapeutic) | [3][9] | |
| West Nile Virus (WNV) | RNA level reduction | HEK293 | Dose-dependent inhibition | [9] | |
| Dengue Virus (DV) | RNA level reduction | Huh7 | Effective at 20 µM | [8][9] | |
| Filoviridae | Ebola Virus (EBOV) | Not specified | THP-1 | Prophylactic and therapeutic protection | [9] |
| Arenaviridae | Lassa Virus (LASV) | Not specified | Cultured cells | Effective inhibition | [9] |
| Orthomyxoviridae | Influenza A Virus | Not specified | Cultured cells | Effective inhibition | [10] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Not specified | Cultured cells | Effective inhibition | [10] |
Table 3: Comparative Gene Induction Profiles
| Agonist | Type I IFN (e.g., IFN-β) Induction | Interferon-Stimulated Gene (ISG) Induction (e.g., IFIT1, MX1, OAS3) | Primary Signaling Factors | Citation(s) |
| This compound | Low / Negligible | High / Robust | IRF3 | [1][8] |
| 3p-hpRNA / M8 | High / Robust | High / Robust | IRF3, IRF7, NF-κB, STAT1 | [6][11] |
| Poly(I:C) (intracellular) | High / Robust | High / Robust | IRF3, NF-κB | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the Mechanisms
Experimental Protocols
Reproducibility is critical for scientific advancement. The following are generalized methodologies for key experiments used to characterize and compare the activity of RLR agonists.
Cell Culture and Agonist Stimulation
This protocol outlines the general procedure for treating cells to assess downstream signaling and gene expression.
-
Cell Lines : Human monocytic THP-1, human hepatoma Huh7, or human embryonic kidney HEK293 cells are commonly used.[1]
-
THP-1 Differentiation : To achieve a macrophage-like phenotype, culture THP-1 cells with 40 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh culture medium and allow cells to rest for 24 hours before treatment.[13]
-
Treatment :
-
This compound : Prepare stock solutions in DMSO. Treat cells with the desired final concentration (typically 0.5-20 µM). Include a vehicle control with an equivalent concentration of DMSO (e.g., 0.5%).[1]
-
RNA Agonists (3p-hpRNA, Poly(I:C)) : These agonists require intracellular delivery. Complex the RNA with a transfection reagent such as Lipofectamine RNAiMax or LyoVec™ according to the manufacturer's protocol before adding to the cells.[4][14]
-
-
Incubation : Incubate cells for the desired time period, typically 20-24 hours, before harvesting for RNA or protein analysis.[1]
Gene Expression Analysis (RT-qPCR)
This method is used to quantify the induction of specific genes like IFNB1 (IFN-β) and ISGs (IFIT1, MX1, etc.).
-
RNA Extraction : Following treatment, wash cells with PBS and extract total cellular RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) : Perform qPCR using a suitable qPCR master mix, cDNA template, and primers specific for target genes (IFIT1, MX1, IFNB1, etc.) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analysis : Calculate the relative fold change in gene expression compared to the vehicle control using the ΔΔCt method.[15]
Protein Analysis (Immunoblotting)
This method is used to detect the activation of signaling proteins, such as the phosphorylation of IRF3.
-
Protein Lysate Preparation : After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-IRF3, anti-total-IRF3, anti-IFIT1, anti-Tubulin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
In Vitro Antiviral Assay
This assay quantifies the ability of a compound to inhibit viral replication.
-
Cell Seeding : Plate a suitable host cell line (e.g., Huh7 for HCV, Vero for WNV) in 24- or 48-well plates.
-
Compound Treatment : Treat the cells with serial dilutions of the RLR agonist either before (prophylactic) or after (therapeutic) viral infection.
-
Viral Infection : Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation : Incubate the infected cells for a specific period (e.g., 48 hours).[8]
-
Quantification of Viral RNA : Harvest the cells and extract total RNA. Quantify the level of a specific viral gene using RT-qPCR, as described in the gene expression protocol.
-
Analysis : Determine the extent of viral replication inhibition by comparing viral RNA levels in treated versus untreated samples. Calculate the 50% effective concentration (EC50) value by plotting the percent inhibition against the compound concentration.[9]
Conclusion
This compound represents a distinct class of RLR pathway modulators. Its unique ability to activate the MAVS-IRF3 axis to drive a potent, broad-spectrum antiviral ISG response while inducing little to no interferon production sets it apart from canonical RNA-based RLR agonists.[1] This "low-IFN, high-ISG" profile is a compelling feature for the development of host-directed antiviral therapies, as it may establish a powerful antiviral state while minimizing the potential for toxicities associated with high systemic interferon levels. The data and protocols provided in this guide offer a foundation for researchers to further explore and compare the utility of this compound and other RLR agonists in the fields of virology, immunology, and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. The RIG-I agonist M8 triggers cell death and natural killer cell activation in human papillomavirus-associated cancer and potentiates cisplatin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting RIG-I-Like receptors activation - New research direction for viral hemorrhagic fevers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Stimulation of the RIG-I/MAVS Pathway by Polyinosinic:Polycytidylic Acid Upregulates IFN-β in Airway Epithelial Cells with Minimal Costimulation of IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The RIG-I agonist M8 triggers cell death and natural killer cell activation in human papillomavirus-associated cancer and potentiates cisplatin cytotoxicity | springermedizin.de [springermedizin.de]
- 15. benchchem.com [benchchem.com]
KIN1400 vs. Direct-Acting Antivirals: A Comparative Guide for HCV Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel investigational antiviral agent KIN1400 against established direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). This document outlines their distinct mechanisms of action, presents available quantitative data on their efficacy, and details the experimental protocols for key cited experiments.
Executive Summary
Direct-acting antivirals have revolutionized the treatment of chronic HCV infection, achieving high cure rates by targeting specific viral proteins essential for replication.[1][2] In contrast, this compound represents a novel, host-targeted approach. It is a small molecule agonist of the innate immune system that stimulates the host's own antiviral mechanisms.[3][4] While DAAs directly inhibit viral enzymes, this compound activates the RIG-I-like receptor (RLR) signaling pathway, inducing a broad-spectrum antiviral state within the host cell.[2][3] This fundamental difference in their mechanism of action suggests that this compound could offer a complementary strategy to DAAs, potentially overcoming the challenge of viral resistance.[2]
Data Presentation: Quantitative Efficacy
The following table summarizes the available quantitative data for the antiviral efficacy of this compound against HCV and provides a general comparison with the efficacy of various classes of direct-acting antivirals.
| Antiviral Agent | Target | Mechanism of Action | Virus | Cell Line | EC50 | Citation |
| This compound | Host Innate Immunity (RLR Pathway) | MAVS-IRF3 signaling axis activator | Hepatitis C Virus (HCV) | Huh7 | < 2 µM (pre-treatment) | [3][5] |
| Hepatitis C Virus (HCV) | Huh7 | ~2 - 5 µM (post-infection) | [3][5] | |||
| Direct-Acting Antivirals (DAAs) | ||||||
| NS3/4A Protease Inhibitors (e.g., Glecaprevir) | HCV NS3/4A Protease | Inhibits viral polyprotein processing | HCV Genotypes 1-6 | Subgenomic Replicons | 0.21 - 4.6 nM | [6] |
| NS5A Inhibitors (e.g., Ledipasvir, Daclatasvir) | HCV NS5A | Disrupts viral RNA replication and virion assembly | HCV Genotypes 1a/1b | Subgenomic Replicons | pM range | [3][7] |
| NS5B Polymerase Inhibitors (e.g., Sofosbuvir) | HCV NS5B RNA Polymerase | Chain termination of viral RNA synthesis | Pan-genotypic | Replicon Assays | Low µM range | [3][8] |
Mechanism of Action
This compound: A Host-Directed Approach
This compound is a potent activator of the RIG-I-like receptor (RLR) signaling pathway, a key component of the innate immune system's defense against viral infections.[3] Unlike DAAs, it does not directly target any viral component. Instead, it stimulates the host's intrinsic antiviral mechanisms through the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3).[3][5] This activation of the MAVS-IRF3 axis leads to the expression of a suite of antiviral genes, including interferon-stimulated genes (ISGs), which establish an environment that is non-permissive for viral replication.[2][9]
This compound signaling pathway.
Direct-Acting Antivirals (DAAs): Targeting the Virus
DAAs are a class of drugs that directly target specific non-structural proteins of HCV, which are essential for the virus's life cycle.[1][2] There are three main classes of DAAs:
-
NS3/4A Protease Inhibitors: These drugs block the function of the NS3/4A protease, an enzyme crucial for cleaving the HCV polyprotein into mature viral proteins.[10][11] By inhibiting this process, they prevent the formation of the viral replication complex.
-
NS5A Inhibitors: The precise mechanism of NS5A inhibitors is not fully understood, but they are known to target the NS5A protein, which plays a critical role in both viral RNA replication and the assembly of new virus particles.
-
NS5B Polymerase Inhibitors: These antivirals target the RNA-dependent RNA polymerase NS5B, the key enzyme responsible for replicating the HCV RNA genome. They act as chain terminators, preventing the synthesis of new viral RNA.
Mechanism of action for DAAs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
This compound Antiviral Efficacy Assay
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV replication in a cell-based assay.
Methodology:
-
Cell Culture: Human hepatoma (Huh7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, from which serial dilutions are prepared in cell culture medium.
-
Treatment and Infection:
-
Pre-treatment: Huh7 cells are treated with serial dilutions of this compound for 24 hours prior to infection with a reporter strain of HCV.
-
Post-infection: Huh7 cells are first infected with a reporter strain of HCV, and then treated with serial dilutions of this compound.
-
-
Quantification of Viral Replication: After a set incubation period (e.g., 48-72 hours), the level of viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase) or by quantifying viral RNA levels using real-time quantitative PCR (RT-qPCR).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[4][5]
DAA Replicon Assay
Objective: To determine the EC50 of a DAA against HCV replication in a subgenomic replicon system.
Methodology:
-
Replicon Cell Lines: Stable Huh7 cell lines harboring subgenomic HCV replicons of different genotypes are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene.
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the DAA.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replicon RNA: The level of HCV replicon RNA is quantified using RT-qPCR or by measuring the activity of the reporter gene.
-
Data Analysis: The EC50 is determined by analyzing the dose-response relationship between the compound concentration and the inhibition of replicon replication.[6]
Key experimental workflows.
Conclusion
This compound and direct-acting antivirals represent two distinct and potentially synergistic strategies for combating HCV. While DAAs have achieved remarkable clinical success through direct viral targeting, this compound's host-directed mechanism of activating the innate immune system offers a promising avenue for future antiviral drug development. This approach may provide a higher barrier to the development of drug resistance and could be effective against a broad range of RNA viruses. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound, both as a monotherapy and in combination with DAAs, for the treatment of HCV and other viral infections.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification and characterization of small molecule IRF3-dependent immune activators for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of hepatitis C virus infection with interferon and small molecule direct antivirals: viral kinetics and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Type III Interferons in Hepatitis C Virus Infection [frontiersin.org]
- 11. Hepatitis C Treatment & Management: Approach Considerations, Interferons and Pegylated Interferons, Interferons and Ribavirin [emedicine.medscape.com]
KIN1400 vs. Ribavirin: A Comparative Guide to Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral spectra of KIN1400, a novel host-directed immunomodulatory agent, and Ribavirin, a long-established broad-spectrum antiviral drug. The information presented herein is supported by available experimental data to facilitate an objective evaluation of their therapeutic potential.
Executive Summary
This compound and Ribavirin represent two distinct approaches to antiviral therapy. This compound is a potent activator of the innate immune system, specifically targeting the MAVS-IRF3 signaling axis to induce a broad-spectrum antiviral state against a range of RNA viruses. Its mechanism of action is host-directed, which may offer an advantage in overcoming viral resistance. Ribavirin is a synthetic nucleoside analog with a broad spectrum of activity against both RNA and DNA viruses. Its multifaceted mechanism of action includes the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and the induction of lethal mutagenesis in viral genomes. While both exhibit broad-spectrum activity, their specificities and mechanisms differ significantly. Direct head-to-head comparative studies with comprehensive, publicly available IC50/EC50 values across a wide range of the same viruses are limited. The following sections provide a detailed breakdown of their known antiviral activities and the experimental basis for these findings.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the available quantitative data on the in vitro antiviral activity of this compound and Ribavirin. It is critical to note that the EC50 and IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as cell lines, viral strains, and assay methodologies.
Table 1: Antiviral Activity of this compound Against Various RNA Viruses [1][2][3]
| Viral Family | Virus | Assay Type | Cell Line | Efficacy Metric (EC50/IC50) |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | <2 µM (pre-treatment) |
| Replicon Assay | Huh7 | ~2-5 µM (post-infection) | ||
| West Nile Virus (WNV) | RNA level reduction | HEK293 | Dose-dependent inhibition | |
| Dengue Virus (DV) | RNA level reduction | Huh7 | Effective at 20 µM | |
| Filoviridae | Ebola Virus (EBOV) | Not specified | THP-1 | Prophylactic and therapeutic protection |
| Arenaviridae | Lassa Virus (LASV) | Not specified | Cultured cells | Antiviral activity demonstrated |
| Paramyxoviridae | Nipah Virus (NiV) | Not specified | Cultured cells | Antiviral activity demonstrated |
| Respiratory Syncytial Virus (RSV) | Not specified | Cultured cells | Antiviral activity demonstrated | |
| Orthomyxoviridae | Influenza A Virus (IAV) | Not specified | Cultured cells | Antiviral activity demonstrated |
No publicly available data was found regarding the in vitro activity of this compound against DNA viruses.
Table 2: Antiviral Activity of Ribavirin Against Various RNA and DNA Viruses [4][5][6][7][8]
| Viral Family | Virus | Assay Type | Cell Line | Efficacy Metric (EC50/IC50) |
| RNA Viruses | ||||
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | CPE Reduction | HeLa | 3.74 ± 0.87 µg/mL |
| Flaviviridae | Yellow Fever Virus (YFV) 17D | CPE Reduction | Vero | 12.3 ± 5.6 µg/mL (RNA synthesis inhibition) |
| Coronaviridae | SARS-CoV | Virus Yield Reduction | Caco2 | 7.3 ± 3.5 µg/mL |
| Hepadnaviridae | Hepatitis E Virus (HEV) | Replicon Assay | Huh7 | 3 ± 2 µM |
| DNA Viruses | ||||
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Cytopathogenicity Inhibition | HEL | 50 µM |
| Herpes Simplex Virus 2 (HSV-2) | Cytopathogenicity Inhibition | HEL | 2 µg/mL | |
| Human Cytomegalovirus (HCMV) | CPE Reduction | HEL | >100 µM (ineffective in some studies) | |
| Adenoviridae | Adenovirus | Various | Various | Limited and conflicting efficacy |
Mechanisms of Action
This compound: Activation of Host Innate Immunity
This compound is a host-directed antiviral that functions as a small molecule agonist of the RIG-I-like receptor (RLR) pathway.[9][10] It activates the mitochondrial antiviral-signaling protein (MAVS), leading to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[9] Activated IRF3 translocates to the nucleus and induces the transcription of a broad array of antiviral genes, known as interferon-stimulated genes (ISGs), which establish a cellular antiviral state.[9]
Ribavirin: A Multi-pronged Antiviral Attack
Ribavirin exerts its broad-spectrum antiviral activity through multiple mechanisms that can be either virus-specific or cell-type dependent.[6] The primary mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the host enzyme IMPDH, leading to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools.[5] This deprivation of essential building blocks hinders viral RNA and DNA synthesis.
-
Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the viral genome by viral polymerases, acting as a mutagen. This increases the mutation rate beyond a tolerable threshold, leading to "error catastrophe" and the production of non-viable viral progeny.
-
Direct Inhibition of Viral Polymerase: In some viruses, Ribavirin triphosphate can directly inhibit the viral RNA-dependent RNA polymerase.
-
Immunomodulation: Ribavirin can shift the immune response towards a Th1 phenotype, which is more effective at clearing viral infections.
Experimental Protocols
The evaluation of the antiviral efficacy of this compound and Ribavirin typically involves cell-based assays that quantify the reduction in viral replication or infectivity. Below are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, Huh7, HEK293) in 24- or 48-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or Ribavirin) and control compounds in cell culture medium.
-
Infection: Infect the cell monolayer with a known titer of the virus (Multiplicity of Infection - MOI) for 1-2 hours to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and add the medium containing the serially diluted compounds.
-
Overlay: After a short incubation with the compound, overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC50 value.
Quantitative PCR (qPCR) Based Assay
This assay quantifies the amount of viral RNA or DNA in infected cells to determine the extent of viral replication inhibition.
-
Experimental Setup: Similar to the plaque reduction assay, seed host cells, infect with the virus, and treat with serial dilutions of the antiviral compound.
-
RNA/DNA Extraction: At a specified time post-infection, lyse the cells and extract total RNA or DNA using a suitable commercial kit.
-
Reverse Transcription (for RNA viruses): For RNA viruses, reverse-transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Use the cDNA or viral DNA as a template for quantitative PCR with primers and probes specific to a viral gene. A housekeeping gene (e.g., GAPDH) should be amplified in parallel for normalization.
-
Analysis: Quantify the level of viral nucleic acid and normalize it to the housekeeping gene. Compare the levels between treated and untreated samples to determine the extent of viral replication inhibition. The concentration of the compound that reduces the viral nucleic acid level by 50% is the EC50 value.
Conclusion
This compound and Ribavirin are both broad-spectrum antiviral agents, but they operate through fundamentally different mechanisms. This compound's host-directed approach of activating the innate immune system holds promise for combating a wide range of RNA viruses and potentially mitigating the development of viral resistance. Ribavirin's multi-pronged attack on viral replication has made it a valuable tool against a diverse array of both RNA and DNA viruses for decades. The choice between these or other antiviral agents for therapeutic development will depend on the specific viral target, the desired therapeutic window, and the potential for side effects. Further direct comparative studies are warranted to provide a more definitive assessment of their relative potency and spectrum of activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ribavirin and interferon-β synergistically inhibit SARS-associated coronavirus replication in animal and human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Efficacy of KIN1400 analogs (KIN1408, KIN1409) in vitro
An objective comparison of the in vitro performance of KIN1408 and KIN1409, analogs of the innate immunity activator KIN1400, supported by experimental data.
This guide provides a comprehensive analysis of the in vitro efficacy of KIN1408 and KIN1409, two structural analogs of the parent compound this compound. These small molecules are potent agonists of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system's response to viral infections. By activating the MAVS-IRF3 signaling axis, these compounds induce the expression of a broad range of antiviral interferon-stimulated genes (ISGs), establishing a cellular state that is resistant to viral replication.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of host-directed antiviral agents.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the in vitro efficacy of KIN1408 and KIN1409 compared to the parent compound this compound.
Antiviral Activity
Table 1: In Vitro Antiviral Activity of this compound Analogs against Various RNA Viruses
| Compound | Virus | Cell Line | Concentration (µM) | Effect |
| KIN1408 | Dengue Virus 2 (DV2) | Huh7 | 2 | ~40% reduction in viral RNA |
| 10 | ~70% reduction in viral RNA | |||
| 20 | ~80% reduction in viral RNA | |||
| KIN1409 | Dengue Virus 2 (DV2) | Huh7 | 2 | ~30% reduction in viral RNA |
| 10 | ~60% reduction in viral RNA | |||
| 20 | ~75% reduction in viral RNA | |||
| KIN1408 | Ebola Virus (EBOV) | HUVEC | 1 | >1-log reduction in infectious virus particles |
| 5 | ~1.5-log reduction in infectious virus particles | |||
| KIN1408 | Nipah Virus (NiV) | HUVEC | 1 | >1-log reduction in infectious virus particles |
| 5 | >2-log reduction in infectious virus particles | |||
| KIN1408 | Lassa Virus (LASV) | HUVEC | 1 | ~1-log reduction in infectious virus particles |
| 5 | >1.5-log reduction in infectious virus particles |
Data for DV2 is estimated from graphical representations in the source publication.[1] Data for EBOV, NiV, and LASV is based on plaque assay results.[1]
Induction of Innate Immune Genes
The primary mechanism of action of this compound and its analogs is the induction of antiviral gene expression. Microarray analysis of PMA-differentiated THP-1 cells treated with KIN1408 and KIN1409 for 20 hours revealed a dose-dependent increase in the expression of key interferon-stimulated genes (ISGs).[1]
Table 2: Fold Induction of Key Interferon-Stimulated Genes (ISGs) by this compound Analogs in THP-1 Cells
| Gene | Compound | 0.625 µM | 2.5 µM | 10 µM |
| IFIT1 | KIN1408 | ~5-fold | ~20-fold | ~50-fold |
| KIN1409 | ~3-fold | ~15-fold | ~40-fold | |
| IFIT2 | KIN1408 | ~4-fold | ~15-fold | ~35-fold |
| KIN1409 | ~2-fold | ~10-fold | ~30-fold | |
| MX1 | KIN1408 | ~3-fold | ~10-fold | ~25-fold |
| KIN1409 | ~2-fold | ~8-fold | ~20-fold | |
| OAS3 | KIN1408 | ~2-fold | ~8-fold | ~20-fold |
| KIN1409 | ~1.5-fold | ~6-fold | ~15-fold |
Fold induction is relative to DMSO-treated control cells. Data is estimated from heat map representations in the source publication.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Viruses
-
Cell Lines: Huh7 (human hepatoma), HEK293 (human embryonic kidney), THP-1 (human monocytic), and HUVEC (human umbilical vein endothelial cells) were used.[1] THP-1 cells were differentiated with phorbol (B1677699) myristate acetate (B1210297) (PMA) for use in experiments.[1]
-
Viruses: Dengue virus 2 (DV2), Ebola virus (EBOV), Nipah virus (NiV), and Lassa virus (LASV) were used for infection studies.[1]
Antiviral Activity Assays
-
Dengue Virus 2 (DV2) Inhibition Assay: Huh7 cells were infected with DV2 (MOI of 1) for 2 hours. The viral inoculum was then removed, and cells were treated with KIN1408 or KIN1409 at concentrations of 2, 10, or 20 µM. Total cellular RNA was extracted 48 hours post-infection, and DV2 RNA levels were quantified by RT-PCR.[1]
-
EBOV, NiV, and LASV Inhibition Assay: HUVECs were pre-treated with KIN1408 at 1 or 5 µM for 24 hours before being infected with EBOV (MOI of 0.5), NiV (MOI of 0.1), or LASV (MOI of 0.01). After 1 hour of infection, the virus was removed and replaced with fresh media containing the compound. Supernatants were collected at 96 hours (EBOV) or 24 and 48 hours (NiV, LASV) post-infection, and the number of infectious virus particles was determined by a conventional plaque assay on Vero E6 cells.[1]
Gene Expression Analysis
-
Microarray Analysis: Differentiated THP-1 cells were treated with this compound, KIN1408, or KIN1409 at concentrations of 0.625, 2.5, or 10 µM for 20 hours. Total RNA was then harvested, and genome-wide gene expression was analyzed by microarray.[1]
IRF3 Nuclear Translocation Assay
-
Immunofluorescence: HEK293 or Huh7 cells were treated with this compound, KIN1408, or KIN1409 at concentrations of 5, 10, or 20 µM. Cells were then fixed, permeabilized, and stained with an anti-IRF3 antibody followed by a fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst). The subcellular localization of IRF3 was visualized by fluorescence microscopy.[1]
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound and its analogs.
Caption: this compound analog signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for assessing the in vitro antiviral efficacy of this compound analogs.
Caption: In vitro antiviral efficacy workflow.
References
Independent Validation of KIN1400's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agent KIN1400 with alternative innate immunity-activating compounds. It summarizes available experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support independent validation and further research.
Executive Summary
This compound is a novel small-molecule agonist of the innate immune system that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses in initial studies.[1][2] It functions as a host-directed immunomodulatory agent by activating the RIG-I-like receptor (RLR) pathway, specifically signaling through the mitochondrial antiviral-signaling protein (MAVS) to activate Interferon Regulatory Factor 3 (IRF3).[1][2][3] This activation leads to the expression of antiviral genes, including Interferon-Stimulated Genes (ISGs), which establish an antiviral state within host cells.[1][2] While promising, it is crucial to note the current lack of published independent validation studies replicating or expanding upon the initial findings.[2] This guide aims to contextualize the existing data for this compound and compare it with other host-directed antiviral strategies, such as other RLR agonists, STING agonists, and interferons, to aid researchers in evaluating its therapeutic potential.
Data Presentation: Comparative Antiviral Efficacy
The following tables summarize the quantitative data on the antiviral efficacy of this compound and its comparators. Direct head-to-head comparative studies are limited, and thus, data is compiled from various independent studies.
Table 1: Antiviral Activity of this compound Against Various RNA Viruses [3]
| Viral Family | Virus | Assay Type | Cell Line | Efficacy Metric (EC50/IC50) |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | <2 µM (pre-treatment) |
| Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | ~2-5 µM (post-infection) | |
| West Nile Virus (WNV) | RNA level reduction | HEK293 | Dose-dependent inhibition | |
| Dengue Virus (DV) | RNA level reduction | Huh7 | Effective at 20 µM | |
| Filoviridae | Ebola Virus (EBOV) | Not specified | THP-1 | Prophylactic and therapeutic protection |
| Arenaviridae | Lassa Virus (LASV) | Not specified | Cultured cells | Antiviral activity demonstrated |
Table 2: Comparative Efficacy of Alternative Innate Immune Agonists
| Compound/Class | Mechanism of Action | Target Viruses | Efficacy Metric (EC50/IC50) |
| KIN1000 | RLR Pathway Activator | Flaviviruses (WNV, DV) | Modest to moderate antiviral effects in head-to-head comparisons with this compound[4] |
| diABZI-4 | STING Agonist | Influenza A virus (IAV), SARS-CoV-2, Human Rhinovirus (HRV) | 11.8-199 nM[5] |
| Interferon-alpha (IFN-α) | JAK-STAT Pathway Activation | Hepatitis B and C, various RNA viruses | Activity is well-established, but EC50 values vary widely depending on the virus and assay system.[6][7] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and experimental processes, the following diagrams are provided.
This compound activates the MAVS-IRF3 signaling pathway to induce an antiviral state.
General workflow for in vitro testing of this compound's antiviral efficacy.
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation and comparison of research findings.
Antiviral Efficacy Assays
a) Plaque Reduction Assay [3] This assay quantifies the inhibition of infectious virus particle production.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, Huh7) in 24- or 48-well plates to form a confluent monolayer.
-
Compound Treatment and Infection: Pre-treat cells with serial dilutions of the test compound for a specified time (e.g., 24 hours) before infecting with the virus at a known multiplicity of infection (MOI).
-
Overlay: After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
b) Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification [3] This method measures the reduction in viral RNA levels.
-
Experimental Setup: Treat cells with the test compound and infect with the virus as described for the plaque reduction assay.
-
RNA Extraction: At a specified time post-infection, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers and probes specific to a viral gene. A housekeeping gene (e.g., GAPDH) should be amplified in parallel for normalization.
-
Analysis: Calculate the relative viral RNA levels using the ΔΔCt method. The 50% effective concentration (EC50) is the concentration of the compound that reduces viral RNA levels by 50% compared to the untreated virus control.
Cytotoxicity Assay (CC50 Determination)[8]
This assay is essential to ensure that the observed antiviral effect is not due to the compound killing the host cells.
-
Cell Seeding: Plate uninfected host cells at the same density as in the antiviral assays.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the antiviral assays.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content) to each well.
-
Data Analysis: Measure the absorbance or luminescence according to the reagent manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Analysis of Innate Immune Activation
a) Western Blot for IRF3 Phosphorylation This assay confirms the activation of the IRF3 signaling pathway.
-
Cell Treatment: Treat cells (e.g., HEK293, THP-1) with the test compound for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for phosphorylated IRF3 (p-IRF3).[8][9] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. The membrane can be stripped and re-probed for total IRF3 as a loading control.
b) qPCR for Interferon-Stimulated Genes (ISGs) This method confirms the induction of the host antiviral gene expression program.
-
Cell Treatment and RNA Extraction: Treat cells with the test compound, extract total RNA, and synthesize cDNA as described above.
-
qPCR: Perform quantitative PCR using primers for specific ISGs (e.g., IFIT1, IFIT2, MX1) and a housekeeping gene for normalization.[10][11]
-
Analysis: Calculate the fold change in ISG expression relative to the vehicle-treated control using the ΔΔCt method.
Conclusion and Future Directions
This compound is a promising host-directed antiviral agent with a well-defined mechanism of action and broad-spectrum activity in preclinical studies.[2][12] Its ability to activate the MAVS-IRF3 pathway to induce a potent antiviral state offers a compelling strategy for the development of new therapeutics. However, the critical next step for the advancement of this compound and its derivatives is the independent validation of its antiviral efficacy and mechanism of action.[2] Future research should focus on direct, head-to-head comparative studies of this compound with other leading small molecule innate immune agonists and various types of interferons. Such studies will be invaluable in positioning this compound within the landscape of antiviral drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Use of Interferon-α in Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferon-alpha in malignant and viral diseases. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Type I interferon signature: a quantitative standardized method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of the KIN1400-Induced Antiviral State in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the KIN1400-induced antiviral state across various cell lines, supported by available experimental data. We delve into the reproducibility of its effects, detail the underlying mechanism of action, and present the experimental protocols used for its validation.
This compound is a novel small molecule that acts as a potent activator of the innate immune system.[1][2] Unlike direct-acting antivirals that target viral components, this compound is a host-directed agent.[3] It functions by stimulating the RIG-I-like receptor (RLR) pathway, specifically targeting the MAVS-IRF3 signaling axis to induce a broad-spectrum antiviral state effective against a range of RNA viruses.[1][4][5] This approach is promising as it may have a higher barrier to the development of viral resistance.[1]
The initial characterization of this compound demonstrated consistent, dose-dependent inhibition of several RNA viruses in foundational studies.[3] While these results are promising, comprehensive assessment and validation by independent research groups across diverse experimental systems are crucial for establishing the compound's reproducibility as a potential therapeutic agent.[3]
Data Presentation: Antiviral Efficacy of this compound
The following tables summarize the quantitative data on the antiviral activity of this compound from preclinical studies.
Table 1: In Vitro Antiviral Activity of this compound Against Various RNA Viruses
| Viral Family | Virus | Cell Line | Assay Type | Efficacy Metric | Citation |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh7 | Replicon Assay | < 2 µM (pre-treatment) | [1][4] |
| Hepatitis C Virus (HCV) | Huh7 | Replicon Assay | ~2-5 µM (post-infection) | [1][4] | |
| West Nile Virus (WNV) | HEK293 | RNA level reduction / Plaque Assay | Dose-dependent inhibition | [1][6] | |
| Dengue Virus (DV) | Huh7 | RNA level reduction | Effective at 20 µM | [1][6] | |
| Filoviridae | Ebola Virus (EBOV) | THP-1 | Not Specified | Prophylactic and therapeutic protection | [1][2] |
| Arenaviridae | Lassa Virus (LASV) | THP-1 | Not Specified | Not Specified | [2] |
| Orthomyxoviridae | Influenza A Virus | THP-1 | Not Specified | Not Specified | [2] |
| Paramyxoviridae | Respiratory Syncytial Virus | THP-1 | Not Specified | Not Specified | [2] |
| Paramyxoviridae | Nipah Virus | THP-1 | Not Specified | Not Specified | [2] |
Table 2: Induction of Antiviral Gene Expression by this compound in THP-1 Cells (10 µM)
| Gene | Fold Induction | Citation |
| IFIT1 | > 100 | [2] |
| IFIT2 | > 100 | [2] |
| MX1 | > 50 | [2] |
| OAS1 | > 50 | [2] |
| RIG-I (DDX58) | > 10 | [2] |
| MDA5 (IFIH1) | > 10 | [2] |
Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental processes, the following diagrams visualize the this compound signaling pathway and a general workflow for in vitro antiviral assays.
References
A Head-to-Head Comparison of KIN1400 and Type I Interferons: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel antiviral agent KIN1400 and the well-established type I interferons. This document delves into their respective mechanisms of action, antiviral efficacy, and potential therapeutic advantages, supported by experimental data and detailed methodologies.
Executive Summary
The landscape of antiviral therapeutics is continually evolving, with a growing interest in host-directed therapies that can offer broad-spectrum activity and a higher barrier to resistance. This guide compares two distinct approaches to stimulating the innate immune system: this compound, a small molecule activator of the MAVS-IRF3 signaling axis, and type I interferons (IFNs), a family of cytokines that are the cornerstone of the body's natural antiviral response.
This compound represents a novel strategy, inducing a robust antiviral state characterized by a high level of interferon-stimulated gene (ISG) expression with minimal production of interferons themselves.[1] This unique "low-IFN, high-ISG" profile may offer a significant therapeutic advantage by minimizing the dose-limiting toxicities associated with high systemic levels of interferons.[1] In contrast, type I interferons, such as IFN-α and IFN-β, have a long history of clinical use and function by directly activating the JAK-STAT pathway to induce a broad antiviral and immunomodulatory response.[2][3] This guide will dissect the available data to provide a clear comparison of these two important classes of antiviral agents.
Data Presentation: Performance Comparison
The following tables summarize the key characteristics and available quantitative data for this compound and type I interferons. It is important to note that direct head-to-head comparative studies with comprehensive, publicly available IC50/EC50 values across a wide range of viruses are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Type I Interferons (IFN-α/β) |
| Molecule Type | Small molecule (hydroxyquinoline derivative)[1] | Cytokine (protein)[2] |
| Primary Target | MAVS-IRF3 signaling axis (downstream of RIG-I/MDA5)[4] | Type I Interferon Receptor (IFNAR)[5] |
| Signaling Pathway | Activates the RLR pathway, leading to IRF3 phosphorylation and nuclear translocation.[6][7] | Activates the JAK-STAT signaling pathway.[5] |
| Key Downstream Effect | Induces a specific subset of IRF3-dependent antiviral genes with little to no induction of type I or III IFNs.[1][6] | Potently induces a broad range of hundreds of ISGs.[3][8] |
| Antiviral Spectrum | Broad-spectrum against various RNA viruses, including Flaviviridae, Filoviridae, Orthomyxoviridae, Arenaviridae, and Paramyxoviridae.[9][10] | Broad-spectrum antiviral activity.[2] |
| Administration | Potential for oral bioavailability as a small molecule.[9] | Typically administered via injection.[1][9] |
| Potential Advantages | Host-directed mechanism may have a higher barrier to viral resistance; "low-IFN, high-ISG" profile may reduce side effects.[1][10] | Well-established clinical use and known efficacy for certain conditions.[2][3] |
| Potential Disadvantages | Limited preclinical data on off-target effects; full clinical profile is not yet established.[11] | Associated with side effects such as flu-like symptoms, fatigue, and depression.[1][5][12] |
Table 2: Antiviral Activity of this compound and Type I Interferons Against Various RNA Viruses
| Virus | Cell Line | Assay Type | This compound Efficacy (EC50/IC50) | Type I Interferon (IFN-β) Efficacy | Citation(s) |
| Hepatitis C Virus (HCV) | Huh7 | Replicon Assay | <2 µM (pre-treatment), ~2-5 µM (post-infection) | Not directly compared in the same study | [6][10] |
| West Nile Virus (WNV) | HEK293 | RNA level reduction | Dose-dependent inhibition; more potent than 100 IU/ml IFN-β at 20 µM | 100 IU/ml showed significant inhibition | [6][13] |
| Dengue Virus (DV) | Huh7 | RNA level reduction | Effective at 20 µM, comparable to 100 IU/ml IFN-β | 100 IU/ml showed significant inhibition | [6][9] |
Signaling Pathways
To visualize the distinct mechanisms of action of this compound and type I interferons, the following diagrams illustrate their respective signaling pathways.
This compound Signaling Pathway
Type I Interferon Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and type I interferons.
Viral Plaque Reduction Assay
This assay is a gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
-
Objective: To determine the concentration of an antiviral agent (this compound or type I IFN) that reduces the number of viral plaques by 50% (IC50).
-
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, Huh7, HEK293) in 6- or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound (this compound or type I IFN).
-
Growth medium and serum-free medium.
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose).
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
-
Procedure:
-
Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the diluted compound to the cells and incubate for a specified pre-treatment time (e.g., 1-24 hours).
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) and incubate for 1-2 hours to allow for viral adsorption.
-
Remove the virus-containing medium and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix the cells with the fixing solution and then stain with the crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of plaque reduction against the log concentration of the compound and fitting the data to a dose-response curve.
Viral Plaque Assay Workflow
Quantitative PCR (qPCR) for ISG Expression
This assay measures the relative expression of interferon-stimulated genes to quantify the cellular response to this compound or type I interferons.[8][14]
-
Objective: To determine the fold-change in the expression of specific ISGs (e.g., IFIT1, MX1, OAS1) in response to treatment.
-
Materials:
-
Host cells (e.g., THP-1, A549).
-
Test compound (this compound or type I IFN).
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target ISGs and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with the test compound at various concentrations and for different time points.
-
Harvest the cells and extract total RNA using an appropriate kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA template, primers for the target ISGs and housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct (2^-ΔΔCt) method. The expression of the target ISG is normalized to the housekeeping gene, and the fold change is determined relative to the untreated control.[14]
Conclusion
This compound and type I interferons represent two distinct but powerful approaches to leveraging the innate immune system for antiviral therapy. This compound's unique mechanism of activating a potent ISG response with minimal interferon induction presents a promising strategy to mitigate the side effects that have historically limited the broader application of interferon-based therapies.[1] While type I interferons have a proven track record in the clinic for specific indications, their therapeutic window is often narrowed by dose-dependent toxicities.[5][12]
The available preclinical data suggests that this compound can exhibit comparable or even superior antiviral activity to type I interferons in certain contexts.[6][9] However, further head-to-head studies across a wider range of viruses and in more complex in vivo models are necessary for a definitive comparison. As research progresses, a deeper understanding of the specific ISG signatures induced by each agent and their downstream consequences will be crucial for tailoring therapeutic strategies to specific viral pathogens and patient populations. The continued development of novel host-directed antivirals like this compound holds significant promise for the future of infectious disease management.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Twenty-five years of type I interferon-based treatment: A critical analysis of its therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The type I interferon response during viral infections: a “SWOT” analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Side effects of interferon-alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. qPCR assay to measure ISG expression in human cells [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interferon side effects: Signs, causes, and risks [medicalnewstoday.com]
- 13. benchchem.com [benchchem.com]
- 14. data.starklab.org [data.starklab.org]
KIN1400: A Comparative Analysis of Cross-Reactivity with Innate Immune Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KIN1400, a known activator of the RIG-I-like receptor (RLR) pathway, with other key innate immune signaling pathways. While this compound has been identified as a specific modulator of the RLR pathway, a thorough understanding of its potential cross-reactivity is crucial for its development as a therapeutic agent. This document outlines the known mechanism of action of this compound, details of other major innate immune pathways, and provides standardized experimental protocols to assess potential off-target effects.
This compound: A Specific Activator of the RLR Pathway
This compound is a small molecule that potently induces an antiviral state by activating the RLR signaling pathway.[1][2][3] Experimental evidence has demonstrated that its activity is dependent on the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3).[4][5] Studies in MAVS-knockout cells have shown that this compound is unable to induce the expression of downstream interferon-stimulated genes (ISGs) in the absence of MAVS, confirming its on-pathway activity.[4] A defining feature of this compound is its ability to induce a robust "low-IFN, high-ISG" response, meaning it strongly upregulates a suite of antiviral genes with minimal induction of type I interferons.[1]
Currently, there is a lack of publicly available data from comprehensive kinase profiling or broad off-target screening to definitively rule out interactions with other signaling pathways.[3] Therefore, direct experimental assessment of cross-reactivity is essential.
Comparison of Innate Immune Signaling Pathways
To understand the potential for cross-reactivity, it is important to compare the signaling architecture of the RLR pathway with other major innate immune sensing pathways: Toll-like Receptors (TLRs), NOD-like Receptors (NLRs), and the cGAS-STING pathway.
This compound and the RLR Signaling Pathway
This compound activates the RLR pathway downstream of the initial viral RNA sensing event, signaling through a MAVS-IRF3 axis to induce the expression of ISGs.[1][4]
Toll-Like Receptor (TLR) Signaling Pathway
TLRs are transmembrane proteins that recognize pathogen-associated molecular patterns (PAMPs) either on the cell surface or in endosomes.[6][7] TLR signaling is broadly divided into MyD88-dependent and TRIF-dependent pathways, both of which can lead to the activation of NF-κB and the production of inflammatory cytokines.[8]
NOD-Like Receptor (NLR) Signaling Pathway
NLRs are cytosolic sensors that recognize intracellular PAMPs and damage-associated molecular patterns (DAMPs).[9] A key function of a subset of NLRs is the formation of inflammasomes, which are multi-protein complexes that activate caspase-1, leading to the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[10]
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical cytosolic DNA sensing pathway. Upon binding to cytosolic DNA, cGAS synthesizes cGAMP, which acts as a second messenger to activate STING.[11] Activated STING then recruits and activates TBK1, leading to the phosphorylation of IRF3 and the induction of type I interferons.[12]
Quantitative Data Summary
As there is no publicly available data on the cross-reactivity of this compound, this section provides a template for how such data, once generated, could be presented. The table below compares the known activity of this compound on the RLR pathway with hypothetical outcomes for other pathways.
| Pathway | Agonist/Inhibitor | Readout | This compound Activity (EC50/IC50) | Positive Control Activity (EC50) |
| RLR | This compound | ISG Induction | ~1-5 µM | Poly(I:C) (~1 µg/mL) |
| TLR4 | This compound | NF-κB Reporter | Data Not Available | LPS (~10 ng/mL) |
| NLRP3 | This compound | ASC Speck Formation | Data Not Available | Nigericin (~5 µM) |
| cGAS-STING | This compound | IRF3 Phosphorylation | Data Not Available | cGAMP (~1 µg/mL) |
Experimental Protocols for Cross-Reactivity Assessment
To determine the specificity of this compound, a series of well-established in vitro assays can be employed. The following protocols provide a framework for assessing the cross-reactivity of this compound with TLR, NLR, and cGAS-STING pathways.
Experimental Workflow for Cross-Reactivity Testing
A general workflow for assessing the cross-reactivity of a compound like this compound involves treating specific reporter cell lines or primary immune cells with the compound and measuring the activation of the pathway of interest.
Protocol 1: TLR Activation Assessment using a Luciferase Reporter Assay
This assay measures the activation of TLR pathways by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
HEK293 cells stably expressing a specific TLR (e.g., TLR4) and an NF-κB-luciferase reporter construct.
-
This compound
-
Positive control (e.g., LPS for TLR4)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the TLR reporter cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control.
-
Treatment: Treat the cells with the compounds for a defined period (e.g., 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a control and plot the dose-response curve to determine the EC50.
Protocol 2: NLR Inflammasome Activation Assessment by ASC Speck Formation
This microscopy-based assay visualizes the formation of ASC specks, a hallmark of inflammasome activation.[13][14]
Materials:
-
THP-1 monocytes or bone marrow-derived macrophages (BMDMs).
-
This compound
-
Priming agent (e.g., LPS)
-
Positive control activator (e.g., Nigericin for NLRP3)
-
Antibodies against ASC
-
Fluorescent secondary antibodies and nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Priming: Prime the cells with LPS for 3-4 hours to upregulate inflammasome components.
-
Compound Treatment: Treat the primed cells with this compound or a positive control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Stain the cells with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody and DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of cells containing ASC specks.
Protocol 3: cGAS-STING Pathway Activation by IRF3 Phosphorylation Western Blot
This assay detects the phosphorylation of IRF3, a key downstream event in the STING signaling pathway.[15]
Materials:
-
A suitable cell line (e.g., THP-1 or mouse embryonic fibroblasts).
-
This compound
-
Positive control (e.g., cGAMP or transfected DNA)
-
Cell lysis buffer and protease/phosphatase inhibitors
-
Antibodies against total IRF3 and phosphorylated IRF3 (p-IRF3)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with this compound or a positive control for the appropriate time.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total IRF3 and p-IRF3.
-
Detection: Use a chemiluminescent or fluorescent detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-IRF3 to total IRF3.
Conclusion
This compound is a specific and potent activator of the RLR pathway, operating through the MAVS-IRF3 axis. While its on-target activity is well-documented, a comprehensive assessment of its cross-reactivity with other innate immune pathways, such as TLR, NLR, and cGAS-STING, is currently lacking in the public domain. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate the specificity of this compound. Such studies are imperative for advancing the development of this compound as a safe and effective host-directed antiviral therapeutic. The distinct signaling architectures of these pathways suggest that specific assays targeting downstream effectors like NF-κB activation, ASC speck formation, and IRF3 phosphorylation can provide clear and definitive answers regarding the selectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. promega.com [promega.com]
- 15. Toll-Like Receptors (TLRs): Structure, Functions, Signaling, and Role of Their Polymorphisms in Colorectal Cancer Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
KIN1400: A Comparative Guide to its Performance in Viral Challenge Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antiviral agent KIN1400, detailing its efficacy across various viral strains, its mechanism of action, and its performance relative to other antiviral alternatives. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is a novel, drug-like small molecule that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1] Unlike direct-acting antivirals that target viral components, this compound is a host-directed immunomodulatory molecule.[1] It functions by activating the host's innate immune system to establish a tissue-wide antiviral state.[1] This approach offers the potential to overcome the challenge of viral resistance, a common limitation of direct-acting antiviral therapies.[1] The primary mechanism of this compound involves the activation of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system that detects viral RNA.[1] Specifically, this compound triggers signaling through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of Interferon Regulatory Factor 3 (IRF3).[1][2] Activated IRF3 then drives the expression of a suite of antiviral genes, including interferon-stimulated genes (ISGs), which collectively establish an environment that is non-permissive for viral replication.[1]
Data Presentation: Efficacy of this compound and Comparators
The following tables summarize the available quantitative data on the antiviral efficacy of this compound and provide a general comparison with other broad-spectrum antiviral agents. It is important to note that direct head-to-head comparative studies with comprehensive, publicly available IC50/EC50 values across a wide range of viruses are limited.[3]
Table 1: Antiviral Activity of this compound Against Various RNA Viruses
| Viral Family | Virus | Assay Type | Cell Line | Efficacy Metric (EC50/IC50) | Citation |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | <2 µM (pre-treatment) | [3] |
| Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | ~2-5 µM (post-infection) | [3] | |
| West Nile Virus (WNV) | RNA level reduction | HEK293 | Dose-dependent inhibition | [3] | |
| Dengue Virus (DV) | RNA level reduction | Huh7 | Effective at 20 µM | [3] | |
| Filoviridae | Ebola Virus (EBOV) | Not specified | THP-1 | Prophylactic and therapeutic protection | [3] |
| Arenaviridae | Lassa Virus (LASV) | Not specified | Cultured cells | Not specified | [3] |
Table 2: Comparison of this compound with Other Antiviral Agents
| Antiviral Agent | Mechanism of Action | Spectrum of Activity | Key Characteristics |
| This compound | MAVS-IRF3 pathway activator (Host-targeting) | Broad-spectrum RNA viruses (Flaviviruses, Filoviruses, Arenaviruses, Paramyxoviruses, Orthomyxoviruses) | Host-directed mechanism may have a higher barrier to viral resistance. Limited publicly available quantitative comparative data.[3] |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) inhibitor | Influenza virus, Ebola virus, Lassa virus, SARS-CoV-2 | Orally bioavailable. Teratogenic potential.[3] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Ebola virus | Broad-spectrum activity against several RNA viruses. Intravenous administration required.[3] |
| Ribavirin | Multiple mechanisms, including IMPDH inhibition and direct RNA mutagenesis | HCV, RSV, Lassa fever, other hemorrhagic fevers | Broad-spectrum activity. Significant side effects, including hemolytic anemia.[3] |
| Interferons (IFNs) | Induce the expression of a wide array of ISGs | Used therapeutically for some viral infections | Central to the innate antiviral response.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation and comparison of research findings. Below are summaries of key experimental methodologies used in the characterization of this compound.
Viral RNA Level Reduction Assay (e.g., for Dengue Virus)
This protocol outlines the procedure to determine the EC50 of this compound against a specific virus by quantifying viral RNA levels.
-
Cell Seeding: Plate a suitable host cell line (e.g., Huh7 cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 24 hours.[4] A vehicle control (e.g., DMSO) should be included.
-
Viral Infection: Infect the cells with the virus (e.g., Dengue Virus 2) at a specific Multiplicity of Infection (MOI), for example, an MOI of 1.[4]
-
Incubation: Incubate the infected cells for a defined period (e.g., 24 or 48 hours) to allow for viral replication.[4]
-
RNA Extraction: At the specified time post-infection, lyse the cells and extract total RNA.[3]
-
Reverse Transcription and qPCR: Convert the extracted RNA to cDNA and perform quantitative PCR (qPCR) using primers and probes specific to a viral gene to quantify the level of viral RNA.[3]
-
Data Analysis: Compare the viral RNA levels in treated versus untreated samples to determine the extent of inhibition. The EC50 value is the concentration of the compound that reduces viral RNA levels by 50%.[3]
Visualizations
Signaling Pathway
Caption: this compound activates the MAVS-IRF3 signaling pathway to induce an antiviral state.
Experimental Workflow
Caption: Workflow for assessing the antiviral activity of this compound.
Conclusion
This compound represents a promising host-directed antiviral agent with a well-defined mechanism of action and broad-spectrum activity in preclinical studies.[1] Its ability to activate the MAVS-IRF3 pathway to induce a potent antiviral state offers a compelling strategy for the development of new therapeutics.[1] However, it is important to note that the reproducibility of a compound's biological activity is a cornerstone of its potential as a therapeutic agent.[1] While initial studies have demonstrated consistent, dose-dependent inhibition of various RNA viruses, a comprehensive assessment of reproducibility requires independent validation by multiple research groups across different experimental systems.[1] Further research, including direct, head-to-head comparative studies with other leading small molecule innate immune agonists and various types of interferons, will be invaluable in positioning this compound within the evolving landscape of antiviral therapies.[1]
References
Assessing the Therapeutic Window of KIN1400: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic window of KIN1400, a novel host-directed antiviral agent. By examining its 50% effective concentration (EC50) against various RNA viruses and its 50% cytotoxic concentration (CC50), this document offers an objective comparison with other broad-spectrum antiviral alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a small molecule activator of the innate immune system, specifically targeting the MAVS-IRF3 signaling axis to induce a broad-spectrum antiviral state.[1] This host-directed mechanism of action presents a high barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.[2][3] Experimental data demonstrates that this compound is effective against a range of RNA viruses, including members of the Flaviviridae family, with EC50 values in the low micromolar range. While comprehensive head-to-head comparative studies are limited, this guide consolidates the available data to facilitate an informed assessment of this compound's therapeutic potential.
Data Presentation: Efficacy and Cytotoxicity of this compound and Comparators
The therapeutic window of an antiviral compound is a critical indicator of its potential clinical utility, defined by the ratio of its cytotoxicity to its efficacy (Therapeutic Index, TI = CC50/EC50). A higher TI is desirable, indicating that the drug is effective at concentrations well below those that are toxic to host cells.[4][5]
This compound Antiviral Activity
The following table summarizes the in vitro antiviral efficacy of this compound against several RNA viruses.
| Viral Family | Virus | Cell Line | Efficacy Metric (EC50) | Treatment Timing | Citation |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh7 | <2 µM | 24h before infection | [6] |
| Hepatitis C Virus (HCV) | Huh7 | ~2 - 5 µM | After infection | [6] | |
| West Nile Virus (WNV) | HEK293 | ~2 µM | 24h before infection | [1] | |
| Dengue Virus (DV2) | Huh7 | ~2 µM | 24h before infection | [1] |
Comparative Antiviral Landscape
| Compound | Mechanism of Action | Spectrum of Activity | Key Considerations |
| This compound | MAVS-IRF3 pathway activator (Host-targeting) | Broad-spectrum RNA viruses (e.g., Flaviviridae, Filoviridae) | Host-directed mechanism may have a higher barrier to resistance. Limited publicly available comparative data.[7] |
| Ribavirin | Multiple, including IMPDH inhibition and RNA mutagenesis | Broad-spectrum against various RNA and DNA viruses (e.g., HCV, RSV, Lassa fever) | Significant side effects, including hemolytic anemia.[7] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | Coronaviruses (e.g., SARS-CoV-2), Ebola virus | Intravenous administration required.[7] |
Note: The efficacy of these compounds can vary significantly depending on the virus, cell line, and experimental conditions.
Experimental Protocols
Accurate determination of EC50 and CC50 values is fundamental to assessing the therapeutic window. The following are detailed methodologies for these key experiments.
Protocol for Determining EC50 by Viral RNA Reduction Assay
This protocol outlines the procedure to determine the concentration of this compound that inhibits viral RNA replication by 50%.
-
Cell Seeding: Plate a suitable host cell line (e.g., Huh7 or HEK293) in 24- or 48-well plates to form a confluent monolayer.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treatment: Remove the growth medium and add the diluted this compound or control compounds to the cell monolayers. Incubate for 24 hours to allow for the induction of an antiviral state.[8]
-
Viral Infection: Remove the compound-containing medium and infect the cells with the target virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a defined period (e.g., 24 or 48 hours).[9]
-
RNA Extraction and RT-qPCR: Extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of viral RNA. Normalize the viral RNA levels to a housekeeping gene.[8]
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle-treated control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[9]
Protocol for Determining CC50 by MTT Assay
This protocol is used to determine the concentration of this compound that reduces the viability of uninfected host cells by 50%.
-
Cell Seeding: Seed host cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include untreated and vehicle controls.[7]
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.[1]
Mandatory Visualizations
This compound Signaling Pathway```dot
Caption: Workflow for assessing the therapeutic window of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
KIN1400: A Comparative Analysis of a Novel Innate Immunity-Activating Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antiviral agent KIN1400, detailing its mechanism of action, efficacy against various RNA viruses, and its performance relative to other antiviral alternatives based on available preclinical data. While the initial findings for this compound are promising, it is important to note that, to date, there is a notable lack of published independent studies to replicate or expand upon these initial findings.[1] This represents a critical consideration for its future development, and further independent validation is necessary to firmly establish the reproducibility and robustness of the this compound-induced antiviral state.[1]
Mechanism of Action: A Host-Directed Approach
This compound is a novel, drug-like small molecule of the hydroxyquinoline family that acts as a host-directed immunomodulatory agent.[1] Unlike direct-acting antivirals that target viral components, this compound stimulates the host's innate immune system to create a broad-spectrum antiviral state.[1][2] This approach may offer a higher barrier to the development of viral resistance, a common challenge with direct-acting antivirals.[1]
The primary mechanism of this compound involves the activation of the RIG-I-like receptor (RLR) signaling pathway.[1][2][3][4][5] Specifically, this compound's activity is dependent on the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3).[2][6] It triggers a signaling cascade through the MAVS-IRF3 axis, leading to the activation of IRF3.[1][2][6] Activated IRF3 then translocates to the nucleus and drives the expression of a suite of antiviral genes, including interferon-stimulated genes (ISGs), which establish an environment non-permissive for viral replication.[1] Studies using MAVS-knockout cells have demonstrated that this compound is unable to induce the expression of downstream antiviral genes in the absence of MAVS.[2] Similarly, in cells expressing a dominant-negative mutant of IRF3, this compound fails to trigger an innate immune response.[2]
Comparative Antiviral Efficacy
This compound has demonstrated potent, dose-dependent antiviral activity against a broad spectrum of RNA viruses in preclinical studies.[1][2] The following tables summarize the available quantitative data, primarily comparing this compound with its precursor KIN1000 and the established antiviral cytokine, Interferon-beta (IFN-β).
Table 1: Antiviral Activity of this compound against Flaviviruses
| Virus | Cell Line | Compound | Concentration | % Viral RNA Reduction (vs. DMSO) | EC50 (µM) | Time of Addition | Reference |
| West Nile Virus (WNV) | HEK293 | This compound | 20 µM | ~95% | < 2 µM | 24h pre-infection | [7] |
| KIN1000 | 20 µM | ~20% | Not specified | 24h pre-infection | [7] | ||
| IFN-β | 100 IU/mL | ~90% | Not applicable | 24h pre-infection | [7] | ||
| Dengue Virus (DV2) | Huh7 | This compound | 20 µM | ~99% | Not specified | 24h pre-infection | [7] |
| KIN1000 | 20 µM | ~50% | Not specified | 24h pre-infection | [7] | ||
| IFN-β | 100 IU/mL | ~90% | Not applicable | 24h pre-infection | [7] | ||
| This compound | 20 µM | Significant reduction | Not specified | Up to 24h post-infection | [7] | ||
| Hepatitis C Virus (HCV) | Huh7 | This compound | 20 µM | Significant reduction | < 2 µM | 24h pre-infection | [7] |
| This compound | Not specified | Not specified | ~2 - 5 µM | Post-infection | [2][7] | ||
| IFN-β | 100 IU/mL | Significant reduction | Not applicable | 2h post-infection | [7] |
Data extracted from the primary literature. It's important to note the lack of comprehensive, publicly available head-to-head comparative studies across a wider range of viruses.[3]
Table 2: General Comparison with Other Broad-Spectrum Antivirals
| Antiviral Agent | Mechanism of Action | Known Spectrum of Activity | Advantages | Limitations |
| This compound | MAVS-IRF3 pathway activator (Host-targeting) | Broad-spectrum RNA viruses (Flaviviruses, Filoviruses, etc.) | Host-directed mechanism may have a higher barrier to viral resistance. | Limited publicly available quantitative comparative data; lack of independent replication studies.[1][3] |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) inhibitor | Influenza virus, Ebola virus, SARS-CoV-2 | Orally bioavailable. | Teratogenic potential.[3] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), Ebola virus | Broad-spectrum activity against several RNA viruses. | Intravenous administration required.[3] |
| Ribavirin | Multiple mechanisms, including IMPDH inhibition and direct RNA mutagenesis | HCV, RSV, Lassa fever | Broad-spectrum activity. | Significant side effects, including hemolytic anemia.[3] |
Experimental Protocols
The evaluation of this compound's antiviral efficacy and mechanism of action involves several key cell-based assays.
In Vitro Antiviral Efficacy Assay (General Workflow)
This assay quantifies the reduction in viral replication in the presence of the compound.
-
Cell Seeding : A suitable host cell line (e.g., Huh7, HEK293) is plated to form a confluent monolayer.[3]
-
Compound Preparation : Serial dilutions of this compound and control compounds are prepared.
-
Treatment :
-
Viral Infection : Cells are infected with the virus at a specific multiplicity of infection (MOI).[3]
-
Incubation : The infection is allowed to proceed for a defined period (e.g., 24 or 48 hours).
-
Quantification :
-
qRT-PCR : Viral RNA levels are quantified from cell lysates to determine the extent of replication inhibition. The EC50 value is the concentration that reduces viral RNA by 50%.[3]
-
Plaque Reduction Assay : A semi-solid overlay is added after infection to restrict viral spread, allowing for the counting of plaques (zones of cell death) to determine the reduction in infectious virus particles.[3]
-
Mechanism of Action Assays
-
MAVS/IRF3 Dependency : To confirm the signaling pathway, experiments are conducted in cells where MAVS has been knocked out (MAVS-KO) or that express a dominant-negative mutant of IRF3. The inability of this compound to induce antiviral gene expression (e.g., IFIT1, IFIT2) in these cells confirms its dependency on the MAVS-IRF3 axis.[2]
-
IRF3 Phosphorylation Assay : Activation of IRF3 is detected by Western blotting using antibodies specific to the phosphorylated form of IRF3. An increase in phosphorylated IRF3 upon this compound treatment indicates pathway activation.[6]
Conclusion
This compound represents a promising host-directed antiviral agent with a well-defined mechanism of action and broad-spectrum activity in initial preclinical studies.[1] Its ability to activate the MAVS-IRF3 pathway to induce a potent antiviral state offers a compelling strategy for the development of new therapeutics.[1][2] However, the advancement of this compound and its derivatives is critically dependent on the independent validation of its antiviral efficacy and mechanism of action.[1] Future research, including head-to-head comparative studies with other leading innate immune agonists, is essential to position this compound within the evolving landscape of antiviral therapies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KIN1400: A Protocol for Laboratory Safety
For Immediate Implementation: This document provides essential procedural guidance for the safe handling and disposal of KIN1400, a small molecule activator of the RIG-I-like receptor (RLR) pathway used in antiviral research. Given conflicting safety data, a cautious approach is mandated, treating the compound as hazardous waste to ensure personnel safety and environmental protection.
It is critical to note that Safety Data Sheets (SDS) from different suppliers for this compound present conflicting hazard classifications.[1] One supplier indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects, while another states the substance is not classified under the Globally Harmonized System (GHS).[1][2] In light of this discrepancy, researchers, scientists, and drug development professionals must handle this compound with a high degree of caution, adhering to the more stringent safety and disposal protocols.
Hazard and Precautionary Data
The following table summarizes the hazard information and precautionary statements from the more comprehensive Safety Data Sheet.[1]
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long-lasting effects. | P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
Proper Disposal Protocol for this compound
Due to its potential for acute and chronic aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1] Improper disposal can lead to significant environmental damage and may be in violation of regulations.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any other contaminated disposable materials in a dedicated, clearly labeled hazardous waste container.[1]
-
The container must be sealable and constructed of a material compatible with the chemical.[1]
-
-
Liquid Waste:
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").[1]
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[1]
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.[1]
Step 3: Final Disposal
-
Do not dispose of this compound down the drain or in regular trash. [1] The aquatic toxicity of this compound poses a significant threat to waterways.[1]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow and Disposal
While specific, detailed experimental protocols for the use of this compound were not found in the available search results, it is known to be a small molecule activator of the RLR pathway with antiviral activity.[3] It is soluble in DMSO at a concentration of approximately 30 mg/ml.[3] The disposal of any experimental materials, including cell culture media containing this compound, should follow the hazardous waste procedures outlined above.[1]
Caption: this compound Hazardous Waste Disposal Workflow.
References
Personal protective equipment for handling KIN1400
Essential Safety and Handling Guide for KIN1400
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a small molecule activator of the RIG-I-like receptor (RLR) pathway used in antiviral research.[1][2][3] Adherence to these procedures is paramount for ensuring personal safety, environmental protection, and maintaining experimental integrity.
Understanding this compound
This compound, with the chemical name 7-[(2-benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol, is a solid substance utilized in research to trigger IRF3-dependent innate immune responses.[4] It is important to note that Safety Data Sheets (SDS) from different suppliers present conflicting hazard classifications.[1][5] While one supplier indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][3][5] Given this discrepancy, it is imperative to handle this compound with a high degree of caution, assuming the more stringent hazard classifications are accurate. [1][5]
Hazard and Precautionary Data
The following table summarizes the hazard information and precautionary statements from the more comprehensive Safety Data Sheet, which should be followed as a baseline for safe handling.[1][5]
| Hazard Class | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H410 | Very toxic to aquatic life with long-lasting effects. | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P273 | Avoid release to the environment. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330 | Rinse mouth. | |
| P391 | Collect spillage. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following PPE is mandatory when handling this compound in both solid and liquid forms.
| Protection Type | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles with side-shields that conform to EN166 or NIOSH standards. |
| Hand Protection | Wear chemical-resistant, impervious gloves. Nitrile gloves are a suitable choice for incidental contact.[4] Since this compound is often dissolved in DMSO, which can permeate gloves, it is critical to change gloves immediately upon contamination.[6] For prolonged handling, consider using thicker gloves or double-gloving. |
| Skin and Body Protection | A fully-buttoned lab coat is required.[4] Ensure clothing covers the legs and wear closed-toe shoes. |
| Respiratory Protection | When handling the powder form or when aerosols may be generated, a NIOSH-approved N95 (or higher) particulate respirator is required to prevent inhalation.[4] All respiratory protection should be used in accordance with a comprehensive respiratory protection program. |
Operational Plan: Safe Handling and Preparation Protocol
Strict adherence to the following operational procedures will minimize the risk of exposure and contamination.
Engineering Controls
-
Ventilation: All work with this compound, especially the handling of its powder form, must be conducted in a certified chemical fume hood to minimize inhalation risk.[4]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Step-by-Step Handling of this compound Powder
-
Preparation: Before handling, designate a specific work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing:
-
Perform all weighing of this compound powder inside the chemical fume hood.[4]
-
Use anti-static weigh paper or vessels to prevent scattering of the powder.
-
Use dedicated, disposable spatulas for transferring the powder.
-
Close the primary container immediately after dispensing.
-
-
Solubilization:
-
This compound is typically dissolved in solvents like DMSO.[6]
-
Add the solvent slowly to the vessel containing the weighed this compound powder within the fume hood.
-
Ensure the container is securely capped before mixing.
-
-
Post-Handling:
-
Clean all non-disposable equipment and the work surface with a towel wetted with a suitable solvent (e.g., 70% ethanol), followed by water.
-
Dispose of all contaminated disposable items (weigh paper, spatulas, bench paper, gloves) as hazardous solid waste.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[5]
-
Disposal Plan
Due to its potential acute and chronic aquatic toxicity, this compound and all contaminated materials must be disposed of as hazardous waste.[1][5] Improper disposal can lead to significant environmental damage and regulatory violations.[1]
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound, contaminated PPE (gloves, lab coats), and other disposable materials (e.g., pipette tips, weigh paper) in a dedicated, sealable hazardous waste container.[1]
-
This container must be made of a compatible material and clearly labeled.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., unused stock solutions, contaminated media) in a separate, sealed, and leak-proof hazardous waste container.[1]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management program.
-
Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").[1]
-
Store hazardous waste containers in a designated, secure secondary containment area away from general laboratory traffic until collection by environmental health and safety personnel.
CRITICAL: Do not dispose of this compound down the drain or in regular trash. [1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
